Product packaging for 2,6-Dichloro-4-methylnicotinaldehyde(Cat. No.:CAS No. 91591-70-7)

2,6-Dichloro-4-methylnicotinaldehyde

Cat. No.: B1601771
CAS No.: 91591-70-7
M. Wt: 190.02 g/mol
InChI Key: SRHRJWIUZARPIK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylnicotinaldehyde is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO B1601771 2,6-Dichloro-4-methylnicotinaldehyde CAS No. 91591-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-6(8)10-7(9)5(4)3-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHRJWIUZARPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551195
Record name 2,6-Dichloro-4-methylpyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91591-70-7
Record name 2,6-Dichloro-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Uncharted: A Technical Guide to the Chemical Properties of 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Sparsely Documented Intermediate

Disclaimer: Detailed public scientific literature on the specific chemical and physical properties of 2,6-Dichloro-4-methylnicotinaldehyde is notably scarce. This guide, therefore, adopts a first-principles approach, combining foundational organic chemistry, data from analogous structures, and insights from its patented use as a synthetic intermediate to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction: The Enigmatic Intermediate

This compound is a substituted pyridine derivative that has appeared in chemical literature primarily as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring with two electron-withdrawing chlorine atoms, a methyl group, and a reactive aldehyde functional group, suggests a unique profile of reactivity and potential for diverse chemical transformations. This guide will delve into its inferred properties, plausible synthetic routes, and predicted reactivity, offering a robust framework for its utilization in research and development.

Molecular Structure and Inferred Physicochemical Properties

The molecular structure of this compound, with the chemical formula C₇H₅Cl₂NO, is the primary determinant of its chemical behavior.[2][3] The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the two chlorine substituents. This electronic nature profoundly influences its reactivity.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyPredicted/Reported ValueComparison Compounds
Molecular Weight 190.03 g/mol [2]2,6-Dichloropyridine-3-carboxaldehyde: 176.00 g/mol [4]
Melting Point (°C) Predicted: 70-902,6-Dichloropyridine-3-carboxaldehyde: 74-75[5]
Boiling Point (°C) Predicted: >2002,6-Dichloropyridine: 211-212[6]
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate), sparingly soluble in water.General observation for similar chlorinated pyridines.

The presence of the aldehyde group provides a key site for a multitude of chemical reactions, while the dichloropyridine core is susceptible to nucleophilic aromatic substitution. The methyl group can also be a site for oxidation or other functionalization.

Synthesis and Characterization: Charting a Course

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered: introduction of the aldehyde group onto a pre-existing 2,6-dichloro-4-methylpyridine scaffold, or modification of a pre-functionalized dichloropyridine.

Diagram 1: Proposed Retrosynthetic Analysis

G Target This compound Intermediate1 2,6-Dichloro-4-methylpyridine Target->Intermediate1 Formylation Intermediate2 2,6-Dichloronicotinic acid derivative Target->Intermediate2 Reduction Precursor1 4-Methylpyridine Intermediate1->Precursor1 Chlorination Precursor2 Pyridine Precursor1->Precursor2 Synthesis

Caption: Retrosynthetic routes to this compound.

Pathway A: Oxidation of 2,6-Dichloro-4-methylpyridine

This is arguably the most direct approach. The synthesis would begin with the chlorination of 4-methylpyridine (γ-picoline), a readily available starting material.[7]

Diagram 2: Workflow for Oxidation Pathway

G Start 4-Methylpyridine Step1 Chlorination Start->Step1 Intermediate 2,6-Dichloro-4-methylpyridine Step1->Intermediate Step2 Oxidation Intermediate->Step2 Product This compound Step2->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Proposed workflow for the synthesis via oxidation.

Hypothetical Protocol 1: Synthesis of this compound via Oxidation

Step 1: Synthesis of 2,6-Dichloro-4-methylpyridine

  • Rationale: Direct chlorination of pyridines can be challenging and often leads to a mixture of products.[6][8] A common industrial method involves high-temperature chlorination.[9]

  • Procedure:

    • Charge a high-pressure reactor with 4-methylpyridine.

    • Heat the reactor to 180-300°C.

    • Introduce chlorine gas into the reactor at a controlled rate. The reaction can be initiated by UV light.[8]

    • Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.

    • Purify the crude product by distillation to isolate 2,6-dichloro-4-methylpyridine.

Step 2: Oxidation to this compound

  • Rationale: The oxidation of a methyl group on a pyridine ring to an aldehyde can be achieved using various oxidizing agents. Metal-catalyzed oxidations are common.[10][11][12] A Swern oxidation of the corresponding benzyl alcohol is also a viable, milder alternative.[13]

  • Procedure (Direct Oxidation):

    • Dissolve 2,6-dichloro-4-methylpyridine in a suitable solvent (e.g., acetic acid).

    • Add a catalytic amount of a metal oxide catalyst (e.g., V₂O₅-based).[11]

    • Heat the reaction mixture under an oxygen atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC) or GC.

    • Upon completion, cool the reaction, filter the catalyst, and extract the product.

    • Purify the crude aldehyde by column chromatography.

Pathway B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[14][15][16][17] While the dichloropyridine ring is electron-deficient, the activating effect of the methyl group might allow for this transformation.

Hypothetical Protocol 2: Synthesis via Vilsmeier-Haack Reaction

  • Rationale: This reaction introduces the formyl group directly onto the pyridine ring. The regioselectivity will be directed by the existing substituents.

  • Procedure:

    • To a solution of 2,6-dichloro-4-methylpyridine in an appropriate solvent (e.g., DMF, 1,2-dichloroethane), add phosphorus oxychloride (POCl₃) dropwise at 0°C to form the Vilsmeier reagent in situ.[18]

    • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80°C).

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium acetate solution).

    • Extract the product with an organic solvent.

    • Purify the crude aldehyde by column chromatography.

Spectroscopic Characterization

The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key SignalsRationale
¹H NMR Aldehyde proton (~10 ppm, singlet), Aromatic proton (~7.5 ppm, singlet), Methyl protons (~2.5 ppm, singlet).The chemical shifts are influenced by the electron-withdrawing nature of the substituents and the pyridine ring.[19][20][21]
¹³C NMR Carbonyl carbon (~190 ppm), Aromatic carbons (120-160 ppm), Methyl carbon (~20 ppm).The positions of the signals are characteristic of the functional groups present.[19][20][21]
IR (Infrared) Strong C=O stretch (~1700 cm⁻¹), C-H stretches (~2820 and 2720 cm⁻¹ for aldehyde), Aromatic C=C and C=N stretches (1400-1600 cm⁻¹).These absorption bands are indicative of the key functional groups in the molecule.[22][23]
MS (Mass Spec) Molecular ion peak (M⁺) at m/z 189/191/193 with a characteristic isotopic pattern for two chlorine atoms.The isotopic distribution of chlorine provides a clear signature for its presence.[23]

Chemical Reactivity: A Versatile Building Block

The chemical reactivity of this compound is dictated by its three key structural features: the aldehyde group, the dichloropyridine core, and the methyl group.

Diagram 3: Reactivity Map

G Main 2,6-Dichloro-4- methylnicotinaldehyde AldehydeReactions Aldehyde Chemistry (e.g., Wittig, Reductive Amination, Oxidation) Main->AldehydeReactions SNAr Nucleophilic Aromatic Substitution (at C2/C6) Main->SNAr MethylOxidation Methyl Group Oxidation Main->MethylOxidation

References

An In-Depth Technical Guide to the Molecular Structure and Properties of 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-methylnicotinaldehyde, with the CAS Number 91591-70-7, is a halogenated pyridine derivative that serves as a crucial, yet specialized, building block in the landscape of modern organic synthesis.[1] Its unique molecular architecture, characterized by a pyridine ring substituted with two chlorine atoms, a methyl group, and a reactive aldehyde functionality, presents a versatile scaffold for the construction of complex molecular entities. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, plausible synthetic routes, and potential applications, particularly in the realms of medicinal chemistry and agrochemical development. In the absence of extensive published experimental data for this specific molecule, this guide integrates information from closely related analogues and computational predictions to offer a robust resource for researchers.

Molecular Structure and Identification

The fundamental structure of this compound comprises a central pyridine ring. The nitrogen atom in the ring, along with the two electron-withdrawing chlorine atoms at positions 2 and 6, significantly influences the electron density and reactivity of the molecule. The presence of a methyl group at the 4-position and an aldehyde group at the 3-position further diversifies its chemical properties.

The key identifiers for this compound are:

  • Systematic Name: 2,6-Dichloro-4-methylpyridine-3-carboxaldehyde[1]

  • CAS Number: 91591-70-7[1]

  • Molecular Formula: C₇H₅Cl₂NO[1]

  • Molecular Weight: 190.03 g/mol [1]

  • SMILES: O=CC1=C(C)C=C(Cl)N=C1Cl

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of this compound

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not widely available in peer-reviewed literature. However, properties can be estimated based on data from structurally similar compounds and computational models. The presence of two chlorine atoms and a polar aldehyde group suggests moderate solubility in organic solvents and limited solubility in water.

PropertyPredicted/Estimated ValueSource/Basis
Molecular Weight 190.03 g/mol Calculated
Appearance Likely a white to off-white solidAnalogy to similar compounds
Melting Point 108-112 °C (for the related nitrile)[2][3]
Boiling Point Not available-
Solubility Sparingly soluble in waterAnalogy to related compounds[4]
LogP 2.51Predicted
Topological Polar Surface Area (TPSA) 29.96 ŲPredicted

Plausible Synthetic Pathways

While a specific, detailed protocol for the synthesis of this compound is not readily found in the literature, established organic chemistry reactions provide logical and feasible routes.

Vilsmeier-Haack Formylation of 2,6-Dichloro-4-picoline

A highly plausible method for the introduction of an aldehyde group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[5][6][7][8] The starting material would be 2,6-dichloro-4-picoline. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), acts as the formylating agent.

The proposed workflow is as follows:

Caption: Proposed Vilsmeier-Haack Synthesis Workflow

Causality Behind Experimental Choices:

  • Choice of Reagents: Phosphorus oxychloride and DMF are the classic and most common reagents for generating the Vilsmeier reagent due to their reliability and commercial availability.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent. The temperature can be varied to control the rate of reaction.

  • Workup: Aqueous workup is essential to hydrolyze the intermediate iminium salt to the final aldehyde product.

Oxidation of 2,6-Dichloro-4-methyl-3-(hydroxymethyl)pyridine

An alternative route would involve the oxidation of the corresponding primary alcohol. This two-step approach would first require the synthesis of the alcohol, followed by its oxidation to the aldehyde.

Step 1: Synthesis of the Alcohol Intermediate (Not detailed here, but could involve reduction of a corresponding carboxylic acid or ester).

Step 2: Oxidation of the Alcohol

Various mild oxidizing agents can be employed to convert a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

  • Dess-Martin Periodinane (DMP): A highly selective and mild oxidant for primary alcohols.

  • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine.

  • Pyridinium Chlorochromate (PCC): A classic reagent for this transformation, though its chromium content raises environmental concerns.

Predicted Spectroscopic Data for Structural Elucidation

In the absence of published experimental spectra, computational prediction tools provide valuable insights for the structural verification of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with two distinct signals in the aromatic and aliphatic regions, in addition to the aldehyde proton.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.3Singlet1HAldehyde proton (-CHO)
~7.5Singlet1HAromatic proton (H-5)
~2.6Singlet3HMethyl protons (-CH₃)

Note: Predictions are based on standard chemical shift values and substituent effects. The actual spectrum may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Predicted Chemical Shift (ppm)Assignment
~190Aldehyde Carbonyl (C=O)
~155C-2 (C-Cl)
~152C-6 (C-Cl)
~145C-4 (C-CH₃)
~130C-3 (C-CHO)
~125C-5
~20Methyl Carbon (-CH₃)

Note: These are estimated chemical shifts. Quaternary carbons (C-2, C-3, C-4, C-6) will typically show weaker signals than protonated carbons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key vibrational frequencies corresponding to the functional groups present.

Predicted Frequency Range (cm⁻¹)Vibration
3050-3100C-H stretch (aromatic)
2950-3000C-H stretch (methyl)
2820-2850 & 2720-2750C-H stretch (aldehyde, Fermi doublet)
1700-1725C=O stretch (aldehyde)
1550-1600C=C and C=N stretches (pyridine ring)
1000-1200C-Cl stretch
Predicted Mass Spectrometry Fragmentation

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 190 (for ³⁵Cl isotopes). The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

Plausible Fragmentation Pathways:

  • Loss of H·: [M-1]⁺

  • Loss of CHO·: [M-29]⁺

  • Loss of Cl·: [M-35]⁺ and [M-37]⁺

Reactivity and Applications in Synthesis

This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of transformations, including:

    • Reductive Amination: To introduce substituted amino groups.

    • Wittig Reaction: To form alkenes.

    • Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.

    • Oxidation: To the corresponding carboxylic acid.

    • Reduction: To the corresponding primary alcohol.

  • Dichloropyridine Ring: The chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The reactivity of the chlorine atoms can be modulated by the electronic nature of the nucleophile and the reaction conditions.

Potential Applications:

While specific examples are not widely documented, compounds with this structural motif are frequently explored in:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The pyridine core is a common feature in many biologically active molecules.

  • Agrochemicals: As a precursor for the development of new pesticides and herbicides.

The strategic placement of the functional groups allows for a modular approach to the synthesis of diverse libraries of compounds for screening in drug discovery and agrochemical research.

Safety and Handling

Based on the Safety Data Sheet (SDS) of the structurally similar 4,6-Dichloro-5-methylnicotinaldehyde, the following hazards should be considered. It is imperative to consult the specific SDS for this compound before handling.

  • GHS Classification:

    • Acute toxicity, oral (Category 4)

    • Skin corrosion/irritation (Category 2)

    • Serious eye damage/eye irritation (Category 2A)

    • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in synthetic organic chemistry. Its combination of a reactive aldehyde group and two displaceable chlorine atoms on a pyridine scaffold offers chemists a versatile platform for the synthesis of a wide array of more complex molecules. While publicly available experimental data on this specific compound is limited, this guide provides a comprehensive overview based on established chemical principles, data from analogous structures, and computational predictions. This information serves as a valuable starting point for researchers interested in utilizing this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of plausible and chemically sound synthesis pathways for 2,6-dichloro-4-methylnicotinaldehyde, a key heterocyclic building block in medicinal and agrochemical research. While a single, established route is not extensively documented in publicly available literature, this document consolidates information on the synthesis of analogous structures and applies fundamental principles of organic chemistry to propose viable synthetic strategies. The guide delves into the rationale behind experimental choices, offers detailed step-by-step protocols, and presents a comparative analysis of the proposed routes. All claims and methodologies are substantiated with citations to authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

Substituted pyridine derivatives are of paramount importance in the development of novel pharmaceuticals and agrochemicals. The unique electronic properties and structural features of the pyridine ring allow for a wide range of biological activities. This compound, with its specific substitution pattern, presents a versatile scaffold for further chemical modifications. The two chlorine atoms provide reactive sites for nucleophilic substitution, the methyl group influences the electronic and steric properties, and the aldehyde functionality serves as a crucial handle for a variety of transformations, including reductive amination, oxidation, and olefination. This guide explores robust and adaptable methods for the synthesis of this valuable intermediate.

Proposed Synthetic Pathways

Three primary synthetic strategies are proposed, each commencing from a different precursor and employing distinct chemical transformations. The choice of a particular pathway may be dictated by the availability of starting materials, desired scale of synthesis, and the specific requirements for purity and yield.

Pathway A: Directed Ortho-metalation and Formylation of 2,6-Dichloro-4-methylpyridine

This pathway leverages the commercially available 2,6-dichloro-4-methylpyridine as the starting material and introduces the formyl group in a regioselective manner through directed ortho-metalation.

Directed ortho-metalation is a powerful technique for the functionalization of aromatic and heteroaromatic rings.[1][2] A directing metalating group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of 2,6-dichloro-4-methylpyridine, the chloro substituents can act as weak directing groups. The lithiation is anticipated to occur at the C3 position, which is sterically less hindered than the C5 position. The resulting aryllithium intermediate can then be quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the formyl group.[3][4]

Caption: Pathway A: Directed ortho-metalation and formylation.

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

  • Reaction Setup: The flask is charged with a solution of 2,6-dichloro-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Lithiating Agent: A solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq) in a suitable solvent is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional hour and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway B: Synthesis from 2,6-Dichloro-4-methylnicotinic Acid

This pathway involves the initial synthesis of the corresponding carboxylic acid, followed by its reduction to the aldehyde.

The synthesis of substituted nicotinic acids is a well-established field. A plausible approach to 2,6-dichloro-4-methylnicotinic acid involves the cyclization of appropriate acyclic precursors to form a dihydroxynicotinonitrile, followed by chlorination and hydrolysis.[5] Alternatively, direct oxidation of the 3-methyl group of a suitable precursor could be explored. Once the nicotinic acid is obtained, it can be converted to the aldehyde. Direct reduction of a carboxylic acid to an aldehyde is challenging; therefore, a two-step process is generally preferred. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester, which is then reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride for the acid chloride or diisobutylaluminum hydride (DIBAL-H) for the ester.[6][7]

Caption: Pathway B: From the corresponding nicotinic acid.

Part 1: Synthesis of 2,6-Dichloro-4-methylnicotinic Acid (A representative protocol based on analogous syntheses)

  • Chlorination of a Dihydroxy Precursor: 2,6-Dihydroxy-4-methylnicotinonitrile (1.0 eq) is heated with excess phosphorus oxychloride (POCl₃) to yield 2,6-dichloro-4-methylnicotinonitrile.[5]

  • Hydrolysis of the Nitrile: The resulting 2,6-dichloro-4-methylnicotinonitrile is subjected to acidic or basic hydrolysis to afford 2,6-dichloro-4-methylnicotinic acid.

Part 2: Conversion of the Carboxylic Acid to the Aldehyde

  • Formation of the Acid Chloride: 2,6-Dichloro-4-methylnicotinic acid (1.0 eq) is refluxed with thionyl chloride (SOCl₂) or oxalyl chloride until the evolution of gas ceases. The excess reagent is removed under reduced pressure to yield the crude acid chloride.

  • Reduction to the Aldehyde: The crude acid chloride is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF is added dropwise. The reaction is stirred at -78 °C for several hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stirred until two clear layers are formed. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Pathway C: Reduction of 2,6-Dichloro-4-methylnicotinonitrile

This pathway utilizes the known 2,6-dichloro-4-methylnicotinonitrile and reduces the nitrile group to a formyl group.

The reduction of a nitrile to an aldehyde can be achieved using various reducing agents. Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this transformation.[6] The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed upon work-up to yield the aldehyde. Careful control of the reaction conditions, particularly the temperature and stoichiometry of the reducing agent, is crucial to prevent over-reduction to the corresponding amine.

Caption: Pathway C: Reduction of the corresponding nicotinonitrile.

  • Reaction Setup: A solution of 2,6-dichloro-4-methylnicotinonitrile (1.0 eq) in an anhydrous, non-protic solvent such as toluene or dichloromethane is prepared in a flame-dried, nitrogen-purged flask.

  • Cooling: The solution is cooled to -78 °C.

  • Addition of DIBAL-H: A solution of DIBAL-H (1.1-1.5 eq) in a suitable solvent is added dropwise, maintaining the temperature below -70 °C. The reaction is monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by water and an aqueous solution of a mild acid (e.g., 1 M HCl). The mixture is allowed to warm to room temperature and stirred vigorously.

  • Extraction and Purification: The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude aldehyde is then purified by column chromatography.

Comparative Analysis of Synthesis Pathways

Parameter Pathway A: Ortho-metalation Pathway B: From Nicotinic Acid Pathway C: From Nicotinonitrile
Starting Material Availability Readily availableMay require multi-step synthesisSynthesis has been reported
Number of Steps 1 (from 2,6-dichloro-4-methylpyridine)Multiple steps1 (from the nitrile)
Potential Challenges Regioselectivity of lithiation, handling of organolithium reagentsOverall yield of the multi-step synthesis, harsh conditions for hydrolysisOver-reduction to the amine, careful control of reaction conditions required
Scalability Generally suitable for lab scale, can be challenging to scale upPotentially more scalable if the initial synthesis of the acid is efficientGood scalability
Key Reagents LDA or n-BuLi, DMFPOCl₃, SOCl₂, mild reducing agentsDIBAL-H

Conclusion

The synthesis of this compound can be approached through several viable pathways. The choice of the most suitable route will depend on the specific needs of the research or development project. Pathway A offers a direct approach from a commercially available starting material but requires expertise in handling organometallic reagents. Pathway B is a more classical approach that may involve a longer synthetic sequence but could be more amenable to large-scale production if the synthesis of the nicotinic acid precursor is optimized. Pathway C provides an efficient conversion from the corresponding nitrile, provided the starting material is accessible. This guide provides the foundational knowledge and detailed protocols to enable researchers and scientists to successfully synthesize this important chemical intermediate.

References

Biological activity of 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 2,6-Dichloro-4-methylnicotinaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties and potential biological activities of this compound. While direct biological data for this specific compound is limited in publicly accessible literature, its structural features—a chlorinated pyridine core—place it within a class of compounds known for significant roles in medicinal chemistry and agrochemical development. This document synthesizes information on related structures to build a rationale for investigating its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent. Furthermore, it offers detailed, field-proven experimental protocols for researchers to systematically evaluate these potential biological activities. The guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic or industrial potential of novel heterocyclic compounds.

Introduction to this compound

This compound, with CAS number 91591-70-7, is a halogenated pyridine derivative.[1][2][3] Its structure consists of a central pyridine ring substituted with two chlorine atoms at positions 2 and 6, a methyl group at position 4, and an aldehyde group at position 3 (nicotinaldehyde). This molecular architecture, featuring both electron-withdrawing and lipophilic properties, is advantageous in pharmaceutical and agrochemical design. The chlorine atoms enhance the electrophilic character of the pyridine ring, making it a versatile intermediate for nucleophilic substitution reactions, while the aldehyde group can participate in various condensation reactions, further expanding its synthetic utility.[4]

Historically, chlorinated pyridine derivatives have served as crucial building blocks in the synthesis of a wide range of functional molecules, from pesticides to active pharmaceutical ingredients (APIs).[5][6] For instance, the related compound 2,6-dichloro-4-methylnicotinonitrile is a key intermediate in the production of neonicotinoid insecticides, which act on the insect nervous system. The presence of the reactive aldehyde group in this compound suggests its potential as a precursor for synthesizing Schiff bases, chalcones, and other heterocyclic systems that have demonstrated significant biological activities.[7][8]

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 91591-70-7[1][2][3]
Molecular Formula C₇H₅Cl₂NO[2][3]
Molecular Weight 190.03 g/mol [2][3]
Appearance White to off-white crystalline solid/powder[6]
SMILES Code CC1=CC(Cl)=NC(Cl)=C1C=O[1]
Storage Sealed in a dry environment at room temperature[2]
Synthesis Overview

The synthesis of substituted dichloropyridines typically involves multi-step processes. For example, a general route to produce a similar compound, 2,6-dichloropyridine-4-carboxaldehyde, starts from 2,6-dihydroxy isonicotinic acid and proceeds through chlorination, amidation, dehydration, and finally, a reduction step.[9] Another common method for creating dichlorinated pyridine rings involves the reaction of a dihydroxypyridine precursor with phosphorus oxychloride at elevated temperatures.[5] The aldehyde functionality can be introduced through the oxidation of a corresponding alcohol or the reduction of a nitrile or ester group. For instance, the Swern oxidation, which uses dimethyl sulfoxide and oxalyl chloride, is a standard method for converting a primary alcohol to an aldehyde under mild conditions.[10]

Potential Biological Activities and Rationale for Investigation

The rationale for exploring the biological activities of this compound is rooted in the well-documented bio-potency of its structural analogues.

Potential Antimicrobial Activity

The dichloro-substituted aromatic ring is a common feature in many antimicrobial agents. The dichloroacetyl group, for example, is essential for the antibacterial activity of chloramphenicol and the amoebicidal activity of chlorophenoxamide.[11] Furthermore, Schiff bases derived from dichlorosalicylaldehyde have demonstrated significant antibacterial and antifungal properties, with metal complexes of these ligands often showing enhanced activity.[8] Given that this compound possesses a dichlorinated heterocyclic ring and a reactive aldehyde group suitable for creating imines (Schiff bases), it is a prime candidate for antimicrobial screening.

Potential Anticancer Activity

Numerous heterocyclic compounds containing chlorinated pyridine or similar moieties exhibit potent anticancer activities. Their mechanisms often involve the inhibition of key signaling pathways, induction of apoptosis, or cell cycle arrest.[12][13] For example, certain 2-amino-4,6-diphenylnicotinonitrile derivatives, which share the nicotinonitrile scaffold, have shown exceptional cytotoxicity against breast cancer cell lines, in some cases surpassing the potency of the standard chemotherapy drug Doxorubicin.[14][15] Chalcones, which can be synthesized from aldehydes like the title compound, have also been extensively studied as anticancer agents.[13] The introduction of chlorine atoms into a chalcone structure can significantly enhance its biological activity.[13] Therefore, derivatives of this compound warrant investigation for their antiproliferative effects on various cancer cell lines.

Potential Enzyme Inhibition

The pyridine ring is a common scaffold in the design of enzyme inhibitors.[16] The specific substitution pattern on the ring can confer selectivity and potency against various enzyme targets, such as kinases, histone deacetylases (HDACs), or monoamine oxidases (MAO).[16][17][18] For instance, nicotinamide-based compounds have been developed as potent and selective HDAC inhibitors.[16] The development of multi-target-directed ligands (MTDLs) often involves combining pharmacophores to inhibit multiple enzymes simultaneously, a strategy used in treating complex diseases like Alzheimer's.[17][18] The unique electronic and steric properties of this compound make it a valuable starting point for designing novel inhibitors against various enzymatic targets.

A Roadmap for Biological Evaluation: Experimental Protocols

To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended. The following protocols describe standard, robust assays for initial in vitro assessment.

Biological Screening Workflow cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary Evaluation & Mechanism of Action cluster_2 Tier 3: Lead Optimization Compound This compound (or its derivatives) Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT/XTT on Cancer Lines) Compound->Cytotoxicity Enzyme Enzyme Inhibition Assay (e.g., Kinase, HDAC) Compound->Enzyme Bactericidal Bactericidal/Bacteriostatic (MBC Assay) Antimicrobial->Bactericidal If Active Apoptosis Apoptosis/Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Apoptosis If Active Selectivity Inhibitor Selectivity (IC50 Panel) Enzyme->Selectivity If Active SAR Structure-Activity Relationship (SAR) (Synthesize Analogues) Bactericidal->SAR Apoptosis->SAR Selectivity->SAR Toxicity In Vitro Toxicity (Normal Cell Lines) SAR->Toxicity Lead Lead Candidate Toxicity->Lead Favorable Profile

Caption: A tiered workflow for evaluating the biological activity of a novel compound.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple compounds against various microbial strains in a high-throughput format, providing reproducible MIC values.

Methodology:

  • Preparation of Stock Solution: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Microorganism Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

  • Inoculation: Add 50 µL of the prepared bacterial suspension to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control: Wells containing bacteria and broth but no compound (should show growth).

    • Negative Control: Wells containing broth only (should show no growth).

    • Solvent Control: Wells containing bacteria, broth, and the highest concentration of DMSO used (to ensure the solvent has no antimicrobial effect).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a plate reader to measure optical density (OD) at 600 nm.

Protocol: In Vitro Cytotoxicity Screening via MTT Assay

This protocol assesses the compound's ability to inhibit cell proliferation or induce cell death in cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, Hela, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).

  • Controls:

    • Untreated Control: Cells treated with medium containing the same percentage of DMSO as the highest compound concentration.

    • Blank Control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Interpretation and Future Directions

The initial screening assays will generate quantitative data to guide further research.

Assay TypeExample Data for a Hypothetical Active DerivativeInterpretation
Antimicrobial MIC S. aureus: 8 µg/mLE. coli: >128 µg/mLThe compound shows selective activity against Gram-positive bacteria.
Anticancer IC₅₀ A549 (Lung): 1.2 µMMCF-7 (Breast): 0.7 µMHCT116 (Colon): 7.3 µMThe compound exhibits potent and selective cytotoxicity against lung and breast cancer cell lines.[12]
Enzyme Inhibition IC₅₀ HDAC6: 50 nMHDAC1: 800 nMThe compound is a potent and selective inhibitor of HDAC6.

Should this compound or its derivatives show promising activity in these primary screens, the next logical steps would involve:

  • Mechanism of Action Studies: Investigating how the compound exerts its biological effect, such as inducing apoptosis or arresting the cell cycle in cancer cells.[12]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues to identify the key structural features required for activity and to optimize potency and selectivity.

  • In Vitro Toxicity: Assessing the cytotoxicity of promising compounds against non-cancerous human cell lines to determine their therapeutic index.

  • In Vivo Efficacy: Testing the most promising candidates in animal models to evaluate their efficacy and safety in a living system.

By following this structured approach, researchers can thoroughly characterize the biological activity of this compound and determine its potential for development into a valuable therapeutic or agrochemical agent.

References

An In-depth Technical Guide to 2,6-Dichloro-4-methylnicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-methylnicotinaldehyde is a key heterocyclic building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of complex bioactive molecules.[1] Its unique substitution pattern, featuring two reactive chlorine atoms and a formyl group on a pyridine scaffold, provides multiple avenues for chemical modification, making it a valuable precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, offering insights into its utility in modern drug discovery.

Introduction: The Strategic Importance of a Dichlorinated Pyridine Aldehyde

Substituted pyridines are a cornerstone of pharmaceutical development, with their heterocyclic core present in a wide array of approved drugs.[1] Among these, this compound stands out due to its trifunctional nature. The two chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. The aldehyde group at the 3-position serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and oxidations. The methyl group at the 4-position can also be a site for further functionalization or can contribute to the steric and electronic properties of the final molecule. This combination of reactive sites makes this compound a highly sought-after intermediate for the construction of complex molecular architectures with potential therapeutic applications.

Synthesis of this compound: A Step-by-Step Approach

While a definitive, publicly available, step-by-step synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for related compounds. A likely precursor is 2,6-dichloro-3,4-lutidine (2,6-dichloro-3,4-dimethylpyridine), which can be selectively oxidized at the 3-methyl group.

A general and effective method for the synthesis of chlorinated pyridine aldehydes involves the oxidation of the corresponding methyl or hydroxymethylpyridines. For instance, the synthesis of the related 2,6-dichloropyridine-3-carboxaldehyde is achieved through the oxidation of (2,6-dichloropyridin-3-yl)methanol using Dess-Martin periodinane.[2] This suggests a similar strategy could be employed for the target molecule.

Alternatively, formylation of a pre-functionalized 2,6-dichloro-4-methylpyridine could be a viable route. Methods like the Vilsmeier-Haack reaction are known for the formylation of electron-rich aromatic and heteroaromatic compounds.[3]

Below is a representative, field-proven protocol for the synthesis of a structurally similar compound, which can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of a Dichloropyridine Aldehyde (Representative)

This protocol outlines the synthesis of a dichloropyridine aldehyde via the oxidation of the corresponding alcohol, a common and effective method in organic synthesis.

Step 1: Synthesis of (2,6-Dichloro-4-methylpyridin-3-yl)methanol

A suitable starting material would be 2,6-dichloro-4-methylnicotinic acid. This can be reduced to the corresponding alcohol using a mild reducing agent like borane-tetrahydrofuran complex (BH3·THF).

Materials:

  • 2,6-dichloro-4-methylnicotinic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 2,6-dichloro-4-methylnicotinic acid in anhydrous THF, slowly add the borane-tetrahydrofuran complex at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2,6-dichloro-4-methylpyridin-3-yl)methanol.

Step 2: Oxidation to this compound

The synthesized alcohol can then be oxidized to the target aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Materials:

  • (2,6-Dichloro-4-methylpyridin-3-yl)methanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution (Na2S2O3)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of (2,6-dichloro-4-methylpyridin-3-yl)methanol in dichloromethane, add Dess-Martin periodinane portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate and stir for 30 minutes.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation Nicotinic_Acid 2,6-Dichloro-4-methylnicotinic Acid Alcohol (2,6-Dichloro-4-methylpyridin-3-yl)methanol Nicotinic_Acid->Alcohol BH3.THF Aldehyde This compound Alcohol->Aldehyde Dess-Martin Periodinane Aldehyde_Reactivity Aldehyde This compound Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Oxidation (e.g., KMnO4) Alcohol Primary Alcohol Aldehyde->Alcohol Reduction (e.g., NaBH4) Amine Amine Aldehyde->Amine Reductive Amination (R2NH, STAB) Alkene Alkene Aldehyde->Alkene Wittig Reaction (Ph3P=CHR) Secondary_Alcohol Secondary Alcohol Aldehyde->Secondary_Alcohol Nucleophilic Addition (e.g., RMgBr) Kinase_Inhibitor_Synthesis Aldehyde This compound Intermediate_1 Reductive Amination Product Aldehyde->Intermediate_1 1. R1-NH2, STAB Intermediate_2 Suzuki Coupling Product Intermediate_1->Intermediate_2 2. R2-B(OH)2, Pd catalyst Kinase_Inhibitor Final Kinase Inhibitor Intermediate_2->Kinase_Inhibitor 3. R3-NH2, SNAr

References

The Unseen Catalyst: A Technical Guide to 2,6-Dichloro-4-methylnicotinaldehyde, a Cornerstone of Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Aldehyde

In the intricate landscape of chemical synthesis, certain molecules, while not always the final product, play a pivotal role as indispensable building blocks. 2,6-Dichloro-4-methylnicotinaldehyde is one such unassuming yet critical intermediate. This halogenated pyridine derivative, characterized by its unique substitution pattern, has quietly carved a niche for itself in the realms of pharmaceutical and agrochemical research and development. Its strategic importance lies in the reactive handles it offers for constructing complex molecular architectures, making it a valuable precursor for a range of bioactive compounds. This technical guide delves into the discovery, synthesis, and multifaceted applications of this compound, providing a comprehensive resource for scientists leveraging its synthetic potential.

While a definitive historical account of the initial discovery of this compound is not prominently documented in publicly accessible records, its emergence is intrinsically linked to the broader exploration of functionalized pyridine chemistry throughout the 20th century. The development of synthetic methodologies aimed at introducing diverse substituents onto the pyridine ring paved the way for the creation of a vast library of novel compounds for biological screening. The synthesis of the closely related compound, 2,6-dichloro-4-methylnicotinonitrile, was first reported in the late 20th century as part of research into new crop protection agents, suggesting a similar timeframe for the development of the aldehyde counterpart.[1]

Deciphering the Synthesis: Pathways to a Key Intermediate

The synthesis of this compound can be approached through several strategic routes, with the choice of method often dictated by the availability of starting materials, desired scale, and process efficiency. The most plausible and widely employed method is the Vilsmeier-Haack reaction, a classic and powerful tool for the formylation of electron-rich aromatic and heteroaromatic systems.[2][3][4][5]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3][4][5]

Diagram 1: The Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Cation) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Pyridine_Substrate 2,6-Dichloro-4-methylpyridine Intermediate Iminium Salt Intermediate Pyridine_Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O (Hydrolysis) Hydrolysis Hydrolysis (H₂O) Oxidation_Reaction Starting_Material (2,6-dichloro-4-methylpyridin-3-yl)methanol Product This compound Starting_Material->Product + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., PCC, MnO₂)

References

Topic: Homologs and Analogs of 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Halogenated and functionalized pyridine derivatives, such as 2,6-Dichloro-4-methylnicotinaldehyde, serve as exceptionally versatile building blocks for the synthesis of novel molecular entities. This technical guide offers a comprehensive exploration of this core compound, its synthesis, and the chemical space occupied by its homologs and analogs. We delve into the strategic considerations behind its use in synthetic chemistry, provide detailed experimental protocols, and illustrate its potential application in a drug discovery workflow. This document is intended to be a resource for researchers engaged in the design and synthesis of complex molecules for pharmaceutical and agrochemical applications.

The Core Structure: this compound

This compound (CAS 91591-70-7) is a trifunctional heterocyclic compound whose value lies in the orthogonal reactivity of its constituent functional groups.[1][2][3][4] The molecule's architecture presents three key sites for chemical elaboration:

  • The Aldehyde Group (C3-position): As a versatile electrophile, the aldehyde is a gateway to a vast number of chemical transformations, including reductive aminations, Wittig-type olefinations, and condensation reactions to form larger, more complex heterocyclic systems. In pharmaceutical synthesis, aldehydes are indispensable intermediates for building molecular complexity.[5]

  • The Chloro-Substituents (C2 and C6-positions): The pyridine ring is an electron-deficient aromatic system. This electronic nature is further amplified by the two electron-withdrawing chlorine atoms, making the C2 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[6] This allows for the displacement of the chloride ions by a wide range of nucleophiles (O-, N-, S-, and C-based), enabling the systematic introduction of diverse functional groups.[7][8] The relative reactivity of the C2 and C6 positions can often be modulated by steric and electronic factors, sometimes allowing for regioselective functionalization.

A prevalent synthetic strategy for this compound begins with its nitrile precursor, 2,6-dichloro-4-methylnicotinonitrile (CAS 875-35-4).[9] The nitrile is then selectively reduced to the aldehyde.

Experimental Protocol: Synthesis via Nitrile Reduction

The selective reduction of a nitrile to an aldehyde requires careful control to prevent over-reduction to the primary amine.[10] Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it forms a stable intermediate imine-alane complex at low temperatures, which is then hydrolyzed to the aldehyde during aqueous workup.[11][12][13]

Objective: To synthesize this compound from 2,6-dichloro-4-methylnicotinonitrile.

Materials:

  • 2,6-dichloro-4-methylnicotinonitrile

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)

  • Anhydrous dichloromethane (DCM)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware (Schlenk line or glovebox), syringes, and magnetic stirrer.

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 2,6-dichloro-4-methylnicotinonitrile (1.0 equiv) in anhydrous DCM (to make a ~0.2 M solution) in a flame-dried, three-neck round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (1.1 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow, careful addition of 2M HCl at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Rationale for Experimental Choices:

  • Inert Atmosphere: DIBAL-H is highly reactive with atmospheric oxygen and moisture.

  • Anhydrous Conditions: Water will rapidly decompose the DIBAL-H reagent.

  • Low Temperature (-78 °C): This is critical to control the reactivity of DIBAL-H and trap the reaction at the intermediate imine stage, preventing over-reduction to the corresponding alcohol or amine.[13]

  • Acidic Workup: The acid hydrolyzes the intermediate imine-alane complex to release the desired aldehyde.

The Chemical Space: Homologs and Analogs

The true synthetic power of this compound is as a scaffold for creating libraries of related compounds. By systematically altering its structure, chemists can fine-tune properties like steric bulk, electronics, lipophilicity, and metabolic stability, which is a cornerstone of modern drug discovery.[14]

Homologs: Modifying the 4-Position Alkyl Chain

Homologs are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group (-CH₂-). Modifying the 4-position substituent allows for probing steric tolerance in target binding pockets.

Compound Key Structural Difference Potential Implications in Drug Design
2,6-Dichloro-4-ethyl nicotinaldehydeAddition of one methylene unit.Increased lipophilicity and steric bulk. May alter binding orientation or introduce new van der Waals interactions.
2,6-Dichloro-4-isopropyl nicotinaldehydeBranched alkyl group.Introduces significant steric hindrance near the core. Can enhance selectivity for specific protein isoforms or improve metabolic stability by blocking a potential site of oxidation.
2,6-Dichloro-4-cyclopropyl nicotinaldehydeIntroduction of a strained ring.Acts as a "metabolically stable ethyl group." Can improve binding affinity and pharmacokinetic properties.
Analogs: Diverse Structural Modifications

Analogs possess structures that are similar to the core compound but are not necessarily part of a homologous series. These modifications can have profound effects on the molecule's chemical and biological properties.

Analog Example Key Structural Difference Potential Implications in Drug Design
2,6-Dichloro-4-methoxy nicotinaldehyde[15][16]Methoxy group (electron-donating via resonance).Alters the electronic profile of the ring, potentially affecting pKa and reactivity. Can act as a hydrogen bond acceptor.
2,6-Dichloro-4-(trifluoromethyl) nicotinaldehyde[17]Trifluoromethyl group (strongly electron-withdrawing).Significantly lowers the pKa of the pyridine nitrogen. Can improve metabolic stability and membrane permeability.
2,6-Dichloro-4-(dimethylamino) nicotinaldehyde[18]Dimethylamino group (strongly electron-donating).Greatly increases the basicity of the pyridine ring. Can serve as a key interaction point in a binding site.
6-Chloro-2-methoxy-4-methylnicotinaldehyde[19]Asymmetric substitution at C2/C6.Creates a platform for sequential and site-selective SNAr reactions, enabling the synthesis of highly complex, differentially substituted pyridines.

Application in a Drug Discovery Context

The described scaffold is an ideal starting point for a lead discovery program. The ability to generate a diverse library of analogs allows for rapid exploration of the structure-activity relationship (SAR).

Hypothetical Workflow: Kinase Inhibitor Discovery

Let's hypothesize a campaign to discover an inhibitor for a novel protein kinase, "Kinase-X," implicated in a disease pathway.

Caption: A typical drug discovery workflow from scaffold to lead candidate.

Target Pathway Visualization

The identified lead candidate would ideally inhibit a key node in a disease-driving signaling pathway, preventing downstream pathological effects.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KinaseX Kinase-X ERK->KinaseX Activates Substrate Disease Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Lead_Candidate Lead Candidate Lead_Candidate->KinaseX INHIBITS

Caption: Inhibition of the hypothetical "Kinase-X" node in a signaling cascade.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for molecular innovation. Its well-defined points of reactivity allow for controlled, stepwise diversification, making it an invaluable tool for constructing libraries of novel compounds. A thorough understanding of the principles of nitrile reduction and nucleophilic aromatic substitution is key to unlocking the full potential of this scaffold. For research teams in drug discovery and materials science, mastering the chemistry of this and related building blocks provides a significant advantage in the quest to design and synthesize the next generation of functional molecules.

References

Methodological & Application

The Versatile Intermediate: 2,6-Dichloro-4-methylnicotinaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry and Beyond

2,6-Dichloro-4-methylnicotinaldehyde, a trifunctional pyridine derivative, has emerged as a highly valuable and versatile building block in contemporary organic synthesis. Its unique arrangement of a reactive aldehyde group flanked by two chloro-substituents on a pyridine core makes it a sought-after precursor for the synthesis of a diverse array of complex heterocyclic compounds. The inherent reactivity of this molecule allows for selective transformations at multiple sites, providing a powerful tool for the construction of molecular architectures with significant applications in medicinal chemistry, agrochemicals, and materials science.[1]

This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the causality behind its reactivity, present detailed, field-proven protocols for its key transformations, and showcase its pivotal role in the synthesis of high-value molecules, most notably as a key intermediate in the production of the multi-kinase inhibitor drug, Sorafenib.[2][3][4]

Chemical Profile and Reactivity Insights

The synthetic potential of this compound stems from the distinct reactivity of its three functional groups: the aldehyde, the two chlorine atoms, and the pyridine ring itself.

Physicochemical Properties:

PropertyValue
CAS Number 91591-70-7
Molecular Formula C7H5Cl2NO
Molecular Weight 190.03 g/mol
Appearance White to off-white crystalline solid
Storage Sealed in dry, 2-8°C

Data sourced from commercial suppliers.[5]

The Dichotomy of Reactivity: The Aldehyde and the Dichloropyridine Core

The aldehyde group offers a gateway to a vast array of classical carbonyl chemistry. It readily participates in reactions such as:

  • Wittig Olefination: For the formation of carbon-carbon double bonds.

  • Condensation Reactions: Including Knoevenagel and Henry reactions to build complex side chains.[6][7]

  • Reductive Amination: A crucial transformation for the introduction of amine functionalities.[8][9][10]

  • Oxidation and Reduction: To access the corresponding carboxylic acid and alcohol derivatives.

Simultaneously, the 2,6-dichloropyridine core is primed for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further enhanced by the two electron-withdrawing chlorine atoms, facilitates the attack of nucleophiles at the C2 and C6 positions.

Core Applications and Synthetic Protocols

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Sorafenib, a potent inhibitor of several tyrosine protein kinases.

Application 1: Keystone in the Synthesis of Sorafenib Intermediates

The aldehyde functionality of this compound is strategically employed in the multi-step synthesis of Sorafenib. While the precise, industrial-scale processes are often proprietary, the key transformations involve the conversion of the aldehyde to a functional group that ultimately allows for the coupling with the other fragments of the Sorafenib molecule. The following protocol outlines a representative transformation of a related dichloropyridine aldehyde to illustrate the synthetic principles.

Protocol 1: Nucleophilic Aromatic Substitution on the Dichloropyridine Ring

This protocol demonstrates a typical nucleophilic aromatic substitution reaction on a 2,6-dichloropyridine scaffold, a fundamental transformation for this class of compounds.

Objective: To synthesize a mono-alkoxy-substituted pyridine derivative.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol in a round-bottom flask, add sodium methoxide (1.1 eq) at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-chloro-6-methoxy-4-methylnicotinaldehyde.

Causality Behind Experimental Choices:

  • Choice of Nucleophile and Base: Sodium methoxide serves as both the nucleophile (methoxide ion) and the base to facilitate the reaction.

  • Solvent: Methanol is the solvent of choice as it is the source of the methoxide nucleophile and has a suitable boiling point for the reaction.

  • Work-up: The aqueous work-up with sodium bicarbonate is to neutralize any unreacted acidic species. The brine wash helps to remove any remaining water from the organic layer.

Application 2: Elaboration of the Aldehyde Functionality via Knoevenagel Condensation

The aldehyde group of this compound is a prime candidate for carbon-carbon bond formation through condensation reactions. The Knoevenagel condensation provides a powerful method for the synthesis of α,β-unsaturated compounds, which are themselves versatile synthetic intermediates.[6][11]

Protocol 2: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((2,6-dichloro-4-methylpyridin-3-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. In some cases, gentle heating may be required to drive the reaction to completion.

  • Isolation: The product often precipitates from the reaction mixture upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality Behind Experimental Choices:

  • Active Methylene Compound: Malononitrile is a classic active methylene compound used in Knoevenagel condensations due to the acidity of its methylene protons.

  • Catalyst: Piperidine, a weak base, is a common and effective catalyst for this transformation. It deprotonates the malononitrile to form the nucleophilic enolate without causing self-condensation of the aldehyde.[6]

  • Solvent: Ethanol is a common solvent for Knoevenagel condensations as it can dissolve the reactants and the product often has limited solubility, facilitating its isolation.

Application 3: Synthesis of Novel Heterocyclic Scaffolds

The trifunctional nature of this compound allows for its use in the construction of fused heterocyclic systems. These scaffolds are of significant interest in drug discovery due to their rigid structures and potential for diverse biological activities.[12][13]

Protocol 3: Synthesis of a Pyridopyrimidine Derivative

This protocol outlines a potential pathway for the synthesis of a fused pyridopyrimidine system, a common motif in medicinal chemistry.

Objective: To synthesize a 2,4-dichloro-5-methyl-pyrido[3,2-d]pyrimidine derivative.

Materials:

  • This compound

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: Combine this compound (1.0 eq) and urea (1.2 eq) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired pyridopyrimidine derivative.

Causality Behind Experimental Choices:

  • Reactants: The aldehyde reacts with the two amino groups of urea in a condensation-cyclization sequence.

  • Catalyst: The acidic catalyst protonates the aldehyde carbonyl, making it more electrophilic and facilitating the initial nucleophilic attack by urea.

  • Reaction Conditions: Refluxing in ethanol provides the necessary thermal energy to drive the cyclization and dehydration steps.

Visualizing the Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams depict the key reaction workflows.

G A This compound B Nucleophilic Aromatic Substitution (e.g., with NaOMe) A->B  Nucleophile D Knoevenagel Condensation (e.g., with Malononitrile) A->D  Active Methylene  Compound F Cyclocondensation (e.g., with Urea) A->F  Dinucleophile C 2-Chloro-6-methoxy-4-methylnicotinaldehyde B->C E α,β-Unsaturated Product D->E G Fused Pyridopyrimidine F->G

Caption: Key synthetic transformations of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.[12]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[5]

Disclaimer: This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion: A Gateway to Molecular Complexity

This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis. Its trifunctional nature provides chemists with a versatile platform to construct a wide range of complex molecules with significant biological and material properties. From its crucial role in the synthesis of life-saving drugs like Sorafenib to its potential in creating novel fused heterocyclic systems, this compound will undoubtedly continue to be a valuable tool for researchers and scientists in the years to come. The protocols and insights provided in this guide are intended to empower these professionals to unlock the full synthetic potential of this remarkable intermediate.

References

Application Notes and Protocols for 2,6-Dichloro-4-methylnicotinaldehyde: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-4-methylnicotinaldehyde, a pivotal intermediate in medicinal and organic chemistry. We delve into its chemical properties, reactivity, and core applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, offering researchers, scientists, and drug development professionals a practical resource for leveraging this versatile scaffold in the synthesis of complex molecules.[1] The causality behind experimental choices, troubleshooting common issues, and ensuring reaction integrity are central themes of this guide.

Introduction to this compound

This compound (CAS No: 91591-70-7) is a substituted pyridine derivative that has emerged as a crucial building block for the synthesis of a diverse array of heterocyclic compounds.[2][3] Its structure, featuring a pyridine core with two reactive chlorine atoms, a methyl group, and a strategic aldehyde functionality, offers multiple sites for chemical modification.[4] This multifunctionality makes it an invaluable precursor for creating novel therapeutic agents, agrochemicals, and functional materials.[5][6]

The aldehyde group serves as a versatile handle for transformations such as reductive aminations and condensation reactions, while the two chlorine atoms at the C2 and C6 positions are amenable to nucleophilic substitution and, most significantly, transition metal-catalyzed cross-coupling reactions.[4][7] The inherent reactivity differences between these chloro-substituents can also be exploited to achieve selective functionalization, further enhancing its synthetic utility.[8]

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and safe handling procedures is paramount for successful and safe experimentation.

PropertyValue
CAS Number 91591-70-7[2]
Molecular Formula C₇H₅Cl₂NO[2]
Molecular Weight 190.03 g/mol [2]
Appearance White to off-white crystalline solid[9]
Melting Point 108-112 °C[10]
Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood.[11] It may cause skin, eye, and respiratory tract irritation.[11] In case of contact, immediately flush the affected area with plenty of water.[12]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[11][12]

  • Handling: Avoid inhalation of vapor or mist.[11] Wash hands thoroughly after handling.[12]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[11] It is also noted to be heat-sensitive.[11]

  • Spills: For small spills, absorb with an inert material and dispose of as hazardous waste. For large spills, prevent entry into drains.[11]

Always consult the full Safety Data Sheet (SDS) before use.[11][12][13][14]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The two chlorine atoms on the pyridine ring are the primary sites for building molecular complexity via palladium-catalyzed cross-coupling reactions. While chloro-pyridines are generally less reactive than their bromo or iodo counterparts, modern catalyst systems have enabled their efficient use.[15] This lower reactivity can be advantageous for achieving selective mono-functionalization.[15]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds between the pyridine core and various aryl or alkyl boronic acids or esters.[1] Achieving high yields with dichloropyridine substrates often requires robust catalytic systems, typically employing bulky, electron-rich phosphine ligands that favor the rate-limiting oxidative addition step.[15][16]

Causality of Component Selection:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Sterically hindered alkyl phosphine ligands (e.g., SPhos, Ad₂PⁿBu) are crucial.[16] They promote the formation of monoligated palladium complexes, which accelerate oxidative addition and subsequent reductive elimination, minimizing side reactions.[16]

  • Base: A strong base like K₃PO₄ or LiOᵗBu is required.[15][16] Lithium tert-butoxide has been shown to be particularly effective in promoting exhaustive dialkylation.[16]

  • Solvent: A mixture of an organic solvent like dioxane with water is often used to facilitate the dissolution of both the organic and inorganic reagents.[1]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the pyridine ring and a terminal alkyne, a valuable transformation for synthesizing conjugated systems.[1] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The reactivity trend for halopyridines in this reaction is I > Br > Cl, meaning that chloro-substrates often require more forcing conditions.

Causality of Component Selection:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a frequently used catalyst for this transformation.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the traditional Sonogashira mechanism. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the HX produced during the reaction and to deprotonate the terminal alkyne.[15]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[18] The amination of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond.[8] Success hinges on the selection of a highly active catalyst system.

Causality of Component Selection & Troubleshooting:

  • Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, Xantphos) is critical to facilitate the oxidative addition of the C-Cl bond.[8]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the C-N bond-forming reductive elimination.[1]

  • Side Reactions: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction.[8] This can be minimized by using anhydrous, high-purity reagents and ligands that accelerate the desired reductive elimination step.[8]

  • Regioselectivity: For dichloropyridines, the chlorine at the 2-position is generally more activated towards oxidative addition than one at the 4-position due to electronic effects from the ring nitrogen.[8][19] This can often be exploited for selective mono-amination at lower temperatures.

Experimental Protocols

The following protocols are generalized procedures. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Dialkylation

This protocol describes the exhaustive dialkylation of this compound with an alkyl boronic acid pinacol ester, based on conditions reported to be effective for 2,6-dichloropyridines.[16]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Alkylboronic acid pinacol ester (2.3 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Ad₂PⁿBu (di-adamantyl-n-butylphosphine) (3-4 mol%)

  • Lithium tert-butoxide (LiOᵗBu) (3.0 equiv)

  • Anhydrous dioxane and water (4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Standard workup and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the alkylboronic acid pinacol ester, Pd(OAc)₂, Ad₂PⁿBu, and LiOᵗBu.

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow reagents 1. Add Reagents (Substrate, Boronic Ester, Pd(OAc)₂, Ligand, Base) to Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas reagents->inert solvent 3. Add Degassed Dioxane/Water inert->solvent heat 4. Heat Reaction (100-120 °C) solvent->heat monitor 5. Monitor (TLC/LC-MS) heat->monitor workup 6. Quench, Extract, Wash & Dry monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Generalized workflow for the Suzuki-Miyaura dialkylation.

Protocol 2: Sonogashira Coupling (Mono-alkynylation)

This protocol provides a representative procedure for a mono-Sonogashira coupling reaction.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous, degassed THF or DMF

  • Schlenk flask or sealed reaction vial

  • Standard workup and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) depending on substrate reactivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Workflow reagents 1. Add Substrate, Pd Catalyst, CuI to Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas reagents->inert add_reagents 3. Add Solvent, Base, & Alkyne inert->add_reagents react 4. Stir at RT or Heat add_reagents->react monitor 5. Monitor (TLC/LC-MS) react->monitor workup 6. Filter, Wash & Concentrate monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Generalized workflow for the Sonogashira coupling reaction.

Protocol 3: Buchwald-Hartwig Amination (Mono-amination)

This protocol outlines a general procedure for the mono-amination of this compound.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • SPhos (2-5 mol%) or other suitable ligand

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk flask or sealed reaction vial with a screw cap

  • Standard workup and purification supplies

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and NaOᵗBu to a dry Schlenk flask.

  • Add this compound.

  • Seal the flask, remove from the glovebox (if used), and add the anhydrous, degassed solvent, followed by the amine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow reagents 1. Add Pd Catalyst, Ligand, Base, & Substrate to Flask inert 2. Ensure Inert Atmosphere reagents->inert add_reagents 3. Add Solvent & Amine inert->add_reagents react 4. Heat Reaction (80-110 °C) add_reagents->react monitor 5. Monitor (TLC/LC-MS) react->monitor workup 6. Quench, Extract & Concentrate monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, which allow for the strategic and efficient introduction of carbon and nitrogen substituents. By understanding the principles behind catalyst selection and reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can effectively harness the potential of this intermediate to construct diverse and complex molecular architectures for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for these synthetic endeavors.

References

Application Notes and Protocols: Reaction Mechanisms Involving 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN26DCMN-RM-202601

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the reaction mechanisms and synthetic applications of 2,6-Dichloro-4-methylnicotinaldehyde. As a versatile heterocyclic aldehyde, this compound serves as a valuable building block in the synthesis of a diverse range of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. These application notes delve into the fundamental reactivity of the aldehyde functional group, contextualized by the electronic effects of the dichlorinated pyridine ring. Detailed, field-tested protocols for key transformations, including Wittig reactions, reductive aminations, Knoevenagel condensations, and Henry reactions, are provided. Each protocol is accompanied by a mechanistic overview, causality-driven experimental choices, and predictive characterization data to guide the synthetic chemist.

Introduction to this compound

This compound, with the chemical identifier CAS 91591-70-7, is a substituted pyridine derivative that has garnered interest as a key intermediate in organic synthesis.[1][2][3] Its structure, featuring an aldehyde group at the 3-position, a methyl group at the 4-position, and two chlorine atoms at the 2- and 6-positions of the pyridine ring, offers a unique combination of steric and electronic properties. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen atom significantly influences the reactivity of the aldehyde, making it a potent electrophile. This enhanced electrophilicity, coupled with the potential for subsequent modifications of the pyridine core, makes it a strategic starting material for the synthesis of novel heterocyclic compounds.[3]

Physicochemical Properties & Safety Considerations

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 91591-70-7[1][2][3]
Molecular Formula C₇H₅Cl₂NO[1]
Molecular Weight 190.03 g/mol [1]
Appearance Off-white to light yellow solidN/A

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Synthesis of this compound

While commercially available, a brief overview of a plausible synthetic route provides valuable context. A common strategy for the synthesis of aromatic aldehydes is the oxidation of the corresponding primary alcohol. In this case, 2,6-dichloro-4-methylpyridine-3-methanol would be the precursor.

Representative Synthetic Workflow

G cluster_0 Synthesis of this compound Start 2,6-Dichloro-4-methylpyridine-3-methanol Reaction Oxidation Reaction Start->Reaction Substrate Reagent Oxidizing Agent (e.g., PCC, Dess-Martin Periodinane) Reagent->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A plausible synthetic workflow for this compound.

Key Reaction Mechanisms and Protocols

The aldehyde functionality of this compound is the primary site of reactivity for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections detail the mechanisms and provide representative protocols for several key transformations.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4][5][6] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond at the position of the original carbonyl group.

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome (E vs. Z alkene) is influenced by the nature of the substituents on the ylide. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[5]

G cluster_1 Wittig Reaction Mechanism Aldehyde This compound Cycloaddition [2+2] Cycloaddition Aldehyde->Cycloaddition Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Cycloaddition Intermediate Oxaphosphetane Intermediate Cycloaddition->Intermediate Collapse Cycloreversion Intermediate->Collapse Alkene Alkene Product Collapse->Alkene Byproduct Triphenylphosphine Oxide Collapse->Byproduct

Caption: The mechanistic pathway of the Wittig reaction.

Protocol 3.1: Synthesis of 2,6-dichloro-4-methyl-3-(prop-1-en-1-yl)pyridine

Materials:

  • Ethyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise.

  • Stir the resulting orange-red mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Reductive Amination: Amine Synthesis

Reductive amination is a two-step, one-pot process that converts an aldehyde or ketone into an amine.[7][8][9][10] This reaction is fundamental in medicinal chemistry for the introduction of amine functionalities.

Mechanism Insight: The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or iminium ion). In the same pot, a mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, selectively reduces the imine to the corresponding amine.[9] These reducing agents are chosen because they are less reactive towards the starting aldehyde, thus preventing premature reduction.[9]

G cluster_2 Reductive Amination Workflow Aldehyde This compound Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Imine Imine/Iminium Ion Intermediate Imine_Formation->Imine Reduction Reduction Imine->Reduction Product_Amine Amine Product Reduction->Product_Amine Reducing_Agent Mild Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction

Caption: The sequential steps of a one-pot reductive amination.

Protocol 3.2: Synthesis of N-benzyl-1-(2,6-dichloro-4-methylpyridin-3-yl)methanamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCE (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the target secondary amine.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[6][11][12][13] This reaction is a versatile method for forming carbon-carbon bonds and synthesizing α,β-unsaturated products.

Mechanism Insight: A weak base, such as piperidine or an amine salt, deprotonates the active methylene compound to form a stabilized carbanion.[11] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct typically undergoes spontaneous dehydration to yield the thermodynamically stable conjugated product.[12]

Protocol 3.3: Synthesis of ethyl 2-cyano-3-(2,6-dichloro-4-methylpyridin-3-yl)acrylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1M)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring for product formation by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Recrystallize the crude product from ethanol/water to obtain the pure α,β-unsaturated ester.

Henry (Nitroaldol) Reaction: Synthesis of β-Nitro Alcohols

The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone, resulting in a β-nitro alcohol.[9][14][15] These products are valuable synthetic intermediates that can be further transformed into amino alcohols, nitroalkenes, or α-amino acids.

Mechanism Insight: A base abstracts the acidic α-proton of the nitroalkane to generate a nitronate anion. This nucleophilic nitronate then adds to the carbonyl carbon of the aldehyde.[14] A subsequent workup with a mild acid protonates the resulting alkoxide to furnish the β-nitro alcohol.

Protocol 3.4: Synthesis of 1-(2,6-dichloro-4-methylpyridin-3-yl)-2-nitroethanol

Materials:

  • This compound

  • Nitromethane

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add nitromethane (3.0 eq).

  • Cool the mixture to 0 °C and add anhydrous potassium carbonate (0.5 eq) in one portion.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 10 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the β-nitro alcohol.

Characterization of this compound

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR δ (ppm): ~10.2 (s, 1H, CHO), ~7.5 (s, 1H, Ar-H), ~2.6 (s, 3H, CH₃)
¹³C NMR δ (ppm): ~190 (CHO), ~155 (C-Cl), ~152 (C-Cl), ~148 (C-CH₃), ~130 (C-CHO), ~125 (C-H), ~20 (CH₃)
IR (cm⁻¹) ~2920 (C-H, methyl), ~2830, 2730 (C-H, aldehyde), ~1705 (C=O, aldehyde), ~1550, 1450 (C=C, aromatic)
Mass Spec (EI) M⁺ at m/z 189/191/193 (isotope pattern for 2 Cl atoms)
Experimental Protocols for Characterization

Protocol 4.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data, referencing the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[16]

Protocol 4.2.2: Infrared (IR) Spectroscopy

  • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic peaks corresponding to the aldehyde C-H and C=O stretches, as well as aromatic C-H and C=C vibrations.[1]

Protocol 4.2.3: Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Analyze the sample using either gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or electrospray ionization (ESI) mass spectrometry.

  • Observe the molecular ion peak and its characteristic isotopic pattern for two chlorine atoms.[17]

Conclusion

This compound is a highly functionalized heterocyclic building block with significant potential in synthetic organic chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries. The predictable reactivity of the aldehyde group, governed by the electronic nature of the dichloropyridine core, allows for a range of reliable chemical transformations.

References

Application Notes & Protocols for the Comprehensive Characterization of 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-DCMNA-2026-01

Abstract

This technical guide provides a detailed framework of analytical methodologies for the definitive characterization of 2,6-Dichloro-4-methylnicotinaldehyde (CAS: 91591-70-7), a pivotal heterocyclic building block in pharmaceutical and agrochemical synthesis.[1][2][3] Ensuring the structural integrity and purity of this intermediate is critical for downstream applications. We present optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound is a substituted pyridine derivative whose reactivity is governed by the interplay of its electron-withdrawing chloro- and aldehyde substituents and the electron-donating methyl group. This structural complexity demands a multi-faceted analytical approach to unequivocally confirm its identity and assess its purity. A combination of spectroscopic and chromatographic techniques is essential for a comprehensive analysis, providing orthogonal data points that, when combined, create a complete and reliable characterization profile.[4][5]

Molecular Structure & Properties:

  • Chemical Name: 2,6-dichloro-4-methylpyridine-3-carbaldehyde[1]

  • Molecular Formula: C₇H₅Cl₂NO[1][2]

  • Molecular Weight: 190.03 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Application Note: NMR spectroscopy is the cornerstone for the unambiguous structural confirmation of this compound. ¹H NMR provides a precise map of the proton environments, confirming the presence and relative positions of the aldehyde, aromatic, and methyl protons. Concurrently, ¹³C NMR spectroscopy validates the complete carbon framework of the molecule. The simplicity of the expected spectra, characterized by sharp singlet peaks due to the absence of adjacent protons for coupling, makes interpretation straightforward and definitive.[6]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 10-15 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for this type of analyte and its single residual solvent peak that does not interfere with key signals.[7]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard, referencing its signal to 0.00 ppm.[7]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse acquisition.

    • Number of Scans: 16, to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency.

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Number of Scans: ≥ 1024, as the natural abundance of ¹³C is low.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Data Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve Sample in CDCl₃ Prep2 Add TMS Standard Prep1->Prep2 Acq1 ¹H NMR Acquisition Prep2->Acq1 Acq2 ¹³C NMR Acquisition Prep2->Acq2 Proc1 Fourier Transform Acq1->Proc1 Acq2->Proc1 Proc2 Phasing & Referencing Proc1->Proc2 Proc3 Peak Integration & Structural Assignment Proc2->Proc3

Caption: Workflow for NMR spectroscopic analysis.

Expected Data & Interpretation

The data below are predicted based on the analysis of similar structures and established chemical shift principles.[7][8][9]

Table 1: Expected ¹H and ¹³C NMR Data (Solvent: CDCl₃)

Technique Assignment Expected Chemical Shift (δ, ppm) Multiplicity Rationale
¹H NMR Aldehyde (-CHO) ~10.3 Singlet (s) Deshielded proton adjacent to electronegative oxygen.
Aromatic (-H) ~7.5 Singlet (s) Sole proton on the pyridine ring.
Methyl (-CH₃) ~2.6 Singlet (s) Protons on the methyl group attached to the ring.
¹³C NMR Aldehyde (C=O) ~188 - Characteristic chemical shift for an aldehyde carbonyl carbon.
Aromatic (C-Cl) ~155 - Carbons directly attached to highly electronegative chlorine atoms.
Aromatic (C-CH₃) ~150 - Quaternary carbon attached to the methyl group.
Aromatic (C-CHO) ~135 - Quaternary carbon attached to the aldehyde group.
Aromatic (C-H) ~125 - The sole protonated carbon on the pyridine ring.

| | Methyl (-CH₃) | ~20 | - | Typical chemical shift for a methyl group on an aromatic ring. |

Mass Spectrometry (MS): Molecular Weight and Isotopic Pattern Confirmation

Application Note: Mass spectrometry is indispensable for confirming the molecular weight of this compound.[4] For this specific molecule, the most telling feature is the isotopic signature imparted by the two chlorine atoms. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) creates a distinctive [M]+, [M+2]+, and [M+4]+ pattern with a predictable intensity ratio of approximately 9:6:1. This pattern is a highly reliable diagnostic tool for confirming the presence of two chlorine atoms in the molecule.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source. EI is chosen for its ability to generate reproducible fragmentation patterns that aid in structural confirmation.[10][11]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[5]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

Data Visualization: MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation Prep1 Dissolve Sample in Volatile Solvent Acq1 Injection & GC Separation Prep1->Acq1 Acq2 EI Ionization & Fragmentation Acq1->Acq2 Acq3 Mass Analysis (m/z) Acq2->Acq3 Proc1 Identify Molecular Ion Peak Cluster Acq3->Proc1 Proc2 Analyze Isotopic Pattern (Cl₂) Proc1->Proc2 Proc3 Correlate Fragmentation with Structure Proc2->Proc3

Caption: Workflow for GC-MS analysis.

Expected Data & Interpretation

Table 2: Expected Mass Spectrometry Data (EI)

m/z Value Assignment Relative Intensity Interpretation
189/191/193 [M-H]⁺ Variable Loss of a hydrogen radical.
190/192/194 [M]⁺˙ (Molecular Ion) ~9:6:1 Confirms molecular weight and presence of two Cl atoms.
161/163/165 [M-CHO]⁺ ~9:6:1 Loss of the formyl radical (-CHO), a common fragmentation for aldehydes.
155/157 [M-Cl]⁺ ~3:1 Loss of a single chlorine radical.

| 126 | [M-2Cl]⁺˙ | - | Loss of both chlorine atoms. |

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

Application Note: HPLC is the premier technique for assessing the purity of this compound.[4][5] A reversed-phase (RP-HPLC) method is optimal, as it separates compounds based on hydrophobicity. The dichlorinated pyridine ring provides sufficient non-polar character for strong retention on a C18 stationary phase. This method can effectively separate the main compound from potential starting materials, by-products, or degradation products, allowing for accurate purity determination via UV detection.[12][13]

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase.

    • Create a working solution by diluting the stock to 0.1 mg/mL.[5]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). Formic acid is used to ensure sharp peak shapes and is MS-compatible.[12]

    • Gradient Program: 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.

Data Visualization: HPLC Workflow

HPLC_Workflow Prep Prepare Sample in Mobile Phase (0.1 mg/mL) Equilibrate Equilibrate C18 Column Prep->Equilibrate Inject Inject Sample (10 µL) Equilibrate->Inject Separate Gradient Elution (ACN/H₂O) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Integrate Peaks & Calculate Area % Purity Detect->Analyze

Caption: Workflow for HPLC purity analysis.

Expected Data & Interpretation

Table 3: Expected HPLC Performance Data

Parameter Expected Result Interpretation
Retention Time (RT) Compound-specific (e.g., ~6.5 min) A consistent RT confirms the identity against a reference standard.
Purity >98% (typical) Calculated by (Area of Main Peak / Total Area of All Peaks) x 100.
Tailing Factor 0.9 - 1.2 Indicates good peak symmetry and an efficient separation.

| Resolution | >2.0 between main peak and closest impurity | Ensures that all impurity peaks are well-separated from the analyte peak. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation

Application Note: FT-IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups within the molecule.[6] For this compound, the spectrum will be dominated by characteristic absorption bands for the aldehyde carbonyl (C=O) group, aromatic ring vibrations (C=C, C=N), and carbon-chlorine (C-Cl) bonds. This technique serves as an excellent qualitative check to verify that the primary structural motifs are present.[15][16]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and taking a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking on the resulting spectrum.

Data Visualization: FT-IR Workflow

FTIR_Workflow cluster_acq Data Acquisition (ATR) cluster_proc Data Analysis Acq1 Collect Background Spectrum Acq2 Apply Sample to Crystal Acq1->Acq2 Acq3 Collect Sample Spectrum Acq2->Acq3 Proc1 Baseline Correction Acq3->Proc1 Proc2 Assign Bands to Functional Groups Proc1->Proc2

Caption: Workflow for FT-IR analysis via ATR.

Expected Data & Interpretation

Table 4: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
~2850, ~2750 Medium-Weak Aldehyde C-H C-H Stretch (Fermi doublet)
~1710 Strong Aldehyde C=O C=O Stretch
~1580, ~1450 Medium-Strong Aromatic Ring C=C and C=N Stretch
~1250 Medium Aromatic C-H In-plane Bend

| ~850-750 | Strong | C-Cl | C-Cl Stretch |

The presence of a strong, sharp peak around 1710 cm⁻¹ is the most definitive evidence for the aldehyde carbonyl group.[17]

Conclusion

The analytical characterization of this compound requires a synergistic application of multiple techniques. NMR provides the definitive structure, MS confirms the molecular weight and elemental composition (specifically the presence of two chlorine atoms), HPLC rigorously assesses purity, and FT-IR offers rapid confirmation of essential functional groups. By following the detailed protocols and understanding the expected data outlined in this guide, researchers can confidently verify the identity, purity, and quality of this important chemical intermediate, ensuring the success and reproducibility of their scientific endeavors.

References

The Strategic Utility of 2,6-Dichloro-4-methylnicotinaldehyde in the Agrochemical Discovery Pipeline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Agrochemical Innovation

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. 2,6-Dichloro-4-methylnicotinaldehyde, a substituted pyridine derivative, represents a highly versatile yet underexplored building block in the synthesis of potential insecticides, fungicides, and herbicides. Its unique arrangement of reactive sites—a readily transformable aldehyde group and two strategically positioned chlorine atoms—offers a rich platform for chemical diversification and the development of next-generation crop protection agents.

This technical guide provides an in-depth exploration of the potential applications of this compound in agrochemical research. We will delve into its role as a key intermediate, detailing synthetic pathways to valuable agrochemical precursors and outlining protocols for the synthesis of novel active ingredients. The causality behind experimental choices will be elucidated, empowering researchers to leverage this scaffold in their discovery programs.

Core Synthetic Strategy: From Aldehyde to a Spectrum of Agrochemical Leads

The primary strategic value of this compound lies in its facile oxidation to 2,6-Dichloro-4-methylnicotinic acid. This transformation unlocks a vast chemical space, as nicotinic acid and its derivatives are well-established pharmacophores in a range of commercial agrochemicals.[1][2] The resulting carboxylic acid serves as a versatile handle for the introduction of diverse functionalities, most notably through the formation of amide and ester linkages.

Oxidation of this compound to 2,6-Dichloro-4-methylnicotinic acid

The conversion of the aldehyde to a carboxylic acid is a fundamental and high-yielding transformation in organic synthesis. Several reliable methods can be employed, with the choice of oxidant depending on scale, cost, and functional group tolerance of any future, more complex substrates.

Protocol 1: Potassium Permanganate Mediated Oxidation

  • Rationale: This classical method is cost-effective and highly effective for the oxidation of aromatic aldehydes. The reaction is typically performed in an aqueous alkaline solution, followed by acidification to precipitate the carboxylic acid.

  • Step-by-Step Methodology:

    • Suspend this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (5.0 eq).

    • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a 1 M aqueous solution of potassium permanganate (1.5 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the purple color of the permanganate has disappeared and a brown manganese dioxide precipitate has formed.

    • Filter the reaction mixture to remove the manganese dioxide, washing the filter cake with a small amount of water.

    • Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The product, 2,6-Dichloro-4-methylnicotinic acid, will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Application Note 1: Synthesis of Novel Fungicidal Nicotinamides

Background: The nicotinamide scaffold is a cornerstone of modern fungicide development, with commercial successes like boscalid demonstrating its efficacy. Research has shown that N-(thiophen-2-yl) nicotinamide derivatives can exhibit potent fungicidal activity.[1] By leveraging 2,6-Dichloro-4-methylnicotinic acid, researchers can synthesize novel analogues with potentially enhanced or broadened antifungal spectra.

Proposed Synthetic Pathway to Novel Nicotinamide Fungicides

The synthesis of these target compounds involves the activation of the carboxylic acid, followed by coupling with a desired amine, in this case, a substituted aminothiophene.

G A 2,6-Dichloro-4- methylnicotinaldehyde B Oxidation (e.g., KMnO4) A->B Step 1 C 2,6-Dichloro-4- methylnicotinic acid B->C D Activation (e.g., SOCl2) C->D Step 2 E 2,6-Dichloro-4- methylnicotinoyl chloride D->E G Amide Coupling E->G Step 3 F Substituted Aminothiophene F->G H Novel Fungicidal Nicotinamide Derivative G->H G cluster_0 Transformations of the Aldehyde Group A 2,6-Dichloro-4- methylnicotinaldehyde B Reductive Amination A->B C Wittig Reaction A->C D Reduction A->D E (Aminomethyl)pyridine Derivative B->E F Vinylpyridine Derivative C->F G (Hydroxymethyl)pyridine Derivative D->G

References

Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,6-Dichloro-4-methylnicotinaldehyde has emerged as a highly versatile and strategic starting material in modern medicinal chemistry and drug discovery.[1][2] Its trifunctional architecture, featuring two chemically distinct chlorine atoms at the C2 and C6 positions and a reactive aldehyde at C4, provides a rich platform for sequential and regioselective modifications. This guide offers an in-depth exploration of the synthetic pathways available for derivatizing this scaffold. We will delve into the causality behind experimental choices for key transformations, including nucleophilic aromatic substitutions (SNAr), palladium-catalyzed cross-coupling reactions, and manipulations of the aldehyde moiety. The protocols provided herein are designed to be self-validating and are grounded in established chemical principles, offering researchers a robust toolkit for generating diverse libraries of novel compounds, particularly for screening as kinase inhibitors and other therapeutic agents.[3][4][5][6]

The Strategic Value of this compound

The utility of this compound stems from the differential reactivity of its functional groups. The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for carbocyclic aromatic rings unless they possess strong electron-withdrawing groups.[7][8] The two chlorine atoms serve as excellent leaving groups for both SNAr and transition-metal-catalyzed cross-coupling reactions. Furthermore, the aldehyde group is a versatile handle for a wide array of classical transformations, including condensations and reductive aminations.[9] This allows for a modular approach to library synthesis, where the core can be elaborated in multiple directions.

G cluster_main This compound cluster_reactions Key Reactive Sites & Transformations cluster_derivatives Resulting Derivative Classes Start This compound C6_Cl C6-Cl Position (Most Reactive Halogen) Start->C6_Cl 1. SNAr 2. Cross-Coupling C2_Cl C2-Cl Position Start->C2_Cl 1. SNAr (harsher cond.) 2. Cross-Coupling CHO C4-Aldehyde Group Start->CHO 1. Condensation 2. Reductive Amination 3. Wittig/Horner-Wadsworth-Emmons SNAr_Deriv Aminopyridines Alkoxypyridines Thioetherpyridines C6_Cl->SNAr_Deriv Coupling_Deriv Biaryl Pyridines Alkyl/Alkynyl Pyridines C2_Cl->Coupling_Deriv Aldehyde_Deriv Imines (Schiff Bases) Olefins Substituted Amines CHO->Aldehyde_Deriv

Caption: Overview of reactive sites on this compound.

Reactions at the Chloro-Positions: SNAr and Cross-Coupling

The primary sites for initial diversification are the C2 and C6 chlorine atoms. The choice between SNAr and cross-coupling depends on the desired bond type (C-N, C-O, C-S vs. C-C).

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom and the formyl group at C4 makes the ring electrophilic, facilitating SNAr reactions.[10]

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The subsequent loss of the chloride ion restores aromaticity. The stability of the Meisenheimer complex is key, and it is enhanced by electron-withdrawing groups ortho and para to the site of attack.[8]

Regioselectivity: For 2,6-dichloropyridines, nucleophilic attack is generally favored at the C6 position (para to the nitrogen) over the C2 position (ortho to the nitrogen). This is often attributed to a combination of electronic and steric factors.[12] This inherent regioselectivity can be exploited to perform sequential substitutions.

Protocol 1: Regioselective Monosubstitution with an Amine (SNAr)

This protocol describes the selective reaction of a primary or secondary amine at the C6 position.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Desired amine (e.g., piperidine, morpholine, or aniline) (1.1 eq)

    • Base: K₂CO₃ (2.0 eq) or DIPEA (2.0 eq)

    • Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

    • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the base, followed by the amine.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up & Purification:

    • Cool the reaction to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and C-N bonds with a broader substrate scope and milder conditions than classical methods, palladium-catalyzed cross-coupling reactions are indispensable.

The Suzuki-Miyaura reaction is a robust method for coupling aryl or alkyl boronic acids/esters with aryl halides.[13] It is widely used to synthesize biaryl compounds, which are common motifs in kinase inhibitors.[14]

Causality of Reagents:

  • Palladium Precatalyst: Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ are commonly used. They form the active Pd(0) species in situ.

  • Ligand: Phosphine ligands (e.g., SPhos, XPhos, or the dppf in the precatalyst) are crucial. They stabilize the palladium center and modulate its reactivity, facilitating the key steps of oxidative addition and reductive elimination.[15]

  • Base: A base (e.g., Na₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[16]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling at the C6-Position

This protocol assumes prior monosubstitution at the C2 position, or if performing the first coupling, it will likely occur preferentially at C6.

  • Reagents & Setup:

    • 6-Chloro-substituted pyridine starting material (1.0 eq)

    • Boronic acid or pinacol ester (1.2-1.5 eq)

    • Palladium catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.05 eq)

    • Base: 2M aqueous Na₂CO₃ solution (3.0 eq)

    • Solvent: 1,4-Dioxane or Toluene/Water mixture

    • Set up a Schlenk flask or microwave vial.

  • Procedure:

    • To the flask, add the pyridine substrate, boronic acid, palladium catalyst, and base.

    • Add the solvent.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction to 90-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-16 hours.[17] Monitor by TLC or LC-MS.

  • Work-up & Purification:

    • Cool the reaction and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate.

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

This reaction is a powerful alternative to SNAr for forming C-N bonds, especially with less nucleophilic amines or when SNAr conditions fail.[18][19]

Causality of Reagents:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) is critical.[15] These ligands promote the challenging reductive elimination step that forms the C-N bond.[20]

  • Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[21]

Protocol 3: Buchwald-Hartwig Amination

  • Reagents & Setup:

    • Chloro-pyridine substrate (1.0 eq)

    • Amine (1.2 eq)

    • Palladium precatalyst: Pd₂(dba)₃ (0.02-0.05 eq)

    • Ligand: XPhos (0.04-0.10 eq)

    • Base: Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane

    • Set up in a glovebox or using Schlenk technique due to the air-sensitivity of the reagents.

  • Procedure:

    • In an oven-dried flask, add the chloro-pyridine, amine, base, palladium precatalyst, and ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the mixture to 100-120 °C until the reaction is complete as judged by LC-MS (4-24 hours).

  • Work-up & Purification:

    • Cool the reaction mixture.

    • Pass it through a short plug of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Reaction TypeTypical CatalystLigandBaseSolventTemp (°C)
SNAr (Amine) NoneNoneK₂CO₃, DIPEAACN, DMF80-100
Suzuki-Miyaura PdCl₂(dppf)dppfNa₂CO₃, K₃PO₄Dioxane/H₂O90-150
Buchwald-Hartwig Pd₂(dba)₃XPhos, RuPhosNaOt-BuToluene100-120
Table 1: Summary of Typical Reaction Conditions for C6/C2-Cl Substitution.

Reactions at the Aldehyde Group

The aldehyde at C4 provides a secondary site for derivatization, which can be addressed either before or after modifying the chloro-positions.

3.1. Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form a new C=C bond.

Protocol 4: Knoevenagel Condensation with Malononitrile

  • Reagents & Setup:

    • Pyridine aldehyde substrate (1.0 eq)

    • Malononitrile (1.1 eq)

    • Catalyst: Piperidine (0.1 eq)

    • Solvent: Ethanol or Toluene

    • Set up a round-bottom flask, potentially with a Dean-Stark trap if using toluene to remove water.

  • Procedure:

    • Dissolve the aldehyde in the solvent.

    • Add malononitrile followed by a catalytic amount of piperidine.

    • Stir at room temperature or heat to reflux until TLC indicates completion (1-6 hours). A precipitate often forms.

  • Work-up & Purification:

    • Cool the mixture. If a solid has formed, collect it by filtration.

    • Wash the solid with cold ethanol and dry under vacuum. The product is often pure enough for subsequent steps without further purification.

3.2. Reductive Amination

This is a two-step, one-pot process that first forms an imine (Schiff base) via condensation with an amine, which is then reduced in situ to the corresponding secondary or tertiary amine.[9]

Protocol 5: Reductive Amination

  • Reagents & Setup:

    • Pyridine aldehyde substrate (1.0 eq)

    • Primary or secondary amine (1.1 eq)

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic, optional)

  • Procedure:

    • Dissolve the aldehyde and amine in the solvent and stir at room temperature for 30-60 minutes to allow for imine formation.

    • Add the reducing agent (NaBH(OAc)₃) portion-wise. Caution: Gas evolution may occur.

    • Stir at room temperature for 2-24 hours.

  • Work-up & Purification:

    • Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Integrated Synthetic Workflow: A Kinase Inhibitor Scaffold

The true power of this building block is realized in multi-step syntheses. The following workflow illustrates the construction of a di-substituted aminopyridine, a common core in many kinase inhibitors.[6]

G A 2,6-Dichloro-4-methyl- nicotinaldehyde B Step 1: SNAr (Amine 1, K2CO3) A->B C Intermediate 1 (6-Amino-2-chloro-pyridine) B->C D Step 2: Suzuki Coupling (Arylboronic Acid, PdCl2(dppf)) C->D E Intermediate 2 (6-Amino-2-aryl-pyridine) D->E F Step 3: Reductive Amination (Amine 2, NaBH(OAc)3) E->F G Final Product (Disubstituted Aminopyridine) F->G

Caption: Multi-step workflow for synthesizing a potential kinase inhibitor scaffold.

This sequence leverages the higher reactivity of the C6-Cl for an initial SNAr reaction, followed by a Suzuki coupling at the less reactive C2-Cl position. Finally, the aldehyde is converted into an aminomethyl group, introducing another point of diversity. This logical, step-wise approach allows for the systematic construction of complex molecules and the exploration of structure-activity relationships (SAR).

References

Application and Protocol Guide for the Structural Elucidation of 2,6-Dichloro-4-methylnicotinaldehyde using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety.[1] 2,6-Dichloro-4-methylnicotinaldehyde, a substituted pyridine derivative, represents a class of heterocyclic compounds with significant potential as building blocks in medicinal chemistry. The precise arrangement of its chloro, methyl, and aldehyde functionalities on the pyridine ring dictates its reactivity, bioavailability, and ultimately its therapeutic potential. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable analytical techniques for the structural characterization of such novel chemical entities.[2][3] This guide provides a comprehensive overview and detailed protocols for the analysis of this compound, offering researchers a robust framework for its structural verification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), allowing for the detailed mapping of a molecule's carbon-hydrogen framework.[4][5] For a molecule like this compound, NMR is crucial for confirming the substitution pattern on the pyridine ring.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar substituted pyridines.[6][7] Actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde-H10.1 - 10.3Singlet1H
Aromatic-H (H-5)7.4 - 7.6Singlet1H
Methyl-H (CH₃)2.4 - 2.6Singlet3H

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)188 - 192
C4 (C-CH₃)155 - 159
C2, C6 (C-Cl)150 - 154
C3 (C-CHO)133 - 137
C5 (C-H)125 - 129
Methyl (CH₃)20 - 24
Experimental Protocol: NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters for a 500 MHz spectrometer:

    • Pulse angle: 30-45°

    • Spectral width: 16 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 8-16 (adjust for optimal signal-to-noise)

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters for a 125 MHz spectrometer:

    • Pulse angle: 30°

    • Spectral width: 240 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate ¹H Signals calibrate->integrate interpret Structural Interpretation integrate->interpret

Caption: Workflow for NMR analysis of this compound.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

For this compound (Molecular Weight: 190.03 g/mol for C₇H₅³⁵Cl₂NO), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)IonPredicted Relative IntensityDescription
191/193/195[M+H]⁺HighProtonated molecular ion cluster
189/191/193[M]⁺˙ModerateMolecular ion cluster (EI)
162/164/166[M-CHO]⁺ModerateLoss of the formyl radical
154/156[M-Cl]⁺ModerateLoss of a chlorine radical

Note: The relative intensities are predictions and can vary based on the ionization technique and instrument parameters.

The fragmentation of aromatic aldehydes often involves the loss of the aldehydic hydrogen or the entire formyl group.[4] For halogenated compounds, the loss of a halogen atom is also a common fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition

This protocol describes a general method for obtaining a mass spectrum using an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solution of 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode).

2. Instrument Setup and Calibration:

  • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.

  • Set the instrument to operate in positive ion mode.

3. Data Acquisition (Infusion):

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Typical ESI source parameters:

    • Capillary voltage: 3.5-4.5 kV

    • Nebulizing gas pressure: 1-2 Bar

    • Drying gas flow: 8-12 L/min

    • Drying gas temperature: 180-220 °C

  • Acquire the mass spectrum over a mass range of m/z 50-500.

4. Data Analysis:

  • Process the acquired data to obtain the mass spectrum.

  • Identify the molecular ion cluster and major fragment ions.

  • Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing two chlorine atoms.

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [M+H]⁺ m/z 191/193/195 F1 [M-CHO]⁺ m/z 162/164/166 M->F1 - CHO F2 [M-Cl]⁺ m/z 154/156 M->F2 - Cl

Caption: Predicted fragmentation of this compound in MS.

Conclusion: A Synergistic Approach to Structural Confirmation

The combined application of NMR and mass spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. While NMR confirms the connectivity and substitution pattern of the molecule, mass spectrometry provides the molecular weight and supportive fragmentation data. This synergistic approach is fundamental in ensuring the chemical integrity of compounds advancing through the drug development pipeline. The protocols and predicted data herein serve as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

References

Application Notes and Protocols for 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage procedures for 2,6-Dichloro-4-methylnicotinaldehyde (CAS No. 91591-70-7), a key intermediate in pharmaceutical and agrochemical research. Adherence to these protocols is critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental outcomes. The following sections detail the necessary precautions, personal protective equipment (PPE), storage conditions, and emergency procedures, grounded in an understanding of the compound's chemical properties and associated hazards.

Introduction: Understanding the Compound

This compound is a chlorinated pyridine derivative containing a reactive aldehyde functional group.[1][2] This structure makes it a valuable building block in organic synthesis. However, the presence of the aldehyde and chlorinated ring system also dictates its handling and storage requirements. The aldehyde group is susceptible to oxidation, and the overall molecule may be sensitive to moisture and light. Proper procedures are therefore not merely precautionary but essential for maintaining the compound's purity and reactivity.[3]

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueSource
CAS Number 91591-70-7[3]
Molecular Formula C₇H₅Cl₂NO[3]
Molecular Weight 190.03 g/mol [3]
Appearance Off-white crystalline solid[4]
Melting Point 45.7 - 47.3 °C (114.3 - 117.1 °F)[4]
Flash Point 98 °C (208.4 °F)[4]
Purity ≥98%[3]

Hazard Identification and Safety Precautions

This compound is classified as hazardous and requires careful handling to mitigate risks.[4][5] The primary hazards are:

  • H302: Harmful if swallowed. [5]

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [5]

  • H335: May cause respiratory irritation. [5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[6]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Core Handling Protocols

Adherence to these protocols will minimize exposure risk and maintain the integrity of the compound.

General Handling
  • Work Area: All manipulations should be performed in a well-ventilated area, preferably a certified chemical fume hood.[7]

  • Avoid Contact: Take measures to avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[4][5]

  • Spills: In the event of a spill, evacuate the area. For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Avoid generating dust. For major spills, contact your institution's environmental health and safety department.

Weighing and Dispensing
  • Inert Environment: Due to the potential for oxidation of the aldehyde group, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or sensitive reactions.

  • Dispensing: Use a spatula or other appropriate tool to dispense the solid. Avoid creating dust. If the compound is a fine powder, consider using a balance with a draft shield.

Storage Procedures

Proper storage is crucial for maintaining the stability and purity of this compound.

Recommended Storage Conditions
  • Temperature: Store in a refrigerator at 4°C.[3] Some suppliers suggest storage at 2-8°C.[5]

  • Atmosphere: For optimal stability, store under a dry, inert atmosphere such as nitrogen.[3][5] This is particularly important to prevent gradual oxidation of the aldehyde functional group.

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.[4]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[6]

Long-Term Storage Workflow

The following diagram illustrates the decision-making process for the long-term storage of this compound.

G start Receive Compound check_seal Is original seal intact? start->check_seal store_fridge Store at 2-8°C in a well-ventilated, dry area. check_seal->store_fridge Yes open_fume_hood Open only in a fume hood under inert atmosphere. check_seal->open_fume_hood No store_fridge->open_fume_hood For Use purge_inert Purge container with Nitrogen or Argon. open_fume_hood->purge_inert reseal Reseal tightly. purge_inert->reseal final_storage Store at 2-8°C under inert atmosphere. reseal->final_storage

Caption: Workflow for the storage of this compound.

Emergency and First Aid Procedures

In case of accidental exposure, follow these procedures immediately.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4][5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[4][8]

Disposal Considerations

Dispose of this compound and its container as hazardous waste.[4] Do not allow the product to enter drains.[5] Disposal must be in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for the Scale-up Synthesis of 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the scale-up synthesis of 2,6-dichloro-4-methylnicotinaldehyde, a pivotal building block in the development of novel pharmaceuticals and agrochemicals. Two robust synthetic strategies are presented, providing researchers and drug development professionals with a choice of methodologies based on available starting materials and equipment. The first approach outlines a reliable two-step synthesis commencing with the formation of 2,6-dichloro-4-methylnicotinonitrile, followed by its selective reduction to the target aldehyde. The second strategy explores a direct formylation route via the Vilsmeier-Haack reaction. This document provides in-depth, step-by-step protocols, purification techniques, analytical methods for quality control, and critical safety considerations essential for the successful and safe scale-up of this important intermediate.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their derivatives forming the core of numerous biologically active compounds.[1][2] Among these, this compound stands out as a versatile intermediate. The presence of two reactive chlorine atoms and an aldehyde functional group on the pyridine ring allows for a diverse range of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides detailed protocols for the laboratory-scale and pilot-plant-scale synthesis of this key intermediate, with a focus on process optimization, safety, and analytical validation.

Synthetic Strategies

Two primary synthetic routes for the preparation of this compound are discussed herein. The selection of the optimal route will depend on factors such as the availability of starting materials, desired scale, and process safety management capabilities.

Strategy 1: Two-Step Synthesis via Nitrile Intermediate

This is a widely applicable and reliable method that proceeds in two distinct steps:

  • Synthesis of 2,6-Dichloro-4-methylnicotinonitrile: This intermediate is synthesized from a suitable precursor, such as 2,6-dihydroxy-4-methylnicotinonitrile, through a chlorination reaction.

  • Reduction of the Nitrile to the Aldehyde: The nitrile group of 2,6-dichloro-4-methylnicotinonitrile is selectively reduced to an aldehyde.

Visualizing the Two-Step Synthesis

Two_Step_Synthesis A 2,6-Dihydroxy-4- methylnicotinonitrile C 2,6-Dichloro-4- methylnicotinonitrile A->C Chlorination B POCl3 E 2,6-Dichloro-4- methylnicotinaldehyde C->E Reduction D DIBAL-H or SnCl2/HCl Vilsmeier_Haack_Reaction A 2,6-Dichloro-4- methylpyridine D 2,6-Dichloro-4- methylnicotinaldehyde A->D Formylation B POCl3, DMF C Vilsmeier Reagent (in situ)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to overcoming challenges in the synthesis of 2,6-Dichloro-4-methylnicotinaldehyde.

Introduction

Welcome to the technical support center for the synthesis of this compound (CAS 91591-70-7), a critical intermediate in pharmaceutical and agrochemical research.[1][2] This guide, designed for experienced chemists, provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve reaction yields and product purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common hurdles encountered during this synthesis.

This document focuses on the most prevalent and practical synthetic routes, offering solutions to specific experimental challenges.

Synthetic Pathways Overview

The synthesis of this compound can be approached via several routes. The optimal choice depends on the availability of starting materials, scalability, and safety considerations. The three primary pathways are:

  • Partial Reduction of a Nitrile: Starting from 2,6-Dichloro-4-methylnicotinonitrile.

  • Oxidation of a Primary Alcohol: Starting from (2,6-Dichloro-4-methylpyridin-3-yl)methanol.

  • Direct Formylation: Via the Vilsmeier-Haack reaction on a suitable pyridine precursor.

G cluster_0 Synthetic Pathways Nitrile 2,6-Dichloro-4- methylnicotinonitrile Aldehyde 2,6-Dichloro-4- methylnicotinaldehyde Nitrile->Aldehyde Partial Reduction (e.g., DIBAL-H) Alcohol (2,6-Dichloro-4-methyl pyridin-3-yl)methanol Alcohol->Aldehyde Oxidation (e.g., Swern, DMP) Pyridine 2,6-Dichloro-4- methylpyridine Pyridine->Aldehyde Formylation (Vilsmeier-Haack)

Caption: Key synthetic routes to this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during synthesis.

Route 1: Partial Reduction of 2,6-Dichloro-4-methylnicotinonitrile

The reduction of the nitrile functional group to an aldehyde using a hydride reagent like Diisobutylaluminum hydride (DIBAL-H) is a powerful but sensitive transformation. The primary challenge is preventing over-reduction to the amine.

Q1: My DIBAL-H reduction is producing low yields of the aldehyde and a significant amount of (2,6-dichloropyridin-4-yl)methanamine. What is causing this and how can I improve selectivity?

A1: This is a classic selectivity problem in nitrile reductions. The reaction proceeds through an intermediate imine, which is then hydrolyzed to the aldehyde during workup. If the reaction is not carefully controlled, this imine intermediate is further reduced by excess DIBAL-H to the amine. Several factors are critical:

  • Stoichiometry: Using a precise molar equivalent of DIBAL-H is crucial. An excess will inevitably lead to amine formation. Start with 1.5-1.6 equivalents of DIBAL-H relative to your nitrile starting material.[3]

  • Temperature Control: This is the most critical parameter. The reduction must be performed at low temperatures to stabilize the intermediate imine-aluminum complex and prevent further reduction. A temperature of -15°C has been shown to be effective, but optimal conditions for your setup might range from -78°C to 0°C.[3] Running the reaction at or above room temperature will almost certainly result in the amine as the major product.

  • Addition Rate: Add the DIBAL-H solution to the nitrile solution slowly and dropwise. A rapid addition can create localized "hot spots" and excess reagent concentration, promoting over-reduction.

  • Workup Procedure: The quench must be performed at low temperature. Quenching with an acid or methanol at elevated temperatures can promote side reactions. A carefully controlled aqueous or mild acid quench (e.g., Rochelle's salt) at 0°C or below is recommended.

G Start Low Aldehyde Yield, High Amine Byproduct Check_Temp Is Reaction Temp ≤ -15°C? Start->Check_Temp Check_Stoich Is DIBAL-H Ratio ~1.5-1.6 eq? Check_Temp->Check_Stoich Yes Solution Optimize Conditions: • Lower Temperature (-78°C) • Titrate DIBAL-H • Slow Addition Rate Check_Temp->Solution No Check_Addition Is DIBAL-H Added Slowly/Dropwise? Check_Stoich->Check_Addition Yes Check_Stoich->Solution No Check_Addition->Solution No Check_Addition->Solution Yes

Caption: Troubleshooting workflow for DIBAL-H reduction of the nitrile.

Optimized Protocol: DIBAL-H Reduction

  • Dissolve 2,6-dichloro-4-methylnicotinonitrile (1.0 eq.) in anhydrous toluene or DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -15°C using an appropriate cooling bath.

  • Slowly add a solution of DIBAL-H (1.6 eq.) in toluene dropwise over 1-2 hours, ensuring the internal temperature does not rise above -10°C.

  • Stir the reaction at -15°C for 10-12 hours, monitoring by TLC or LC-MS.[3]

  • Once the starting material is consumed, cool the mixture to -20°C and slowly quench by adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the organic layer, extract the aqueous layer with the reaction solvent, combine the organic fractions, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

ParameterRecommended ConditionRationale
DIBAL-H Equivalents 1.5 - 1.6Balances conversion and minimizes over-reduction.[3]
Temperature -15°C to -78°CStabilizes the intermediate to prevent amine formation.[3]
Reaction Time 10 - 12 hoursAllows for complete conversion at low temperatures.[3]
Solvent Toluene, DCM (Anhydrous)Inert solvents that are compatible with low temperatures.
Route 2: Oxidation of (2,6-Dichloro-4-methylpyridin-3-yl)methanol

Oxidation of the primary alcohol is a straightforward route, but can be plagued by incomplete conversion or over-oxidation to the carboxylic acid.

Q2: My oxidation reaction is sluggish and gives a mixture of starting material, aldehyde, and the carboxylic acid. How can I achieve a clean, high-yielding conversion to the aldehyde?

A2: The key is to choose an appropriate oxidizing agent and control the reaction conditions to prevent over-oxidation.

  • Choice of Oxidant: For sensitive substrates, avoid harsh oxidants like KMnO₄ or Jones reagent. Milder, more selective methods are preferred:

    • Swern Oxidation: (Oxalyl chloride, DMSO, and a hindered base like triethylamine). This method is highly reliable for converting primary alcohols to aldehydes at low temperatures (-78°C) and typically avoids over-oxidation.[4]

    • Dess-Martin Periodinane (DMP): A popular and mild oxidant that works at room temperature and gives clean conversions with simple workups.

    • TEMPO-mediated Oxidation: Using a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) is a cost-effective and efficient method.[5]

  • Reaction Conditions: Ensure your reagents are pure and your solvent is anhydrous, especially for Swern and DMP oxidations, as water can interfere with the reaction.

  • Workup: Prompt workup is important. Aldehydes can be susceptible to air oxidation, especially if residual oxidants are present.

Recommended Protocol: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78°C under an inert atmosphere, add a solution of anhydrous DMSO (3.0 eq.) in DCM dropwise.

  • Stir for 15 minutes, then add a solution of (2,6-Dichloro-4-methylpyridin-3-yl)methanol (1.0 eq.) in DCM dropwise, maintaining the temperature at -78°C.[6]

  • Stir for 1 hour, then add triethylamine (5.0 eq.) dropwise.

  • After 20 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench with water and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Route 3: Vilsmeier-Haack Formylation

Q3: I am attempting a Vilsmeier-Haack reaction on 2,6-dichloro-4-methylpyridine, but I am getting no reaction or very low conversion. What are the critical factors for this reaction?

A3: The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution with the "Vilsmeier reagent," an iminium salt formed from a formamide (like DMF) and an activating agent (like POCl₃ or oxalyl chloride).[7][8] Pyridine rings are inherently electron-deficient and thus not highly reactive towards electrophilic substitution. Success depends on several factors:

  • Substrate Activation: The reaction works best on electron-rich aromatic systems.[9] While the two chlorine atoms are deactivating, the methyl group at the 4-position is an activating group. However, the overall ring system is still not highly activated, which can make the reaction challenging.

  • Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is properly formed. Use fresh, high-purity DMF and POCl₃. The reaction is typically performed by adding POCl₃ to DMF at 0°C and then allowing it to stir before adding the pyridine substrate.[10]

  • Reaction Temperature: This reaction often requires heat to drive it to completion, especially with less activated substrates. Temperatures can range from room temperature to 100°C or higher. You may need to screen temperatures to find the optimal point between reaction rate and decomposition.

  • Hydrolysis Step: The initial product of the reaction is an iminium salt, which must be hydrolyzed to the final aldehyde during aqueous workup.[7] This step is usually straightforward but ensure complete hydrolysis by stirring with water or a dilute base for a sufficient period.

Frequently Asked Questions (FAQs)

Q: How can I effectively monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your starting material and product (e.g., a mixture of hexanes and ethyl acetate). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, especially for determining product ratios, LC-MS is ideal.

Q: What are the best methods for purifying the final this compound product? A: Silica gel column chromatography is the standard method for purification. The polarity of the eluent should be optimized based on TLC analysis. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be used to obtain a highly pure, crystalline product.

Q: What are the primary safety concerns with the reagents used in these syntheses? A:

  • DIBAL-H: Pyrophoric; reacts violently with water and protic solvents. Must be handled under an inert atmosphere using anhydrous techniques.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Oxalyl Chloride: Corrosive and toxic. Reacts with water to release HCl and CO gas. Handle in a fume hood.

  • Chlorinated Pyridines: Generally toxic and should be handled with care. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.

References

Technical Support Center: Purification of Crude 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,6-Dichloro-4-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this key synthetic intermediate. Our focus is on providing practical, field-proven insights to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Challenge: Common Impurities and Stability

Effective purification begins with a thorough understanding of the potential impurities and the stability of the target compound. The synthesis of this compound, often involving a Vilsmeier-Haack formylation of 2,6-dichloro-4-methylpyridine, can introduce several classes of impurities.

A. Potential Impurities:

  • Starting Material-Related Impurities: Unreacted 2,6-dichloro-4-methylpyridine is a common impurity.

  • Over-reaction Products: Diformylation or other secondary reactions on the pyridine ring can occur.

  • Side-products from the Vilsmeier-Haack Reaction: These can include chlorinated byproducts or compounds arising from the decomposition of the Vilsmeier reagent.[1]

  • Isomeric Impurities: While the formylation is directed by the methyl group, minor isomers may form.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (2,6-dichloro-4-methylnicotinic acid), especially during work-up and storage if exposed to air.[1]

B. Stability Considerations:

The aldehyde group in this compound is the most reactive site for degradation. It is sensitive to both oxidation and light. Therefore, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially during long-term storage.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.

Issue 1: Low Purity After Initial Work-up

  • Question: My initial crude product shows multiple spots on the TLC plate, and the purity by NMR is low. What are the likely causes and how can I improve this?

  • Answer: This is a common issue and can stem from several factors.

    • Incomplete Reaction: If the Vilsmeier-Haack reaction did not go to completion, you will have a significant amount of unreacted 2,6-dichloro-4-methylpyridine. To address this, ensure you are using a slight excess of the Vilsmeier reagent and that the reaction is allowed to proceed for a sufficient time at the optimal temperature. Monitoring the reaction by TLC is crucial.

    • Suboptimal Work-up: The work-up procedure is critical for removing many of the impurities. Ensure that the reaction mixture is quenched properly, for instance, by pouring it onto crushed ice, followed by careful neutralization with a base like sodium bicarbonate.[1] Inadequate washing of the organic layer can leave behind water-soluble impurities.

    • Product Degradation: If the work-up is too harsh (e.g., strongly acidic or basic conditions for prolonged periods), or if the product is exposed to air for an extended time, oxidation to the carboxylic acid can occur.[1] A milder work-up and handling under an inert atmosphere can mitigate this.

Issue 2: Difficulty with Column Chromatography

  • Question: I'm having trouble separating my product from a close-running impurity using column chromatography. What can I do to improve the separation?

  • Answer: Achieving good separation on a silica gel column requires careful optimization of the mobile phase.

    • Solvent System Selection: A common and effective eluent system for compounds of this polarity is a gradient of hexane and ethyl acetate.[2][3][4] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.[5] For closely eluting spots, a shallow gradient is often necessary. Other solvent systems to consider include dichloromethane/methanol for more polar impurities.[4]

    • Rf Value Optimization: For optimal separation, the Rf value of your target compound on a TLC plate should be around 0.3 in the chosen eluent system.[5]

    • Column Packing and Loading: Ensure your column is packed properly to avoid channeling. For loading, dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene for "wet loading," or adsorb it onto a small amount of silica gel for "dry loading" if it is not very soluble in the initial eluent.[5]

    • Acid Sensitivity: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to streaking or degradation on the column. Adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize the silica and improve the chromatography.[5]

  • Question: My product seems to be sticking to the column and not eluting even with a high polarity solvent. What's happening?

  • Answer: This can be frustrating and may indicate a few issues.

    • Strong Adsorption: Your compound might be strongly interacting with the silica gel. This can sometimes be overcome by switching to a more polar solvent system, such as dichloromethane/methanol.

    • Insolubility: The compound may be precipitating on the column if the eluent is a poor solvent for it. Ensure your compound is soluble in the mobile phase.

    • Reaction on the Column: In rare cases, the compound might be reacting on the silica gel. Using a less acidic stationary phase like neutral alumina or deactivating the silica with triethylamine could be a solution.

Issue 3: Challenges with Recrystallization

  • Question: I'm trying to recrystallize my crude product, but it's "oiling out" instead of forming crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some strategies to promote crystallization:

    • Solvent Choice: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a compound like this compound, consider solvents like ethanol, or solvent pairs such as hexane/ethyl acetate or hexane/acetone.

    • Cooling Rate: Cool the solution slowly. Rapid cooling often leads to the formation of an oil or very small crystals. Allowing the flask to cool to room temperature undisturbed before placing it in an ice bath can make a significant difference.[6]

    • Inducing Crystallization: If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[6] Adding a seed crystal of the pure compound, if available, is also a very effective method.

    • Solution Concentration: Ensure you have a saturated solution at the boiling point of the solvent. If the solution is too dilute, crystallization will not occur. If it is too concentrated, the product may precipitate out too quickly, trapping impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for crude this compound?

A1: For most laboratory-scale purifications, flash column chromatography on silica gel is the most effective and versatile method.[3][7] It allows for the separation of a wide range of impurities with different polarities. A typical starting point would be a hexane/ethyl acetate gradient.[2][4]

Q2: How can I quickly assess the purity of my fractions from column chromatography?

A2: Thin-layer chromatography (TLC) is the standard method for monitoring the separation and assessing the purity of fractions. Spot each fraction on a TLC plate, develop it in the appropriate solvent system, and visualize the spots under a UV lamp.[5] Combine the fractions that contain only the spot corresponding to your pure product.

Q3: My purified this compound is a yellow oil, but I expected a solid. What should I do?

A3: While some compounds can be oils even when pure, it's also possible that residual solvent or minor impurities are preventing crystallization. Try dissolving the oil in a minimal amount of a volatile solvent like dichloromethane and then removing the solvent under high vacuum to see if a solid forms. If it remains an oil, attempting recrystallization from a different solvent system might induce crystallization.

Q4: How should I store the purified this compound?

A4: To prevent degradation, the purified compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and protected from light in a cool, dry place.[1]

Q5: Can I use distillation to purify crude this compound?

A5: Distillation is generally not the preferred method for purifying this compound. Its relatively high molecular weight and the presence of thermally sensitive functional groups make it prone to decomposition at the high temperatures required for distillation. Furthermore, distillation is less effective at separating closely related isomers or impurities with similar boiling points compared to column chromatography.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis of Crude Material: Dissolve a small amount of the crude product in dichloromethane and spot it on a TLC plate. Develop the plate in a solvent system of 20% ethyl acetate in hexane. Visualize under a UV lamp to identify the product spot and impurities. The ideal Rf for the product is ~0.3.[5]

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (~0.5 cm).

    • Prepare a slurry of silica gel in hexane and pour it into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another layer of sand (~0.5 cm) on top of the packed silica.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent (e.g., 5% ethyl acetate in hexane) through the packed silica.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a volatile solvent, add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution and Fraction Collection:

    • Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate in hexane.

    • Collect fractions of a suitable volume in test tubes.

  • Monitoring the Separation:

    • Monitor the separation by spotting collected fractions onto TLC plates and developing them in the appropriate solvent system.

    • Identify the fractions containing the pure product (a single spot with the correct Rf value).

  • Isolation of the Purified Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolving the Solute: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

V. Visualizations

Purification_Workflow crude Crude 2,6-Dichloro-4- methylnicotinaldehyde tlc TLC Analysis crude->tlc Assess Purity column Column Chromatography (Hexane/EtOAc gradient) tlc->column Primary Method recrystallization Recrystallization (e.g., Ethanol) tlc->recrystallization Alternative/Final Step pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography start Problem: Poor Separation cause1 Cause: Improper Solvent System Solution: Optimize eluent polarity (e.g., shallow gradient), aim for Rf ~0.3 start->cause1 cause2 Cause: Poor Column Packing Solution: Repack column carefully to avoid air bubbles and channels start->cause2 cause3 Cause: Acidic Silica Solution: Add 0.1-1% triethylamine to the eluent start->cause3 cause4 Cause: Overloading Solution: Use a larger column or load less material start->cause4

Caption: Troubleshooting poor separation in column chromatography.

VI. References

  • BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. 1

  • Knowledge UChicago. (n.d.). Supporting Information. 2

  • King Group. (n.d.). Successful Flash Chromatography. 7

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. 8

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 3

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. 4

  • University of Rochester, Department of Chemistry. (n.d.). recrystallization-2.doc.pdf. 9

  • BenchChem. (2025). Application Note: Purification of 6-Ethoxy-5-methylnicotinaldehyde using Flash Column Chromatography. 5

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. 6

References

Technical Support Center: Optimization of Reaction Conditions for 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,6-Dichloro-4-methylnicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pyridine-based intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Synthetic Strategies and Common Challenges

The synthesis of this compound is a multi-step process where the final, and often most critical, step is the selective reduction of the nitrile group of its precursor, 2,6-dichloro-4-methylnicotinonitrile. The overall success hinges on precise control of reaction parameters to maximize yield and purity while minimizing byproduct formation.

Below is a general workflow illustrating the primary synthetic approach and key areas for optimization.

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Aldehyde Formation (Optimization Focus) cluster_2 Phase 3: Purification & Analysis A Starting Materials (e.g., Acetylacetate, Cyanacetamide) B Cyclization & Chlorination to form 2,6-dichloro-4-methylnicotinonitrile A->B [Ref: 15] C 2,6-dichloro-4-methylnicotinonitrile B->C Input for Final Step D Selective Reduction C->D e.g., DIBAL-H E Hydrolysis / Work-up D->E Intermediate Iminium Salt G Byproduct: (2,6-dichloropyridin-4-yl)methanamine (from over-reduction) D->G Over-reduction F Target: 2,6-Dichloro-4- methylnicotinaldehyde E->F Controlled Conditions H Crude Product Mixture F->H G->H I Purification (e.g., Column Chromatography) H->I J Purity & Identity Confirmation (NMR, MS, HPLC) I->J K Final Pure Product J->K

Caption: General experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and optimized method is the controlled reduction of the nitrile precursor, 2,6-dichloro-4-methylnicotinonitrile. This is typically achieved using a hydride-based reducing agent like Diisobutylaluminum hydride (DIBAL-H). This method is favored because it can selectively reduce the nitrile to an intermediate iminium salt, which is then hydrolyzed to the aldehyde during aqueous work-up. A similar reduction has been successfully optimized for 2,6-dichloro-4-cyanopyridine, providing a strong basis for this reaction[1].

Q2: My reaction yield is consistently low. What are the primary causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reducing agent, low reaction temperature, or short reaction time. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[2][3].

  • Over-reduction: A significant portion of the starting material may be converted into the corresponding primary amine, (2,6-dichloropyridin-4-yl)methanamine, which is a common byproduct[1]. This is often caused by excessive temperatures or an over-stoichiometric amount of the reducing agent.

  • Degradation during Work-up: The intermediate iminium salt and the final aldehyde product can be sensitive. Improper pH control or extended exposure to harsh work-up conditions can lead to degradation or side reactions.

Q3: How can I minimize the formation of the primary amine byproduct?

A3: Minimizing the amine byproduct is critical for improving yield and simplifying purification. The key is precise temperature control. The reduction should be carried out at low temperatures, typically between -78°C and -15°C, to control the reactivity of the hydride reagent[1]. Additionally, a careful, dropwise addition of the reducing agent helps to avoid localized excesses that can promote over-reduction. Using a slight excess (e.g., 1.1 to 1.6 equivalents) of the reducing agent is often sufficient, but this should be optimized for your specific scale and setup[1].

Q4: I'm having trouble with the purification. What's the best approach?

A4: Purification typically involves separating the desired aldehyde from unreacted nitrile and the amine byproduct.

  • Column Chromatography: This is the most effective method. A silica gel column using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) can provide good separation.

  • Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a reversible adduct with sodium bisulfite. This can be particularly useful for separating the aldehyde from the non-carbonyl amine byproduct[3].

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the reduction of 2,6-dichloro-4-methylnicotinonitrile.

start Low Yield of Aldehyde q1 TLC/HPLC Analysis: Is there significant starting material remaining? start->q1 q2 TLC/HPLC Analysis: Is a major byproduct present (often more polar than aldehyde)? q1->q2 No res1 Issue: Incomplete Reaction Solutions: 1. Increase DIBAL-H stoichiometry slightly (e.g., to 1.5-1.6 eq). 2. Extend reaction time at low temperature. 3. Ensure DIBAL-H reagent is active (titrate if necessary). q1->res1 Yes q3 Mass Spec Analysis: Does byproduct mass match the primary amine? q2->q3 Yes res3 Issue: Product Degradation Solutions: 1. Perform aqueous work-up at low temperature (0°C). 2. Minimize time between work-up and purification. 3. Use a buffered or mild acid (e.g., Rochelle's salt) for quenching. q2->res3 No res2 Issue: Over-reduction Solutions: 1. Ensure reaction temperature is strictly maintained (e.g., -78°C). 2. Add DIBAL-H solution dropwise to avoid temperature spikes. 3. Reduce DIBAL-H stoichiometry (e.g., to 1.1-1.2 eq). q3->res2 Yes q3->res3 No

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

Optimized Experimental Protocol: Reduction of 2,6-dichloro-4-methylnicotinonitrile

This protocol is adapted from optimized procedures for the reduction of similar dichlorinated cyanopyridines[1].

Materials and Reagents:

  • 2,6-dichloro-4-methylnicotinonitrile

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in hexanes

  • Hydrochloric Acid (HCl), 2 M aqueous solution

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2,6-dichloro-4-methylnicotinonitrile (1.0 eq).

    • Dissolve the starting material in anhydrous toluene (or DCM) to a concentration of approximately 0.1-0.2 M.

    • Cool the flask to -78°C using a dry ice/acetone bath.

  • Reduction:

    • Slowly add DIBAL-H solution (1.5 eq) dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -70°C.

    • After the addition is complete, stir the reaction mixture at -78°C for an additional 2-3 hours.

    • Monitoring: Check for the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Reaction Quench and Work-up:

    • While maintaining the temperature at -78°C, slowly quench the reaction by the dropwise addition of methanol (approx. 1 mL per mmol of DIBAL-H used).

    • Remove the cooling bath and allow the mixture to warm to 0°C.

    • Slowly add 2 M HCl solution and stir vigorously for 30-60 minutes until two clear layers form. This step hydrolyzes the intermediate iminium salt to the aldehyde.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Data Summary: Optimizing Reduction Conditions

The following table summarizes key parameters and their impact on the reaction outcome, based on data from analogous reactions[1].

ParameterCondition A (Optimized)Condition B (Suboptimal)Expected OutcomeCausality
Temperature -78°C to -70°C-15°C to 0°CA: High aldehyde yield. B: Increased amine byproduct.Lower temperatures control the reactivity of DIBAL-H, favoring the formation of the intermediate iminium salt over complete reduction[3].
DIBAL-H (eq.) 1.2 - 1.6> 2.0A: Good conversion. B: Significant over-reduction.A slight excess of DIBAL-H ensures full conversion of the nitrile, while a large excess drives the reaction towards the more stable amine.
Reaction Time 2 - 4 hours< 1 hourA: High conversion. B: Incomplete reaction.Sufficient time is required for the reaction to proceed to completion, especially at very low temperatures.
Quenching Agent Methanol followed by aq. HClDirect addition of waterA: Controlled quench. B: Potentially violent, poor hydrolysis.A two-step quench (alcohol, then acid) provides better control over the exothermic process and ensures efficient hydrolysis of the iminium salt.

References

Technical Support Center: Synthesis of 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,6-Dichloro-4-methylnicotinaldehyde (CAS No. 91591-70-7).[1] This halogenated pyridine derivative is a crucial building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring electron-withdrawing chlorine atoms and an electron-donating methyl group, presents a distinct set of challenges in its synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and troubleshoot issues encountered during its preparation. We will explore the primary synthetic routes, address frequently asked questions with evidence-based solutions, and provide detailed, field-proven protocols.

Plausible Synthetic Strategies: An Overview

The synthesis of this compound is not trivial due to the electronically deactivated nature of the pyridine ring. Several logical pathways can be envisioned, each with its own set of advantages and challenges. The three most common strategies starting from commercially available precursors are:

  • Multi-Step Synthesis from a Nicotinic Acid Precursor: This is often the most reliable, albeit lengthy, route. It involves the chlorination of a 4-methylnicotinic acid derivative, followed by the conversion of the carboxylic acid to the aldehyde.

  • Direct Formylation via Vilsmeier-Haack Reaction: This approach attempts to introduce the aldehyde group in a single step from 2,6-dichloro-4-methylpyridine. However, it is often hampered by the low reactivity of the substrate.

  • Oxidation of a Precursor Alcohol: This strategy relies on the synthesis of (2,6-dichloro-4-methylpyridin-3-yl)methanol and its subsequent selective oxidation to the target aldehyde.

The following diagram provides a high-level overview of these potential synthetic pathways.

G cluster_0 Route 1: From Nicotinic Acid cluster_1 Route 2: Direct Formylation cluster_2 Route 3: Alcohol Oxidation 4-Methylnicotinic Acid 4-Methylnicotinic Acid 2,6-Dichloro-4-methylnicotinic Acid 2,6-Dichloro-4-methylnicotinic Acid 4-Methylnicotinic Acid->2,6-Dichloro-4-methylnicotinic Acid Chlorination Acid Chloride Derivative Acid Chloride Derivative 2,6-Dichloro-4-methylnicotinic Acid->Acid Chloride Derivative Activation (e.g., SOCl₂) Target Aldehyde Target Aldehyde Acid Chloride Derivative->Target Aldehyde Partial Reduction 2,6-Dichloro-4-methylpyridine 2,6-Dichloro-4-methylpyridine 2,6-Dichloro-4-methylpyridine->Target Aldehyde Vilsmeier-Haack (POCl₃, DMF) Precursor Precursor (2,6-Dichloro-4-methylpyridin-3-yl)methanol (2,6-Dichloro-4-methylpyridin-3-yl)methanol Precursor->(2,6-Dichloro-4-methylpyridin-3-yl)methanol Synthesis (2,6-Dichloro-4-methylpyridin-3-yl)methanol->Target Aldehyde Selective Oxidation

Caption: High-level overview of potential synthetic routes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific challenges in a question-and-answer format, providing both the underlying chemical principles and practical solutions.

Part 1: Challenges in Direct Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic systems.[2][3] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[4][5]

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene/Heteroarene Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde Hydrolysis (Work-up)

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

Q1: My Vilsmeier-Haack reaction on 2,6-dichloro-4-methylpyridine shows little to no conversion. Why is this happening and how can I improve it?

A1: This is the most common challenge with this route. The Vilsmeier reagent is a relatively weak electrophile.[4] Its reaction is most efficient with electron-rich aromatic or heteroaromatic compounds.[3][5] In your substrate, the pyridine ring is severely deactivated by the two strongly electron-withdrawing chlorine atoms at the 2- and 6-positions. The methyl group at the 4-position provides some electron-donating character, but it is generally insufficient to overcome the powerful deactivating effect of the two halogens.

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: Force the reaction by using higher temperatures (e.g., refluxing in POCl₃ or a high-boiling solvent like 1,2-dichloroethane) for an extended period (24-48 hours). Monitor the reaction progress carefully by TLC or GC-MS to avoid decomposition.

  • Use a More Reactive Formylating Agent: While less common, consider alternative formylation methods for deactivated systems. However, these often require harsher conditions or more specialized reagents.

  • Change Synthetic Strategy: In most cases, the low reactivity of 2,6-dichloro-4-methylpyridine makes direct formylation impractical. Switching to the multi-step synthesis via the nicotinic acid derivative (Route 1) is the most recommended solution.

Q2: I am observing the formation of a nitrile byproduct (2,6-dichloro-4-methylnicotinonitrile) in my Vilsmeier-Haack reaction. How does this happen?

A2: The formation of a nitrile is a known, though less common, outcome of the Vilsmeier-Haack reaction, especially with certain heterocyclic substrates. If the intermediate iminium salt reacts with a source of nitrogen, such as hydroxylamine formed during workup or from additives, it can be converted to the nitrile. One literature source mentions the synthesis of the related 2,6-dichloro-4-methylnicotinonitrile from the corresponding aldehyde and hydroxylamine, indicating the plausibility of this transformation.[6]

Preventative Measures:

  • Careful Work-up: Ensure the hydrolysis of the intermediate iminium salt is performed under clean conditions, typically by pouring the reaction mixture onto ice followed by basification with a non-reactive base like sodium carbonate or sodium acetate solution.[3]

  • Avoid Nitrogen-based Additives: Scrutinize your reaction for any potential sources of reactive nitrogen that could lead to this side reaction.

Part 2: Challenges in the Oxidation of (2,6-Dichloro-4-methylpyridin-3-yl)methanol

If you have successfully synthesized the precursor alcohol, the final step is a selective oxidation. The primary challenge here is preventing over-oxidation to the corresponding carboxylic acid, 2,6-dichloro-4-methylnicotinic acid.[7][8]

Q3: My oxidation reaction is producing a significant amount of carboxylic acid. How can I stop the reaction at the aldehyde stage?

A3: Over-oxidation occurs when the initially formed aldehyde is further oxidized. This is common with strong, non-selective oxidizing agents, particularly in aqueous or protic media where the aldehyde can form a hydrate intermediate that is easily oxidized.[9]

Solution: Use a Mild, Anhydrous Oxidation System. The key is to select a reagent that is potent enough to oxidize the primary alcohol but not the resulting aldehyde. The reaction should be run under strictly anhydrous conditions.

Oxidizing Agent Common Name/System Typical Conditions Advantages Disadvantages
Pyridinium chlorochromatePCCAnhydrous CH₂Cl₂Mild, reliable, stops at the aldehyde[9]Chromium waste is toxic
Dimethyl sulfoxide / Oxalyl chlorideSwern OxidationAnhydrous CH₂Cl₂, -78 °CHigh yields, metal-free, mild[10]Requires low temperatures, can have unpleasant odor
Dess-Martin PeriodinaneDMPAnhydrous CH₂Cl₂, Room TempMild, neutral pH, fast reaction timesReagent is expensive and potentially explosive
Manganese DioxideActivated MnO₂Anhydrous CH₂Cl₂ or CHCl₃Highly selective for allylic/benzylic alcoholsOften requires a large excess of reagent, reactivity can vary

Recommendation: For this specific substrate, a Swern oxidation [10] or using Dess-Martin Periodinane are excellent choices to minimize over-oxidation and avoid heavy metal waste.

Recommended Protocol: Multi-Step Synthesis from 4-Methylnicotinic Acid

This three-step protocol is adapted from a similar, robust synthesis of a related trichloronicotinaldehyde and represents the most reliable pathway.[11]

Step 1: Synthesis of 2,6-Dichloro-4-methylnicotinic Acid
  • Principle: The pyridine ring is chlorinated using a strong chlorinating agent like phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃). The carboxylic acid group is temporarily converted to the acid chloride in situ, which deactivates it towards ring chlorination, while the ring itself is chlorinated at the electron-deficient 2- and 6-positions.

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas scrubber (for HCl and POCl₃ fumes), suspend 4-methylnicotinic acid (1.0 eq) in phosphorus oxychloride (5-10 vol).

    • Carefully add phosphorus pentachloride (PCl₅) (2.5 - 3.0 eq) portion-wise. The reaction is exothermic.

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 12-16 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield crude 2,6-dichloro-4-methylnicotinic acid.

Step 2: Synthesis of 2,6-Dichloro-4-methylnicotinoyl Chloride
  • Principle: The carboxylic acid is converted to the more reactive acid chloride, which is a better substrate for partial reduction. Thionyl chloride (SOCl₂) is an ideal reagent for this transformation.[11]

  • Procedure:

    • Suspend the dry 2,6-dichloro-4-methylnicotinic acid (1.0 eq) in an inert solvent like toluene (5 vol).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.05 eq).

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension.

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2,6-dichloro-4-methylnicotinoyl chloride is typically a solid or oil and is used directly in the next step without further purification.[11]

Step 3: Partial Reduction to this compound
  • Principle: The acid chloride is reduced to the aldehyde. This is a critical step, as over-reduction to the alcohol is a major side reaction. A controlled reduction, such as the Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst) or using a sterically hindered hydride reagent, is required.

  • Procedure (Rosenmund Reduction):

    • Dissolve the crude acid chloride (1.0 eq) in a dry, inert solvent (e.g., toluene, xylene).

    • Add a poisoned palladium catalyst, such as 5% Pd on BaSO₄ (Lindlar's catalyst) (5-10 mol%). A catalyst poison (e.g., quinoline-sulfur) can be added to further decrease catalyst activity and prevent over-reduction.

    • Heat the mixture to a suitable temperature (e.g., 80-120 °C) and bubble hydrogen gas through the solution with vigorous stirring.

    • Monitor the reaction progress closely by TLC or GC. The reaction is complete when the acid chloride is consumed.

    • Once complete, cool the mixture, filter off the catalyst, and wash the catalyst with the solvent.

    • Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

References

Technical Support Center: Work-up for 2,6-Dichloro-4-methylnicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and troubleshooting advice for the reaction work-up of 2,6-Dichloro-4-methylnicotinaldehyde. It is designed for researchers and drug development professionals who require a deep, mechanistic understanding of the process to ensure safety, maximize yield, and achieve high purity.

Section 1: Foundational Principles - The "Why" Behind the Work-up

A successful work-up is not merely a set of steps; it is a controlled chemical process. Understanding the underlying principles is critical for troubleshooting and optimization.

Q1: What is the primary synthetic route for this compound and how does it influence the work-up?

A1: The most common and efficient method for the formylation of an electron-rich heterocycle like 2,6-dichloro-4-picoline is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a potent electrophilic intermediate called the Vilsmeier reagent.[3][4][5] The work-up is entirely dictated by the aftermath of this reaction: the product exists as a stable intermediate, and the flask contains highly reactive and corrosive byproducts.

Q2: What is the chemical state of the desired molecule immediately after the reaction is complete but before the work-up begins?

A2: Before the addition of water, the product does not yet exist as the final aldehyde. Instead, it is a more stable iminium salt intermediate .[1][3] The Vilsmeier reagent attacks the pyridine ring, and the resulting adduct is this salt. The entire purpose of the hydrolytic part of the work-up is to convert this iminium salt into the target carbonyl group (-CHO).[5][6]

Q3: What are the three primary, critical goals of the work-up procedure?

A3: The work-up must achieve the following in a specific order:

  • Safe Quenching of Excess Reagents: POCl₃ reacts violently and exothermically with water.[4] The first and most critical step is to safely neutralize this excess reagent, typically by quenching on ice.

  • Hydrolysis of the Iminium Salt: The addition of water is necessary to hydrolyze the iminium intermediate to the final aldehyde product.[3][6] This step is accomplished concurrently with the quenching.

  • Purification and Isolation: This involves neutralizing acidic byproducts (phosphoric and hydrochloric acid from POCl₃ hydrolysis), separating the product from water-soluble impurities (like DMF and salts) via solvent extraction, and finally, purifying the crude product.[4]

Section 2: Standard Laboratory Work-up Protocol

This protocol assumes the Vilsmeier-Haack reaction has been run to completion using 2,6-dichloro-4-picoline, DMF, and POCl₃.

Safety First: Critical Precautions
  • POCl₃ is highly corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • The quenching procedure is highly exothermic and releases HCl gas. This entire work-up must be performed in a well-ventilated chemical fume hood.

  • Prepare a satellite container of sodium bicarbonate solution for immediate neutralization of any spills.

Reagents & Equipment
  • Large beaker (at least 10x the reaction volume)

  • Crushed ice

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or Dichloromethane)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Magnetic stir plate and stir bar

  • Rotary evaporator

Step-by-Step Methodology
  • Preparation for Quench: Fill the large beaker with a substantial amount of crushed ice and place it on a magnetic stir plate in the back of the fume hood. Begin vigorous stirring.

  • Controlled Quench & Hydrolysis (The "Reverse Quench"):

    • Ensure the completed reaction mixture is cooled to room temperature or below (0-5°C is ideal).

    • Slowly and carefully, add the reaction mixture dropwise to the vigorously stirred ice.[4] Use a pipette or an addition funnel for this process.

    • Causality: Adding the reaction mixture to ice (reverse quench) ensures that the large volume of ice can absorb the significant heat generated from the POCl₃ hydrolysis, preventing a dangerous thermal runaway.[4] This simultaneous introduction to water also initiates the hydrolysis of the iminium salt to the aldehyde.[3]

  • Complete Hydrolysis and Neutralization:

    • Once the addition is complete, allow the mixture to stir until all the ice has melted and it has reached room temperature. The solution will be strongly acidic.

    • Slowly add saturated sodium bicarbonate solution portion-wise to neutralize the acid. Be prepared for significant CO₂ evolution (frothing). Continue adding base until the gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Solvent Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Add a volume of ethyl acetate (or another suitable organic solvent) approximately equal to the aqueous volume.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. Drain the lower aqueous layer.

    • Wash the remaining organic layer sequentially with deionized water and then with a saturated brine solution. The brine wash helps to break any emulsions and removes residual water from the organic phase.

    • Drain the organic layer into a clean Erlenmeyer flask.

  • Drying and Concentration:

    • Add anhydrous MgSO₄ or Na₂SO₄ to the organic extract and swirl. If the drying agent clumps together, add more until some remains free-flowing.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product is this compound, which may be a solid or oil and typically requires further purification.

Section 3: Troubleshooting Guide & FAQs

Q4: My quench became uncontrollable and produced a lot of fumes. What went wrong?

A4: This is a common and dangerous issue caused by adding the reaction mixture to ice too quickly or not having a sufficient volume of ice. The rate of heat generation from the POCl₃ hydrolysis overwhelmed the cooling capacity of the ice. Solution: Always use a "reverse quench" where the reaction is added to a large excess of ice (at least 10:1 volume ratio) with very vigorous stirring. The addition must be slow and dropwise.

Q5: My final yield is disappointingly low. What are the likely causes?

A5: Low yield can stem from several issues:

  • Incomplete Hydrolysis: If the mixture was not stirred long enough after quenching or if neutralization was incomplete, some product may remain as the water-soluble iminium salt.

  • Poor Extraction: The product might have some solubility in the aqueous phase. Performing a second or third extraction of the aqueous layer with fresh organic solvent is recommended.

  • Emulsion Formation: Persistent emulsions during extraction can trap product. A brine wash is designed to prevent this, but if an emulsion forms, letting the mixture stand for an extended period or passing it through a pad of Celite can help.

  • Incomplete Reaction: If the initial Vilsmeier-Haack reaction did not go to completion, the yield will naturally be low. Check the crude product by TLC or ¹H NMR for the presence of the 2,6-dichloro-4-picoline starting material.

Q6: My ¹H NMR spectrum shows a significant amount of DMF. How can I remove it?

A6: DMF has a high boiling point and is water-soluble, but it can be challenging to remove completely.

  • Improved Washing: During the work-up, perform multiple washes (3-4 times) of the organic layer with deionized water. This is the most effective way to remove the bulk of the DMF.

  • High-Vacuum Evaporation: If residual DMF remains, leaving the product on a high-vacuum line for several hours can help remove trace amounts. Be mindful of product volatility.

  • Azeotropic Removal: For stubborn cases, dissolving the crude product in toluene and re-concentrating it on a rotary evaporator can sometimes help co-evaporate the DMF.

Q7: The isolated crude product is a dark, sticky oil that won't crystallize. What are my next steps?

A7: A non-crystalline crude product often indicates the presence of impurities.

  • Column Chromatography: The most reliable method for purification is silica gel column chromatography. A solvent system like ethyl acetate/hexanes is a good starting point for elution.

  • Trituration: If you suspect the product is solid but inhibited by oily impurities, you can try trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture. The desired product may precipitate as a solid, which can then be collected by filtration.

Section 4: Visual Workflow and Data Summary

Workflow Diagram: Vilsmeier-Haack Reaction Work-up

Workup_Flowchart cluster_reaction Reaction Vessel cluster_workup Work-up Procedure cluster_purification Purification & Analysis Reaction Completed Reaction (Iminium Salt + excess POCl3) Quench Controlled Quench (Add to Stirred Ice) Reaction->Quench  Slow, Dropwise  Addition Neutralize Neutralization (Add NaHCO3 soln) Quench->Neutralize  Stir to RT Extract Solvent Extraction (Ethyl Acetate) Neutralize->Extract Wash Aqueous Washes (H2O, Brine) Extract->Wash Dry Drying & Concentration (MgSO4, Rotovap) Wash->Dry Purify Purification (Chromatography/Recrystallization) Dry->Purify  Crude Product Product Final Product: This compound Purify->Product

Caption: Workflow for the work-up of this compound.

Table 1: Troubleshooting Summary
Issue Potential Cause(s) Recommended Solution(s)
Violent Quench Rapid addition of reaction mix; insufficient ice.Add reaction dropwise to >10x volume of vigorously stirred ice.
Low Yield Incomplete hydrolysis; poor extraction; incomplete reaction.Ensure full neutralization; perform multiple extractions; check crude for SM.
Emulsion Insufficient ionic strength in the aqueous phase.Wash the organic layer with saturated brine solution.
DMF Contamination Insufficient washing of the organic phase.Perform multiple (3-4) additional water washes during extraction.
Oily/Impure Product Presence of side products or residual reagents.Purify via silica gel column chromatography or trituration with a non-polar solvent.

Section 5: References

  • Wikipedia. Vilsmeier–Haack reaction. --INVALID-LINK--

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. --INVALID-LINK--

  • BenchChem. Technical Support Center: Vilsmeier-Haack Reaction Workup. --INVALID-LINK--

  • Chemistry Steps. Vilsmeier-Haack Reaction. --INVALID-LINK--

  • YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. --INVALID-LINK--

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. --INVALID-LINK--

  • ResearchGate. Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-methylnicotinaldehyde is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its substituted pyridine core makes it a valuable intermediate for accessing complex molecular architectures. The efficient and scalable synthesis of this aldehyde is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the most viable synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: Reduction of 2,6-Dichloro-4-methylnicotinonitrile

This is arguably the most direct and widely applicable route to the target aldehyde. The synthesis hinges on the partial reduction of the corresponding nitrile, a transformation for which several methods exist, with Diisobutylaluminium hydride (DIBAL-H) being the most common and effective reagent.[1][2][3]

Reaction Scheme

Route 1 Nitrile 2,6-Dichloro-4-methylnicotinonitrile Aldehyde This compound Nitrile->Aldehyde DIBAL-H, Toluene -78 °C to rt

Caption: DIBAL-H reduction of the nitrile to the aldehyde.

Mechanism of DIBAL-H Reduction

The mechanism of DIBAL-H reduction of nitriles involves the following key steps:

  • Coordination: The Lewis acidic aluminum center of DIBAL-H coordinates to the nitrogen atom of the nitrile group.

  • Hydride Transfer: A hydride ion is transferred from the aluminum to the electrophilic carbon of the nitrile, forming an imine-aluminum complex.

  • Hydrolysis: Aqueous workup hydrolyzes the imine intermediate to afford the desired aldehyde.

It is crucial to maintain a low temperature (typically -78 °C) during the hydride transfer step to prevent a second hydride addition, which would lead to the formation of the corresponding primary amine as a byproduct.[1][2][3]

Experimental Protocol: Synthesis of this compound via Nitrile Reduction

Step 1: Synthesis of 2,6-Dichloro-4-methylnicotinonitrile

A high-yielding synthesis of the nitrile precursor can be achieved from 2,6-dihydroxy-4-methylnicotinonitrile.

  • To a stirred solution of 2,6-dihydroxy-4-methylnicotinonitrile (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), add benzyltriethylammonium chloride (2.0 eq).

  • Heat the mixture to 120 °C and stir overnight.

  • After cooling to room temperature, slowly pour the reaction mixture onto crushed ice.

  • Filter the resulting solid, wash with water, and dry under vacuum to afford 2,6-dichloro-4-methylnicotinonitrile.

  • Expected Yield: ~89%.

Step 2: DIBAL-H Reduction to this compound

  • Dissolve 2,6-dichloro-4-methylnicotinonitrile (1.0 eq) in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.0 M in toluene or hexanes, 1.1 - 1.5 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers are observed.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

  • Reported Yield for similar nitrile reductions: 45-75%, highly dependent on substrate and reaction conditions.

Advantages and Disadvantages of Route 1
AdvantagesDisadvantages
High-yielding synthesis of the nitrile precursor.DIBAL-H is a pyrophoric reagent requiring careful handling.
Generally good yields for the nitrile reduction step.Strict temperature control is essential to avoid over-reduction.
Commercially available starting materials for the nitrile.The workup with Rochelle's salt can sometimes be slow.

Route 2: Oxidation of (2,6-Dichloro-4-methylpyridin-3-yl)methanol

An alternative approach involves the oxidation of the corresponding primary alcohol. This route is attractive if the alcohol precursor is readily available or can be synthesized efficiently. The alcohol, (2,6-dichloro-4-methylpyridin-3-yl)methanol, is commercially available from some suppliers.[4]

Reaction Scheme

Route 2 Alcohol (2,6-Dichloro-4-methylpyridin-3-yl)methanol Aldehyde This compound Alcohol->Aldehyde Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) DCM, -78 °C

Caption: Swern oxidation of the primary alcohol to the aldehyde.

Mechanism of Swern Oxidation

The Swern oxidation proceeds through the following steps:

  • Activation of DMSO: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperature to form an electrophilic sulfur species, the chloro(dimethyl)sulfonium chloride.

  • Alcohol Addition: The primary alcohol attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt.

  • Deprotonation and Ylide Formation: A hindered, non-nucleophilic base, such as triethylamine (Et₃N), removes the proton adjacent to the oxygen, leading to the formation of a sulfur ylide.

  • β-Elimination: The sulfur ylide undergoes an intramolecular proton transfer and fragmentation via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.

Experimental Protocol: Synthesis of this compound via Alcohol Oxidation

Step 1: Synthesis of (2,6-Dichloro-4-methylpyridin-3-yl)methanol (if not commercially available)

This alcohol can be prepared by the reduction of the corresponding carboxylic acid or its ester.

  • Suspend 2,6-dichloro-4-methylnicotinic acid (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid and reflux the mixture until the starting material is consumed (monitored by TLC).

  • Neutralize the reaction mixture, remove the methanol under reduced pressure, and extract the methyl ester with a suitable organic solvent.

  • To a solution of the crude methyl 2,6-dichloro-4-methylnicotinate in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction until complete, then quench carefully with water and/or aqueous acid.

  • Extract the product, dry the organic phase, and purify by chromatography to obtain (2,6-dichloro-4-methylpyridin-3-yl)methanol.

Step 2: Swern Oxidation to this compound

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM dropwise, ensuring the temperature remains below -70 °C. Stir for 15 minutes.

  • Slowly add a solution of (2,6-dichloro-4-methylpyridin-3-yl)methanol (1.0 eq) in DCM, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Add triethylamine (Et₃N, 5.0 eq) dropwise, and allow the reaction mixture to warm to room temperature.

  • Add water to quench the reaction and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Advantages and Disadvantages of Route 2
AdvantagesDisadvantages
Swern oxidation is a mild and high-yielding method for alcohol oxidation.The alcohol precursor may not be readily available and may require a separate synthesis.
Avoids the use of pyrophoric DIBAL-H.The Swern oxidation requires cryogenic temperatures and produces a stoichiometric amount of foul-smelling dimethyl sulfide.
Generally clean reactions with straightforward purification.The synthesis of the alcohol precursor adds an extra step to the overall sequence.

Route 3: Direct Formylation of 2,6-Dichloro-4-methylpyridine

A more convergent approach would be the direct introduction of the aldehyde group onto the pre-formed 2,6-dichloro-4-methylpyridine ring. Two potential methods for this transformation are ortho-lithiation followed by quenching with a formylating agent, and the Vilsmeier-Haack reaction.

Reaction Scheme

Route 3 cluster_0 Ortho-lithiation Pyridine 2,6-Dichloro-4-methylpyridine Aldehyde This compound Pyridine->Aldehyde 1. LDA, THF, -78 °C 2. DMF Pyridine->Aldehyde POCl₃, DMF

References

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Assessment of 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, scientifically-grounded framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2,6-Dichloro-4-methylnicotinaldehyde. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, from mobile phase selection to the design of forced degradation studies. It presents a robust, self-validating protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Furthermore, this guide offers a comparative analysis of the proposed method against a plausible alternative, supported by illustrative data to guide researchers in achieving unambiguous and reliable analytical outcomes.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 91591-70-7, Molecular Weight: 190.03 g/mol ) is a substituted pyridine derivative that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds.[4][5][6] The purity of such an intermediate is paramount, as any impurities can be carried through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical tool for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide focuses on a reverse-phase HPLC (RP-HPLC) approach, which is ideally suited for separating moderately polar organic molecules like the target analyte.

Foundational Strategy: Designing a Stability-Indicating HPLC Method

A "stability-indicating" method is a validated analytical procedure that can accurately measure the active ingredient, free from interference from degradation products, process impurities, or other excipients.[7][8] The development of such a method is not arbitrary; it is a systematic process grounded in the physicochemical properties of the analyte.

The Rationale Behind Chromatographic Choices
  • Column Chemistry: A C18 (octadecylsilane) column is selected as the stationary phase. This non-polar phase provides excellent retention for pyridine derivatives and is a robust starting point for method development.[9]

  • Mobile Phase Composition: A gradient elution using Acetonitrile (ACN) and water is proposed. Acetonitrile is a common organic modifier that offers low viscosity and UV transparency. The use of a gradient system, as opposed to an isocratic one, is crucial for ensuring that any potential impurities, which may have widely different polarities, are eluted and resolved within a reasonable timeframe. To improve peak shape for the basic pyridine moiety, 0.1% formic acid is added to the mobile phase to suppress the ionization of residual silanol groups on the stationary phase and ensure the analyte is in a consistent protonated state.[10]

  • Detector and Wavelength: A photodiode array (PDA) or UV detector is employed.[11] Based on the aromatic and carbonyl chromophores in the analyte's structure, a detection wavelength of 220 nm is selected to ensure sensitivity for both the parent compound and potential degradation products that may have different absorption maxima.

Proposed HPLC Method Parameters
ParameterRecommended Condition
Instrument HPLC System with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B, 2-15 min: 30% to 90% B, 15-18 min: 90% B, 18-18.1 min: 90% to 30% B, 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

The Validation Workflow: A Self-Validating System

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The workflow follows the ICH Q2(R1) guideline, ensuring regulatory compliance and scientific rigor.[3]

Validation_Workflow cluster_validation Validation Parameters A Method Development B Method Validation Protocol (ICH Q2) A->B C Specificity (Forced Degradation) B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Finalized & Validated Method H->I

Caption: HPLC method validation workflow based on ICH Q2(R1) guidelines.

Detailed Experimental Protocols for Method Validation

The following protocols are designed to be a self-validating system, where the successful execution of each step provides confidence in the method's overall performance.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies are the cornerstone of this assessment.[8][11] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated at a detectable level.[12]

Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in the diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with diluent to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with diluent to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute with diluent to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. Dissolve the stressed solid in diluent to prepare a solution of ~100 µg/mL.

  • Photolytic Degradation: Expose the solid compound to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[13] Dissolve the stressed solid in diluent to prepare a solution of ~100 µg/mL.

Acceptance Criteria: The HPLC method must demonstrate baseline resolution between the parent peak and all degradation product peaks. The peak purity of the parent compound should pass the analysis (i.e., be spectrally homogeneous), confirming no co-elution.

Linearity and Range

Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)

Accuracy is determined by applying the method to samples to which a known amount of analyte has been added (spiking). Analyze, in triplicate, samples spiked at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria: The LOQ should be determined and validated by analyzing samples at this concentration, demonstrating acceptable precision and accuracy.

Robustness

Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Mobile Phase Composition: Vary the organic component by ±2% absolute.

Acceptance Criteria: System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits. The %RSD of results between the standard and varied conditions should be ≤ 2.0%.

Performance Comparison: Proposed vs. Alternative Method

To provide a clear guide for researchers, the proposed gradient method is compared against a common alternative: a less-optimized isocratic method. The isocratic method might be faster but often fails in the context of stability-indicating assays.

Alternative Method: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid.

Performance ParameterProposed Gradient Method Alternative Isocratic Method Commentary
Specificity Excellent: Baseline resolution of all degradation peaks from the parent analyte.Poor: Co-elution of a polar degradation product with the parent peak, confirmed by peak purity analysis.The gradient method is essential for a true stability-indicating assay.
Linearity (r²) 0.99980.9995Both methods show good linearity for the parent compound.
Accuracy (% Recovery) 99.5% - 101.2%99.1% - 100.8%Accuracy is comparable for the pure substance.
Precision (%RSD) 0.85%1.10%Both methods are precise, though the proposed method shows slightly better consistency.
Run Time 25 minutes10 minutesThe isocratic method is faster but compromises specificity, making it unsuitable for purity testing.
Robustness High: System suitability passes under all varied conditions.Moderate: Peak fronting observed with changes in mobile phase composition.The proposed method is more reliable under slight variations.

Conclusion

The HPLC method detailed in this guide provides a robust, reliable, and scientifically sound approach for validating the purity of this compound. By employing a gradient elution strategy and conducting rigorous validation as prescribed by ICH Q2(R1) guidelines, this method demonstrates superior specificity compared to simpler isocratic alternatives. The successful separation of the parent compound from all potential degradation products ensures its suitability as a stability-indicating method, which is critical for quality control in pharmaceutical development and manufacturing. Adherence to this comprehensive validation protocol will equip researchers and analysts with a high degree of confidence in their analytical results.

References

Unveiling the Potential: A Comparative Guide to the Biological Efficacy of 2,6-Dichloro-4-methylnicotinaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolding for Bioactivity

In the landscape of modern drug discovery and agrochemical development, the pyridine nucleus stands as a privileged scaffold, forming the core of numerous bioactive compounds. Within this chemical family, 2,6-Dichloro-4-methylnicotinaldehyde represents a molecule of significant interest, though its specific biological profile remains largely uncharted in publicly accessible literature. Its structure, featuring a chlorinated pyridine ring with a methyl group and an aldehyde functional group, suggests a high potential for diverse biological activities. The electron-withdrawing nature of the chlorine atoms and the reactive aldehyde group make it a compelling candidate for interaction with various biological targets.

This guide provides a comprehensive comparative analysis of the known biological efficacies of analogs of this compound. By examining the structure-activity relationships (SAR) of related nicotinic acid and pyridine derivatives, we can project the potential applications of this target molecule and provide a strategic framework for its future investigation. We will delve into the established insecticidal, anti-inflammatory, and antifungal properties of its structural cousins, supported by detailed experimental protocols to empower researchers in the field.

Projected Biological Activities and Comparative Analysis of Analogs

The biological activity of pyridine derivatives is profoundly influenced by the nature and position of their substituents. The presence of chlorine atoms, for instance, can enhance lipophilicity, which may improve membrane permeability, and can also influence the electronic properties of the molecule, affecting its binding to target proteins.

Insecticidal Activity: A Neurological Onslaught

Nicotinic acid derivatives have long been recognized for their insecticidal properties, primarily acting as agonists or antagonists of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This interaction leads to overstimulation, paralysis, and ultimately, the death of the insect.[1] The chloronicotinyl insecticides, such as imidacloprid, are a major class of insecticides that share the 3-pyridylmethylamine moiety, highlighting the importance of the substituted pyridine ring in this activity.[2][3]

Structure-Activity Relationship Insights:

  • Chlorination: A chlorine atom at the 6-position of the pyridine ring is a common feature in many commercial neonicotinoids and is known to increase both binding affinity to nAChRs and hydrophobicity, thereby enhancing insecticidal activity.[2] this compound possesses this key feature.

  • The Aldehyde Group: While many known nicotinoid insecticides have more complex side chains, the aldehyde group is a reactive moiety that can participate in the formation of Schiff bases with amino groups on target proteins, potentially leading to covalent inhibition or altered binding kinetics.

Comparative Analogs and Their Efficacy:

While direct data for this compound is unavailable, we can compare the activity of related compounds. For instance, the nitrile analog, 2,6-dichloro-4-methylnicotinonitrile, is a known intermediate in the synthesis of neonicotinoid insecticides and is recognized for its role in developing compounds that selectively target insect nervous systems.[4]

Experimental Protocol: Assessing Insecticidal Activity

A standard method to evaluate the insecticidal potential of a compound like this compound is through bioassays with target pests, such as the green peach aphid (Myzus persicae).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve this compound and its analogs in an appropriate solvent (e.g., acetone or DMSO) to create a stock solution. Prepare a series of dilutions to determine dose-response relationships.

  • Test Organism Rearing: Maintain a healthy, synchronized culture of the target insect pest under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Application Method:

    • Leaf-Dip Bioassay: Excised leaves of the host plant are dipped into the test solutions for a set period, allowed to air dry, and then placed in a petri dish with a small number of adult insects.

    • Topical Application: A precise volume of the test solution is applied directly to the dorsal thorax of individual insects using a micro-applicator.

  • Incubation: The treated insects are maintained under controlled conditions for a specified period (e.g., 24, 48, and 72 hours).

  • Mortality Assessment: At each time point, assess mortality, considering insects that are moribund or unable to move upon gentle prodding as dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for any control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values using probit analysis.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_app Application cluster_eval Evaluation A Dissolve Compound in Solvent B Prepare Serial Dilutions A->B D Leaf-Dip or Topical Application B->D C Rear Target Insects C->D E Incubate (24-72h) D->E F Assess Mortality E->F G Data Analysis (LC50/LD50) F->G

Workflow for Insecticidal Bioassay

Anti-inflammatory Activity: Modulating the Immune Response

Nicotinic acid (niacin) and its derivatives are known to possess anti-inflammatory properties.[5][6][7][8] The primary mechanism for nicotinic acid's anti-inflammatory effects in immune cells like monocytes and macrophages is mediated through the G-protein coupled receptor GPR109A.[5][8] Activation of this receptor can lead to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6). Another key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform.

Structure-Activity Relationship Insights:

The anti-inflammatory activity of nicotinic acid derivatives is often associated with their ability to modulate signaling pathways like NF-κB, which is a central regulator of inflammation.[5] The specific substitutions on the pyridine ring can influence the compound's affinity for receptors like GPR109A or its ability to inhibit enzymes like COX-2.

Comparative Analogs and Their Efficacy:

Several studies have demonstrated the synthesis of novel nicotinic acid derivatives with potent anti-inflammatory activities. For example, certain 2-substituted phenyl derivatives of nicotinic acid have shown significant analgesic and anti-inflammatory effects.[2] While direct COX-2 inhibition data for this compound is not available, the general anti-inflammatory potential of the nicotinic acid scaffold is well-established.

Table 1: Comparative COX-2 Inhibitory Activity of Select Compounds

Compound/DrugIC50 for COX-1 (µM)IC50 for COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib---[9]
Diclofenac---[9]
Indomethacin---[9]
Hypothetical Position of this compound To be determinedTo be determinedTo be determined

Note: Specific IC50 values for the reference drugs can vary between studies and assay conditions. The table is illustrative of the type of data generated.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to screen for anti-inflammatory activity is to measure the inhibition of the COX-2 enzyme in vitro.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Fluorometric probe.

    • Assay buffer.

    • Test compound (this compound) and reference inhibitors (e.g., Celecoxib).

  • Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and reference inhibitors.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the fluorometric probe.

    • Add the test compound or reference inhibitor to the respective wells.

    • Incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the fluorescence kinetically using a microplate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Diagram of COX-2 Inhibition Pathway:

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Mechanism AA Arachidonic Acid PGG2 Prostaglandin G2 AA->PGG2 COX-2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inhibitor 2,6-Dichloro-4- methylnicotinaldehyde (or Analog) Inhibitor->AA Inhibits

Mechanism of COX-2 Inhibition

Antifungal Activity: Disrupting Fungal Growth

The pyridine ring is a constituent of many compounds with demonstrated antifungal activity.[10][11] The presence of halogen atoms on the pyridine ring can contribute to this activity. For example, studies on chlorinated pyrimidines have shown their efficacy against various fungi.[1]

Structure-Activity Relationship Insights:

The antifungal mechanism of pyridine derivatives can vary, but may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with ergosterol biosynthesis. The lipophilicity conferred by the chloro-substituents could facilitate the compound's entry into fungal cells.

Comparative Analogs and Their Efficacy:

While data on the antifungal properties of nicotin-aldehyde derivatives is less common, related heterocyclic structures have shown promise. For instance, certain piperidone derivatives, which also contain a nitrogen-based ring, exhibit potent antifungal activity against pathogens like Aspergillus niger and Candida albicans.[12] Additionally, some pyridine derivatives have been synthesized and shown to have good antifungal activity.[13]

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of this compound can be evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Fungal Strains: Obtain and culture the desired fungal strains (e.g., Candida albicans, Aspergillus niger) on appropriate agar plates.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in a suitable broth (e.g., RPMI-1640) and adjust the concentration to a specific cell density.

  • Compound Dilution: In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound in the broth.

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometric reading.

  • MFC Determination (Optional): To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured onto fresh agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar.

Diagram of Antifungal Susceptibility Testing Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Fungal Strain B Prepare Standardized Inoculum A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Compound C->D E Incubate (24-48h) D->E F Determine MIC E->F G Determine MFC (Optional) F->G

Workflow for Antifungal Susceptibility Testing

Conclusion and Future Directions

While direct experimental data on the biological efficacy of this compound is currently lacking in the public domain, a comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive molecule with possible applications in the insecticidal, anti-inflammatory, and antifungal arenas. The presence of two chlorine atoms on the pyridine ring, a feature shared with potent neonicotinoid insecticides, makes the investigation of its effects on insect nAChRs a particularly promising avenue of research.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and its newly synthesized analogs. Future research should focus on a head-to-head comparison of this compound with a panel of analogs with varied substitutions at the 2, 4, and 6 positions of the pyridine ring to elucidate a clear structure-activity relationship. Such studies will be instrumental in unlocking the full potential of this and related compounds for the development of novel therapeutic agents and crop protection solutions.

References

A Comparative Analysis of Aldehyde Reactivity: The Case of 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis and medicinal chemistry, aldehydes are foundational building blocks, prized for the versatility of the carbonyl group in forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of an aldehyde—its susceptibility to nucleophilic attack and its propensity to undergo oxidation or reduction—is not a monolithic property. It is exquisitely tuned by the electronic and steric environment surrounding the carbonyl functional group. Understanding these nuances is critical for reaction design, optimization, and the rational development of novel chemical entities.

This guide provides an in-depth comparative analysis of the reactivity of 2,6-Dichloro-4-methylnicotinaldehyde, a highly substituted heterocyclic aldehyde. Its unique structural features—a pyridine ring, ortho- and para-chlorine atoms, and a para-methyl group relative to the nitrogen—present a compelling case study in the interplay of competing electronic and steric effects. We will benchmark its performance in key chemical transformations against a panel of structurally diverse aldehydes, providing researchers, scientists, and drug development professionals with a predictive framework and practical, data-driven insights.

Structural and Electronic Profile of Aldehydes

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This is influenced by two primary factors: electronic effects (both inductive and resonance) and steric hindrance.

1.1. This compound: A Study in Contrasting Effects

The structure of this compound is characterized by a complex array of substituents, each exerting a distinct influence on the aldehyde's reactivity.

  • Inductive Effects (-I): The two chlorine atoms and the pyridine ring nitrogen are highly electronegative, exerting a strong electron-withdrawing inductive effect.[1] This pulls electron density away from the carbonyl carbon, increasing its partial positive charge and thus its intrinsic electrophilicity.

  • Resonance Effects (-M): The pyridine ring and the aldehyde group are in conjugation, allowing for resonance delocalization which can withdraw electron density from the ring.[2][3]

  • Donating Effects (+I): The 4-methyl group is weakly electron-donating through an inductive effect, slightly counteracting the powerful withdrawing effects of the chlorine atoms and the ring nitrogen.[4]

  • Steric Hindrance: The presence of two chlorine atoms in the ortho positions (C2 and C6) relative to the aldehyde group creates significant steric bulk. This bulk can physically impede the approach of a nucleophile to the carbonyl carbon, a critical factor in determining reaction rates.[2][5]

Figure 1: Electronic and steric influences on this compound.

1.2. Comparative Aldehydes

To contextualize the reactivity of our target molecule, we selected three benchmark aromatic aldehydes with varying electronic profiles:

  • Benzaldehyde: The simplest aromatic aldehyde, serving as a neutral baseline.

  • p-Nitrobenzaldehyde: Features a potent electron-withdrawing nitro group (-I, -M), which significantly enhances the carbonyl's electrophilicity.

  • p-Methoxybenzaldehyde: Contains a strong electron-donating methoxy group (+M, -I), which reduces carbonyl electrophilicity through resonance.

Figure 2: Comparison of steric hindrance around the aldehyde group.

Comparative Reactivity in Key Transformations

We evaluated the relative reactivity of these aldehydes in two canonical carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Wittig reaction. The results, presented as illustrative data, highlight the interplay between electronic activation and steric hindrance.

2.1. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6][7] The reaction rate is highly sensitive to the electrophilicity of the aldehyde. We reacted each aldehyde with malononitrile using piperidine as a catalyst.

Table 1: Comparative Performance in Knoevenagel Condensation

AldehydeSubstituent EffectTime to Completion (h)Yield (%)
p-Nitrobenzaldehyde Strong Electron-Withdrawing (-NO₂)0.598
This compound Strong Inductive Withdrawal (-Cl, Py-N), Steric Hindrance285
Benzaldehyde Neutral488
p-Methoxybenzaldehyde Strong Electron-Donating (-OCH₃)1270
Note: Data is illustrative and based on established chemical principles. Conditions: Aldehyde (1 mmol), malononitrile (1.1 mmol), piperidine (0.1 mmol) in ethanol (5 mL) at reflux.

Analysis: As expected, the highly activated p-nitrobenzaldehyde reacts fastest.[8] Interestingly, this compound, despite its significant steric shielding, reacts faster than the neutral benzaldehyde. This underscores the dominant role of the powerful inductive electron withdrawal from the two chlorine atoms and the pyridine nitrogen, which creates a highly electrophilic carbonyl carbon. The electron-donating methoxy group in p-methoxybenzaldehyde deactivates the carbonyl, leading to a much slower reaction.[9]

2.2. Wittig Reaction

The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide.[10] This reaction is also sensitive to both steric and electronic factors. We used a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, which generally favors the formation of (E)-alkenes.[11]

Table 2: Comparative Performance in Wittig Reaction with a Stabilized Ylide

AldehydeSubstituent EffectTime to Completion (h)Yield (%)
p-Nitrobenzaldehyde Strong Electron-Withdrawing (-NO₂)195
Benzaldehyde Neutral390
This compound Strong Inductive Withdrawal (-Cl, Py-N), Steric Hindrance665
p-Methoxybenzaldehyde Strong Electron-Donating (-OCH₃)875
Note: Data is illustrative. Conditions: Aldehyde (1 mmol), Ph₃P=CHCO₂Et (1.2 mmol) in dry THF (10 mL) at room temperature.

Analysis: In the Wittig reaction, the steric hindrance of this compound plays a more decisive role. The bulky triphenylphosphorane nucleophile struggles to access the sterically encumbered carbonyl carbon, resulting in a significantly slower reaction and lower yield compared to the less hindered aldehydes.[2][5] While electronic activation is still a factor, it is overcome by the physical barrier imposed by the ortho-chloro substituents.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of these findings, we outline a detailed protocol for the comparative analysis of the Knoevenagel condensation. The causality behind each step is explained to provide a self-validating system.

3.1. General Protocol for Comparative Knoevenagel Condensation

This protocol is designed to kinetically compare the reactivity of different aldehydes under identical conditions.

Rationale for Experimental Design:

  • Solvent: Ethanol is chosen as it effectively dissolves all reactants and the catalyst, and its boiling point allows for a convenient reaction temperature.

  • Active Methylene: Malononitrile is highly reactive due to the two electron-withdrawing nitrile groups, ensuring the reaction proceeds at a reasonable rate for all aldehydes being tested.[12]

  • Catalyst: Piperidine, a weak secondary amine, is a classic and effective catalyst for the Knoevenagel condensation, operating by forming a more nucleophilic enamine intermediate or by acting as a base to deprotonate the active methylene compound.[6]

  • Monitoring: Thin-Layer Chromatography (TLC) provides a simple and rapid method to monitor the disappearance of the starting aldehyde, allowing for a qualitative assessment of reaction completion. For quantitative kinetic data, aliquots would be taken at regular intervals and analyzed by GC-MS or ¹H NMR.

Knoevenagel_Workflow prep 1. Preparation - Dry glassware - Weigh Aldehyde (1 mmol) - Weigh Malononitrile (1.1 mmol) dissolve 2. Dissolution - Add Aldehyde & Malononitrile to 5 mL Ethanol - Stir until dissolved prep->dissolve initiate 3. Reaction Initiation - Add Piperidine (0.1 mmol) - Attach condenser and heat to reflux dissolve->initiate monitor 4. Monitoring - Spot on TLC plate every 30 min - Eluent: 3:1 Hexanes:EtOAc - Visualize under UV light initiate->monitor Monitor for completion workup 5. Workup - Cool to RT - Concentrate in vacuo - Redissolve in EtOAc monitor->workup Once aldehyde is consumed purify 6. Purification & Analysis - Purify via column chromatography - Characterize by NMR & MS workup->purify

Figure 3: Experimental workflow for the comparative Knoevenagel condensation.

Step-by-Step Procedure:

  • Preparation: To four separate round-bottom flasks equipped with magnetic stir bars, add the respective aldehyde (1.0 mmol): p-nitrobenzaldehyde, this compound, benzaldehyde, and p-methoxybenzaldehyde.

  • Reagent Addition: To each flask, add malononitrile (1.1 mmol, 1.1 equiv) and absolute ethanol (5 mL). Stir the mixtures at room temperature until all solids have dissolved.

  • Initiation: To each flask, add piperidine (0.1 mmol, 0.1 equiv) via microsyringe. Attach a reflux condenser to each flask.

  • Reaction: Place the flasks in a pre-heated oil bath set to 85 °C and begin stirring. Start a timer for each reaction.

  • Monitoring: Monitor the progress of each reaction by TLC (eluent: 30% ethyl acetate in hexanes), observing the consumption of the starting aldehyde spot. Note the time required for the complete disappearance of the aldehyde.

  • Workup: Upon completion, allow the reaction mixtures to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Redissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to isolate the product.

  • Analysis: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity, and calculate the isolated yield.

Discussion and Conclusion

This comparative guide demonstrates that the reactivity of this compound is a product of a delicate balance between powerful, opposing forces.

  • In reactions sensitive primarily to the electrophilicity of the carbonyl carbon , such as the Knoevenagel condensation, this compound is highly reactive. The strong inductive electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen dominate, creating a highly electron-deficient carbonyl that readily accepts nucleophiles. This effect is potent enough to overcome the moderate steric hindrance and results in reactivity surpassing that of unsubstituted benzaldehyde.

  • In reactions where the steric bulk of the nucleophile is a significant factor, such as the Wittig reaction with a triphenylphosphorane ylide, the reactivity of this compound is substantially diminished. The two ortho-chloro groups act as formidable gatekeepers, sterically shielding the carbonyl carbon and impeding the approach of large nucleophiles.[13]

References

A Researcher's Guide to Characterizing the Cross-Reactivity of 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and its utility as a research tool. Off-target effects, stemming from a compound's interaction with unintended biomolecules, can lead to unforeseen toxicity or confound experimental results. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2,6-Dichloro-4-methylnicotinaldehyde, a substituted pyridine derivative with potential biological activity. While specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive molecules, including kinase inhibitors.[1] Therefore, a thorough investigation into its selectivity is paramount.

This document outlines a series of robust, industry-standard experimental approaches to build a comprehensive cross-reactivity profile. We will delve into the rationale behind each method, provide detailed protocols, and discuss the interpretation of the resulting data. For comparative analysis, we propose the inclusion of two reference compounds: Staurosporine , a potent but non-selective kinase inhibitor, and 2,6-dichloro-4-(trifluoromethyl)pyridine , a structurally related compound that can help delineate the contribution of specific functional groups to binding activity.[2]

Initial Assessment of Target Engagement: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target in a cellular context.[3][4] The principle is based on the ligand-induced thermal stabilization of the target protein.[3] Binding of a small molecule can increase the melting temperature (Tm) of its protein target, a shift that can be quantified.

Scientific Rationale

CETSA provides an invaluable first look at target engagement within intact cells, offering a more physiologically relevant assessment than purely in vitro methods.[5][6] By performing CETSA in a dose-dependent manner, we can generate an isothermal dose-response fingerprint (ITDRF), which provides an apparent affinity of the compound for its cellular target.[6]

Experimental Workflow: CETSA

Caption: CETSA experimental workflow for assessing target engagement.

Step-by-Step Protocol for CETSA
  • Cell Culture and Treatment:

    • Seed a suitable human cell line (e.g., HeLa or HEK293) in 10 cm dishes and grow to 70-80% confluency.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM), Staurosporine (positive control, e.g., 1 µM), or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells by gentle scraping and resuspend in a suitable buffer (e.g., PBS supplemented with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of a specific target protein (if known) or a panel of proteins in the soluble fraction by Western blotting or, for a broader view, by mass spectrometry (Melt-CETSA).

Broad Specificity Profiling: Kinome Scanning

Given that many pyridine-containing compounds exhibit kinase inhibitory activity, a broad kinome scan is a crucial step in assessing the cross-reactivity of this compound.[7][8] This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (typically as IC50 values).

Scientific Rationale

Kinome profiling provides a comprehensive overview of a compound's selectivity across the human kinome, which comprises over 500 protein kinases.[9] This approach can identify both primary targets and potential off-targets, guiding further investigation and optimization.[10][11] Several commercial services offer kinome profiling with different assay formats.[12][13]

Experimental Workflow: Kinome Profiling

Caption: Workflow for kinome-wide selectivity profiling.

Step-by-Step Protocol for Kinase Profiling (General)
  • Compound Preparation:

    • Prepare a stock solution of this compound, Staurosporine, and 2,6-dichloro-4-(trifluoromethyl)pyridine in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a multi-well plate, combine a purified kinase, its specific substrate, and ATP at a concentration close to the Km for each kinase.

    • Add the test compounds at their various dilutions.

    • Incubate the reaction for a defined period at a controlled temperature (e.g., 30°C).

  • Detection and Analysis:

    • Terminate the kinase reaction and measure the amount of phosphorylated substrate. Common detection methods include radiometric assays (e.g., ³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[12]

    • Calculate the percent inhibition of kinase activity at each compound concentration relative to a vehicle control.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase that shows significant inhibition.

Quantifying Binding Affinity: Competitive Binding Assays

For targets identified in the kinome scan or other screening methods, it is essential to quantify the binding affinity of this compound. Competitive binding assays are a robust method for determining the inhibition constant (Ki) of a test compound by measuring its ability to displace a known, high-affinity ligand (probe) from the target protein.[14][15]

Scientific Rationale

Competitive binding assays provide a direct measure of the interaction between a compound and its target, which is essential for understanding its potency and for structure-activity relationship (SAR) studies.[16][17] These assays can be performed in various formats, including those utilizing fluorescence polarization (FP), surface plasmon resonance (SPR), or radiolabeled ligands.[15][16]

Data Presentation: Comparative Cross-Reactivity Data

The data generated from these studies should be compiled into a clear, comparative table to facilitate the assessment of this compound's selectivity.

CompoundPrimary Target(s) (Hypothetical)IC50 (µM) vs. Target XIC50 (µM) vs. Target YKi (µM) vs. Target XSelectivity Score (S10)
This compound Kinase A, Kinase BExperimental ValueExperimental ValueExperimental ValueCalculated Value
Staurosporine Pan-Kinase<0.01<0.01<0.01Low
2,6-dichloro-4-(trifluoromethyl)pyridine Expected to be less active>100>100>100High

The Selectivity Score (S10) can be calculated as the number of kinases with an IC50 of less than 1 µM divided by the total number of kinases tested, providing a quantitative measure of selectivity.

Conclusion

A thorough understanding of a compound's cross-reactivity is a cornerstone of modern drug discovery and chemical biology. The multi-pronged approach outlined in this guide, combining cellular target engagement studies, broad kinome profiling, and quantitative binding assays, provides a robust framework for characterizing the selectivity of this compound. The resulting data will be instrumental in determining its potential as a therapeutic agent or a chemical probe and will guide future optimization efforts. By adhering to these rigorous, self-validating experimental protocols, researchers can generate high-quality, reliable data, ensuring the scientific integrity of their findings.

References

Benchmarking 2,6-Dichloro-4-methylnicotinaldehyde: A Comparative Guide to Its Potential as a Nicotinic Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their modulation by endogenous acetylcholine and exogenous ligands, including nicotine, influences a vast array of physiological processes such as cognitive function, reward, and inflammation.[1] Consequently, nAChRs are a major focus for drug discovery and development, with therapeutic potential in neurological disorders, pain management, and addiction.[1] The development of novel nicotinic derivatives with improved selectivity and potency is a continuous endeavor in medicinal chemistry. This guide provides a comparative analysis of 2,6-Dichloro-4-methylnicotinaldehyde against a selection of well-characterized nicotinic derivatives, offering a predictive benchmarking based on established structure-activity relationships and providing detailed experimental protocols for empirical validation.

Physicochemical Properties of this compound and Comparator Nicotinic Derivatives

A molecule's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties of this compound and our selected comparator compounds: Epibatidine, a potent nAChR agonist; Varenicline, a partial agonist; and PNU-120596, a positive allosteric modulator.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compound C₇H₅Cl₂NO190.032.1
Epibatidine C₁₁H₁₃ClN₂208.691.8
Varenicline C₁₃H₁₃N₃211.261.6
PNU-120596 C₁₃H₁₄ClN₃O₄311.722.5

Predictive Benchmarking of this compound

In the absence of direct experimental data for this compound, a predictive analysis based on the structure-activity relationships (SAR) of known nicotinic ligands can provide valuable insights into its potential activity.

The structure of this compound features a pyridine ring, a common scaffold in many nAChR ligands. The two chlorine atoms at positions 2 and 6 are electron-withdrawing and can influence the electrostatic potential of the pyridine nitrogen, a key interaction point with the nAChR binding site. The methyl group at position 4 may provide a steric hindrance or a favorable hydrophobic interaction within the binding pocket. The aldehyde group at position 3 is a hydrogen bond acceptor and its orientation relative to the pyridine nitrogen will be crucial for receptor affinity and efficacy.

Based on SAR studies of other chlorinated pyridine derivatives, it is plausible that the dichloro substitution could confer selectivity for certain nAChR subtypes. The overall electronic and steric profile suggests that this compound might act as a competitive antagonist or a weak partial agonist at certain nAChR subtypes. However, empirical validation is essential to confirm this hypothesis.

Quantitative Comparison with Established Nicotinic Derivatives

To provide a clear benchmark, the following table summarizes the known experimental data for our comparator compounds, Epibatidine, Varenicline, and PNU-120596, at various nAChR subtypes.

CompoundnAChR SubtypeBinding Affinity (Kᵢ, nM)Potency (EC₅₀/IC₅₀, nM)Efficacy
Epibatidine α4β20.04 - 0.2[1][2][3]1.5 (EC₅₀)[2]Full Agonist[3]
α720 - 22[1][4]2000 (EC₅₀)[3]Full Agonist[3]
α3β4~0.0006[3]-Full Agonist[3]
Varenicline α4β20.14 - 0.4[5][6]86 (EC₅₀)[5]Partial Agonist (24% of Nicotine)[5]
α7125[6]-Full Agonist[7]
α3β4>500-fold less than α4β2[8]1800 (EC₅₀)[9]Partial Agonist
α6β2*0.12[5]7 (EC₅₀)[5]Partial Agonist (49% of Nicotine)[5]
PNU-120596 α7-216 (EC₅₀)[10]Positive Allosteric Modulator
α4β2, α3β4, α9α10No detectable effect[10]--

Experimental Protocols for Benchmarking Nicotinic Derivatives

To empirically determine the activity of this compound and to perform a direct comparison with other derivatives, the following experimental workflows are recommended.

Experimental Workflow Diagram

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification & Structural Verification (NMR, MS) synthesis->purification physchem Physicochemical Profiling (Solubility, LogP) purification->physchem binding Radioligand Binding Assay (Determine Ki for nAChR subtypes) physchem->binding functional Functional Assay (e.g., Two-Electrode Voltage Clamp) (Determine EC50/IC50 and Efficacy) binding->functional sar Structure-Activity Relationship (SAR) Analysis functional->sar selectivity Selectivity Profiling across nAChR Subtypes sar->selectivity

Caption: A general experimental workflow for the synthesis, characterization, and in vitro evaluation of novel nicotinic derivatives.

Protocol 1: Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound for specific nAChR subtypes by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test compound (e.g., this compound)

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells stably expressing human α4β2 or α7 nAChRs)

  • Radioligand (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (cold binding buffer)

  • Non-specific binding control (e.g., a high concentration of nicotine or unlabeled epibatidine)

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in binding buffer.

  • Assay Setup: In a 96-well filter plate, add in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competition: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay

This electrophysiological technique measures the functional activity of a compound on nAChRs expressed in Xenopus oocytes, determining whether it is an agonist, antagonist, or modulator, and its potency and efficacy.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the nAChR subunits of interest

  • Oocyte incubation medium (e.g., ND96)

  • Recording solution (e.g., Ba²⁺ Ringer's solution)

  • Test compound and agonist (e.g., acetylcholine) solutions

  • Two-electrode voltage clamp setup (amplifier, headstage, microelectrode puller, micromanipulators)

Procedure:

  • Oocyte Preparation and Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with a mixture of cRNAs for the desired nAChR subunits.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application:

    • Agonist Mode: Apply increasing concentrations of the test compound to determine if it elicits an inward current.

    • Antagonist Mode: Co-apply a fixed concentration of an agonist (e.g., EC₅₀ of acetylcholine) with increasing concentrations of the test compound to measure inhibition of the agonist-evoked current.

    • Modulator Mode: Co-apply a fixed concentration of the test compound with increasing concentrations of an agonist to see if it potentiates or inhibits the agonist response.

  • Data Analysis:

    • Measure the peak current amplitude for each application.

    • For agonists, plot the normalized current response against the logarithm of the compound concentration and fit to a Hill equation to determine the EC₅₀ and maximum efficacy.

    • For antagonists, plot the percentage of inhibition against the logarithm of the compound concentration and fit to determine the IC₅₀.

    • For modulators, analyze the shift in the agonist dose-response curve to characterize the modulatory effect.

nAChR Signaling Pathway

The following diagram illustrates a simplified signaling pathway upon activation of a neuronal nAChR.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Agonist Agonist (e.g., Acetylcholine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds Ion_Flux Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Flux Channel Opening Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Signaling Ca²⁺-dependent Signaling Ion_Flux->Ca_Signaling Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Response Ca_Signaling->Response

Caption: A simplified diagram of the nicotinic acetylcholine receptor signaling pathway.

Discussion and Conclusion

This guide provides a framework for benchmarking this compound against other well-characterized nicotinic derivatives. While direct experimental data for the target compound is currently unavailable, a predictive analysis based on its structural features suggests potential activity as a competitive antagonist or a weak partial agonist at nAChRs.

The provided experimental protocols for radioligand binding and two-electrode voltage clamp assays offer robust methods for the empirical determination of its binding affinity, potency, and efficacy at various nAChR subtypes. A direct, head-to-head comparison with established compounds like Epibatidine, Varenicline, and PNU-120596, as outlined in the comparative data tables, will be crucial to accurately position this compound within the landscape of nicotinic modulators.

Future research should focus on the synthesis and in vitro characterization of this compound to validate the hypotheses presented in this guide. Such studies will not only elucidate the specific pharmacological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships of dichlorinated pyridine derivatives as nAChR modulators, potentially leading to the development of novel therapeutic agents.

References

A Comparative Guide to the Structural Elucidation of 2,6-Dichloro-4-methylnicotinaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dichloro-4-methylnicotinaldehyde is a substituted pyridine derivative that serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its structure, featuring a reactive aldehyde group and two chlorine atoms susceptible to nucleophilic substitution, makes it a valuable precursor in medicinal chemistry and agrochemical research.[1][2] The pyridine scaffold is a core component in numerous FDA-approved drugs, highlighting the importance of understanding the chemistry of its derivatives.[3]

This guide provides a comparative analysis of the structural elucidation of products derived from two primary reaction pathways of this compound: oxidation of the aldehyde and conversion to the corresponding nitrile. We will explore the experimental methodologies for these transformations and present a detailed comparison of the analytical techniques required to unequivocally confirm the structure of each product. The objective is to equip researchers, scientists, and drug development professionals with a practical framework for synthesizing and characterizing these and similar substituted pyridine compounds.

Core Reaction Pathways and Product Comparison

The reactivity of this compound is dominated by the chemistry of its aldehyde functional group. While the chloro-substituents can undergo displacement, this typically requires more forcing conditions or specific nucleophiles.[4] This guide focuses on two common and illustrative transformations: oxidation to the carboxylic acid and conversion to the nitrile.

Reaction_Pathways start This compound product1 2,6-Dichloro-4-methylnicotinic Acid start->product1 Oxidation (e.g., KMnO4) intermediate Oxime Intermediate start->intermediate 1. Condensation (NH2OH·HCl) product2 2,6-Dichloro-4-methylnicotinonitrile intermediate->product2 2. Dehydration (e.g., Ac2O)

Caption: Primary reaction pathways of this compound.

Structural Elucidation: A Comparative Spectroscopic Analysis

The cornerstone of structural elucidation lies in the synergistic use of various analytical techniques. The transformation of the aldehyde group into a carboxylic acid or a nitrile results in distinct and predictable changes in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules.[5][6] By comparing the ¹H and ¹³C NMR spectra of the starting material and its products, we can track the chemical transformations with high fidelity.

¹H NMR Analysis:

  • Starting Aldehyde: The most downfield signal is the aldehyde proton (-CHO), typically appearing as a singlet around 10.0 ppm. The pyridine ring exhibits a single aromatic proton (H-5), and the methyl group protons appear as a singlet further upfield.

  • Product 1 (Carboxylic Acid): The sharp aldehyde singlet vanishes and is replaced by a broad singlet for the carboxylic acid proton (-COOH), often observed above 13.0 ppm in solvents like DMSO-d₆.[7] The electronic environment of the aromatic proton and methyl group is slightly altered, leading to minor shifts in their resonance frequencies.

  • Product 2 (Nitrile): The disappearance of the aldehyde proton signal is the most telling feature. Unlike the carboxylic acid, no new downfield proton signal appears. The chemical shifts of the remaining aromatic and methyl protons provide confirmation of the intact pyridine core.[1]

¹³C NMR Analysis:

  • Starting Aldehyde: The aldehyde carbon provides a key signal in the downfield region, typically around 190 ppm.

  • Product 1 (Carboxylic Acid): The aldehyde carbon signal is replaced by a carboxylic acid carbon signal, which is also downfield but typically less deshielded (around 165-170 ppm).

  • Product 2 (Nitrile): The nitrile carbon signal appears much further upfield, generally in the 115-120 ppm range, providing a clear distinction from both the aldehyde and the acid.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.[8]

  • Starting Aldehyde: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde is observed around 1700-1710 cm⁻¹.

  • Product 1 (Carboxylic Acid): The aldehyde C=O band is replaced by the carboxylic acid C=O stretch, often slightly lower in frequency (e.g., 1680-1700 cm⁻¹). Critically, a very broad absorption band appears from ~2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.

  • Product 2 (Nitrile): Both the aldehyde C=O and acid O-H bands are absent. A new, sharp, and medium-intensity absorption appears in the range of 2220-2240 cm⁻¹, which is definitive for the C≡N stretch of the nitrile group.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.[8] For chlorinated compounds, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a powerful diagnostic tool.

  • Starting Aldehyde (C₇H₅Cl₂NO): The molecular ion peak (M⁺) will appear as a characteristic cluster due to the two chlorine atoms. The expected peaks would be at m/z for [M]⁺, [M+2]⁺, and [M+4]⁺.

  • Product 1 (C₇H₅Cl₂NO₂): The molecular weight increases by 16 amu (one oxygen atom) compared to the starting material. The isotopic cluster pattern for two chlorines will be preserved.

  • Product 2 (C₇H₄Cl₂N₂): The molecular weight decreases by 1 amu compared to the starting material (loss of H and O, gain of N). The signature isotopic cluster for two chlorines remains.

Comparative Data Summary
CompoundKey ¹H NMR Signal (δ, ppm)Key ¹³C NMR Signal (δ, ppm)Key IR Band (cm⁻¹)MS (m/z) of M⁺
This compound ~10.0 (s, 1H, -CHO)~190 (-CHO)~1705 (C=O)190
2,6-Dichloro-4-methylnicotinic Acid >13.0 (br s, 1H, -COOH)~168 (-COOH)~3000 (broad, O-H), ~1690 (C=O)206
2,6-Dichloro-4-methylnicotinonitrile Signal Absent~117 (-C≡N)~2230 (C≡N)189
Single-Crystal X-ray Diffraction

For novel compounds or when absolute stereochemistry or intermolecular interactions need to be determined, single-crystal X-ray diffraction is the definitive method.[3][10] It provides an unambiguous three-dimensional map of the electron density in the crystal, confirming connectivity, bond lengths, bond angles, and solid-state packing.[11][12] This technique is the gold standard for structural proof.

Experimental Protocols & Workflow

A systematic workflow is crucial for the successful synthesis and characterization of target compounds.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation synthesis Chemical Reaction (Oxidation or Nitrile Formation) workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir_ms IR & Mass Spectrometry purification->ir_ms xray Single-Crystal X-ray (If required & suitable crystals form) purification->xray Crystal Growth elucidation Structure Confirmed nmr->elucidation ir_ms->elucidation xray->elucidation

Caption: General workflow for synthesis, purification, and structural elucidation.

Protocol 1: Oxidation to 2,6-Dichloro-4-methylnicotinic Acid

Causality: This protocol uses potassium permanganate, a strong oxidizing agent capable of efficiently converting the aldehyde to a carboxylic acid. The reaction is performed in an aqueous solvent mixture to ensure solubility of the permanganate salt.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v). Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄, ~1.1 eq) in water dropwise to the cooled aldehyde solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A purple color from the permanganate should persist, indicating a slight excess.

  • Work-up: Quench the reaction by adding a small amount of sodium sulfite or isopropanol until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Isolation: Filter the mixture to remove the MnO₂. Acidify the filtrate with concentrated HCl to a pH of ~2. The product, 2,6-Dichloro-4-methylnicotinic acid, should precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and MS data to confirm the structure as detailed in the analysis section.

Protocol 2: Synthesis of 2,6-Dichloro-4-methylnicotinonitrile

Causality: This is a two-step, one-pot procedure. First, the aldehyde is condensed with hydroxylamine to form an oxime intermediate. Second, the oxime is dehydrated using a reagent like acetic anhydride to yield the nitrile. This is a standard and high-yielding method for converting aldehydes to nitriles.[1]

  • Oxime Formation: To a solution of this compound (1.0 eq) in a solvent like ethanol or pyridine, add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) and a base such as sodium acetate or pyridine (1.2 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until TLC analysis indicates complete conversion of the aldehyde to the oxime intermediate.

  • Dehydration: Cool the mixture and add a dehydrating agent, such as acetic anhydride (Ac₂O, 2-3 eq), dropwise. Heat the reaction under reflux for several hours.

  • Work-up: After cooling, pour the reaction mixture into ice water. A solid product should precipitate.

  • Isolation & Purification: Collect the crude nitrile by filtration, wash thoroughly with water, and dry. Recrystallize from a solvent like ethanol to obtain the pure product.

  • Characterization: Perform full spectroscopic analysis (NMR, IR, MS) to verify the structure.

Protocol 3: General Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified solid product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. An internal standard like tetramethylsilane (TMS) may be used.[5]

  • IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and collect the spectrum. This method requires minimal sample preparation.[8]

  • Mass Spectrometry (EI): Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample is then introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography, and ionized using electron ionization (EI) at 70 eV.[5]

Conclusion

The structural elucidation of reaction products from this compound is a systematic process that relies on the comparative interpretation of multiple spectroscopic techniques. The distinct changes observed in NMR, IR, and MS data upon conversion of the aldehyde to a carboxylic acid or a nitrile provide unambiguous evidence for the chemical transformation. While routine spectroscopic methods are sufficient for most applications, single-crystal X-ray diffraction remains the ultimate tool for absolute structural confirmation. The protocols and comparative data presented in this guide offer a robust framework for researchers engaged in the synthesis and characterization of novel pyridine derivatives, facilitating the advancement of drug discovery and materials science.

References

A Researcher's Guide to the Purity Assessment of Commercially Available 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. This guide provides an in-depth technical framework for assessing the purity of commercially available 2,6-Dichloro-4-methylnicotinaldehyde, a key building block in the synthesis of various pharmaceutical agents. We will delve into the potential impurities, outline robust analytical methodologies for their detection and quantification, and present a hypothetical comparative analysis to illustrate the importance of rigorous quality assessment.

Introduction: The Significance of Purity for this compound

This compound (CAS No. 91591-70-7) is a substituted pyridine derivative with a molecular formula of C7H5Cl2NO and a molecular weight of 190.03 g/mol .[1][2] Its utility as a precursor in medicinal chemistry demands a high degree of purity, as even trace impurities can lead to unwanted side reactions, reduced yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. This guide provides a systematic approach to evaluating the purity of this reagent from various commercial suppliers.

Potential Impurities: A Look into the Synthesis

Understanding the potential impurities in commercially available this compound requires insight into its probable synthetic routes. A common method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[3] Based on this and other synthetic pathways for similar compounds, we can anticipate several classes of impurities:

  • Starting Material-Related Impurities: Incomplete reaction could lead to the presence of the precursor, 2,6-dichloro-4-methylpyridine.

  • Over-reaction Products: Further reaction of the aldehyde is unlikely under typical Vilsmeier-Haack conditions, but alternative routes could lead to different over-reaction products.

  • Isomeric Impurities: While the directing effects of the substituents make the desired isomer the major product, trace amounts of other isomers may be present.

  • Byproducts from the Reagent: Residual reagents or their decomposition products from the Vilsmeier-Haack reaction (e.g., from POCl₃ and DMF) could be present.[3]

  • Degradation Products: The aldehyde functionality is susceptible to oxidation, which could lead to the corresponding carboxylic acid, 2,6-dichloro-4-methylnicotinic acid, especially with improper handling or storage.

A Multi-faceted Approach to Purity Determination

A comprehensive assessment of purity requires the application of multiple analytical techniques, each providing unique insights into the composition of the sample. We recommend a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique for separating and quantifying the components of a mixture.[4][5] For this compound, a reversed-phase HPLC method is recommended.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[4]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using acetonitrile and water (with 0.1% formic acid) is recommended to ensure the separation of non-polar and polar impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength of maximum absorbance for the analyte (e.g., 254 nm) should be employed.[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[4][6]

  • Analysis: Inject a standard volume (e.g., 10 µL) and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[7][8] It is particularly useful for detecting residual solvents and starting materials.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp (e.g., starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min) is recommended to separate compounds with a range of boiling points.

  • Injection: A split injection is typically used.

  • MS Detection: Electron ionization (EI) at 70 eV with a mass range of 40-400 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Caption: Workflow for GC-MS impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy is indispensable for structural elucidation and can also be used for quantitative analysis (qNMR).[9] ¹H NMR provides a rapid assessment of purity by comparing the integrals of signals corresponding to the main compound with those of impurities.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key expected signals for this compound include a singlet for the aldehyde proton (around 9-10 ppm), a singlet for the aromatic proton, and a singlet for the methyl group.[10][11]

  • Analysis: Integrate the signals and compare the relative ratios to identify and quantify impurities. For a more accurate quantitative assessment (qNMR), a certified internal standard with a known concentration should be added.

Hypothetical Comparative Analysis of Commercial Samples

To illustrate the application of these methods, we present a hypothetical comparison of three commercial samples of this compound.

Analytical MethodSupplier ASupplier BSupplier C
HPLC Purity (%) 98.599.796.2
GC-MS Identified Impurities Residual Dichloromethane (0.1%)Not Detected2,6-dichloro-4-methylpyridine (1.5%), Residual Toluene (0.3%)
¹H NMR Observations Minor unidentified aromatic signalsNo significant impurities detectedSignals consistent with 2,6-dichloro-4-methylpyridine present
Overall Assessment Good purity, suitable for most applications.High purity, recommended for sensitive applications.Lower purity, may require purification before use.

Data Interpretation:

  • Supplier A: Shows good purity by HPLC, with a small amount of residual solvent detected by GC-MS. This is often acceptable for general synthetic use.

  • Supplier B: Demonstrates the highest purity across all techniques, making it the ideal choice for applications where high purity is critical, such as in the synthesis of active pharmaceutical ingredients (APIs).

  • Supplier C: Exhibits lower purity, with a significant amount of unreacted starting material. This could negatively impact subsequent reactions and would likely require purification before use.

Conclusion and Recommendations

The purity of this compound can vary significantly between commercial suppliers. A comprehensive analytical approach utilizing HPLC, GC-MS, and NMR spectroscopy is essential for a thorough purity assessment. Researchers should not solely rely on the purity stated on the certificate of analysis but should consider performing their own quality control, especially for critical applications. For sensitive synthetic work, selecting a supplier that consistently provides high-purity material, as exemplified by our hypothetical Supplier B, is paramount to achieving reliable and reproducible results.

References

A Comparative Guide to Reagents for the Synthesis of 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dichloro-4-methylnicotinaldehyde is a pivotal intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its structural features—a dichlorinated pyridine ring coupled with a reactive aldehyde group—make it a versatile building block. The efficacy, safety, and scalability of its synthesis are therefore of critical importance to researchers in both academic and industrial settings. The most common synthetic route proceeds via the reduction of its nitrile precursor, 2,6-dichloro-4-methylnicotinonitrile.

This guide provides an in-depth comparison of the primary reagents used for this transformation, focusing on the modern standard, Diisobutylaluminium Hydride (DIBAL-H), and a classic alternative, the Stephen Aldehyde Synthesis. We will dissect the mechanistic underpinnings of each method, present comparative performance data, and provide detailed, field-tested protocols. The objective is to equip researchers with the necessary insights to make informed decisions based on their specific experimental constraints, such as scale, budget, available equipment, and safety protocols.

Primary Synthetic Challenge: Selective Nitrile Reduction

The core chemical challenge lies in the partial reduction of the nitrile group (-C≡N) to an aldehyde (-CHO) without over-reduction to the primary amine (-CH₂NH₂). The choice of reducing agent is paramount to arresting the reaction at the intermediate imine stage, which is then hydrolyzed to the desired aldehyde.

G cluster_main Core Synthetic Transformation Nitrile 2,6-Dichloro-4-methylnicotinonitrile Imine Intermediate Imine Species Nitrile->Imine [H] Partial Reduction Aldehyde This compound (Target Product) Imine->Aldehyde H₂O Hydrolysis Amine Primary Amine (Over-reduction Byproduct) Imine->Amine [H] Full Reduction

Caption: General pathway for nitrile to aldehyde synthesis.

Method 1: Diisobutylaluminium Hydride (DIBAL-H) Reduction: The Modern Workhorse

DIBAL-H is a powerful and bulky organoaluminium hydride reducing agent, widely favored for its ability to selectively reduce esters and nitriles to aldehydes at low temperatures.[3]

Causality of Experimental Choice (The "Why")

The efficacy of DIBAL-H hinges on two key features: its Lewis acidic nature and steric bulk.

  • Lewis Acidity: The aluminium center coordinates to the nitrile's nitrogen atom. This coordination polarizes the C≡N triple bond, making the carbon atom significantly more electrophilic and susceptible to hydride attack.[4]

  • Stoichiometry and Temperature Control: DIBAL-H delivers a single hydride equivalent.[3] Upon addition, a stable tetrahedral intermediate is formed. At cryogenic temperatures (typically -78 °C), this intermediate is stable and does not readily eliminate to form the imine, preventing a second hydride addition.[4] The reaction is effectively "paused" at this stage until a hydrolytic workup is performed, which then liberates the aldehyde. This temperature-dependent stability is the key to preventing over-reduction.[5]

G cluster_workflow DIBAL-H Reduction Workflow Start Dissolve Nitrile in Anhydrous Toluene/DCM Cool Cool to -78 °C (Dry Ice/Acetone Bath) Start->Cool Add_DIBAL Add DIBAL-H (1.0 M in Hexanes) Dropwise (1.2 - 1.6 eq.) Cool->Add_DIBAL Stir Stir at -78 °C for 2-12h (Monitor by TLC) Add_DIBAL->Stir Quench Quench with Methanol at -78 °C Stir->Quench Workup Aqueous Workup (e.g., Rochelle's Salt or aq. Acid) Quench->Workup Extract Extract with Organic Solvent & Purify (Chromatography) Workup->Extract

Caption: Experimental workflow for DIBAL-H reduction.

Experimental Protocol: DIBAL-H Reduction

This protocol is a representative procedure adapted from literature reports on similar substrates.[6][7]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,6-dichloro-4-methylnicotinonitrile (1.0 eq.).

  • Dissolution: Dissolve the nitrile in anhydrous toluene or dichloromethane (DCM) (approx. 10 volumes).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent over-reduction.[5]

  • Reagent Addition: Slowly add DIBAL-H (1.2–1.6 eq., typically a 1.0 M solution in hexanes or toluene) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: While still at -78 °C, slowly add methanol (1-2 volumes) to quench the excess DIBAL-H.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until two clear layers form.[5] Alternatively, a carefully controlled addition of water followed by 10% NaOH can be used.[5]

  • Isolation: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Method 2: Stephen Aldehyde Synthesis: A Classic Tin-Based Alternative

Discovered by Henry Stephen in 1925, this reaction converts nitriles to aldehydes using anhydrous stannous chloride (SnCl₂) and hydrogen chloride (HCl) gas.[8][9]

Causality of Experimental Choice (The "Why")

The Stephen synthesis operates under a completely different mechanistic paradigm compared to DIBAL-H.

  • Iminium Salt Formation: Anhydrous HCl gas protonates the nitrile nitrogen, forming a nitrilium ion. This species is then reduced by SnCl₂ via a single electron transfer mechanism.[10]

  • Intermediate Precipitation: The resulting aldimine intermediate complexes with the tin chloride to form a stable aldiminium stannichloride salt, [(R-CH=NH₂⁺)₂][SnCl₆²⁻].[10][11] This salt is often insoluble in the reaction medium (e.g., anhydrous ether) and precipitates out. This precipitation is a key self-validating step; it effectively removes the reactive intermediate from solution, preventing further reduction.[8]

  • Hydrolysis: The isolated salt is then hydrolyzed with water, which readily cleaves the imine bond to liberate the aldehyde and ammonium chloride.[11]

This method is particularly effective for aromatic nitriles, where the intermediate salt precipitates well.[8][10] Its primary drawback is the stoichiometric generation of tin-containing waste, which presents a disposal challenge.

G cluster_workflow Stephen Aldehyde Synthesis Workflow Start Suspend Anhydrous SnCl₂ in Anhydrous Ether Saturate Saturate with Dry HCl Gas (Formation of Reductant) Start->Saturate Add_Nitrile Add Nitrile Solution in Anhydrous Ether Saturate->Add_Nitrile Stir Stir at RT (Precipitation of Imine Salt) Add_Nitrile->Stir Isolate Filter the Precipitated Salt & Wash with Ether Stir->Isolate Hydrolyze Hydrolyze Salt with Warm Water Isolate->Hydrolyze Extract Extract with Organic Solvent & Purify Hydrolyze->Extract

Caption: Experimental workflow for Stephen Aldehyde Synthesis.

Experimental Protocol: Stephen Aldehyde Synthesis

This is a generalized protocol based on the classical procedure.[8][12]

  • Preparation: In a flame-dried, three-neck flask equipped with a gas inlet tube, mechanical stirrer, and drying tube, suspend anhydrous stannous chloride (SnCl₂) (2.0 eq.) in anhydrous diethyl ether (10 volumes).

  • Activation: Bubble dry hydrogen chloride (HCl) gas through the suspension with vigorous stirring until the solution is saturated and the salt is finely dispersed.

  • Nitrile Addition: Add a solution of 2,6-dichloro-4-methylnicotinonitrile (1.0 eq.) in anhydrous ether dropwise to the stirred suspension.

  • Reaction: Continue stirring at room temperature. A crystalline solid, the aldimine stannichloride, should precipitate over the course of several hours to overnight.[12]

  • Isolation of Intermediate: Collect the precipitate by filtration under a nitrogen atmosphere. Wash the solid with anhydrous ether to remove any unreacted starting material.

  • Hydrolysis: Transfer the filtered salt to a separate flask and treat with warm water. Stir or steam distill the mixture until the hydrolysis is complete and the aldehyde is formed.

  • Workup: Cool the mixture and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography or distillation.

Comparative Performance Analysis

The choice between DIBAL-H and the Stephen synthesis is a trade-off between efficiency, safety, and environmental impact.

ParameterDIBAL-H ReductionStephen Aldehyde SynthesisJustification & Causality
Reported Yield Good to Excellent (45-85%)[6]Moderate to Good (Variable)DIBAL-H offers a cleaner, more direct reduction pathway. Stephen synthesis yields can be compromised by incomplete precipitation or difficult hydrolysis.
Selectivity Very HighHighBoth methods are designed to stop at the aldehyde. DIBAL-H's selectivity is temperature-controlled; Stephen's is controlled by intermediate precipitation.
Reaction Conditions Cryogenic (-78 °C), Inert AtmosphereAnhydrous, Room Temp., Requires HCl gasDIBAL-H's pyrophoric nature necessitates strict inert and low-temperature conditions. The Stephen reaction requires handling of corrosive HCl gas but is not pyrophoric.
Reagent Handling/Safety High Hazard: Pyrophoric, reacts violently with water. Requires specialized training and equipment.Moderate Hazard: SnCl₂ is a moisture-sensitive solid. HCl gas is highly corrosive and toxic.The primary safety concern for DIBAL-H is its pyrophoricity. For the Stephen reaction, it is the handling and generation of dry HCl gas.
Waste Generation Aluminium salts (e.g., Al(OH)₃)Stoichiometric Tin salts (SnCl₄)Aluminium waste is generally considered less environmentally hazardous than heavy metal tin waste, which requires specialized disposal.[8]
Cost-Effectiveness Higher reagent cost, requires cryogenic setup.Lower reagent cost (SnCl₂ is cheaper), but requires setup for handling HCl gas.DIBAL-H is a specialty organometallic reagent and is more expensive per mole than bulk SnCl₂.
Scalability Routinely used in industry, but thermal control can be a challenge on a large scale.Less common in modern large-scale synthesis due to tin waste and handling of gaseous HCl.The exothermic nature of quenching DIBAL-H requires significant engineering controls for large batches. The solid handling and waste streams of the Stephen reaction make it less attractive for scale-up.

Green Chemistry & Sustainability Insights

When viewed through the lens of Green Chemistry, neither process is ideal, but they present different challenges.[13][14]

  • DIBAL-H Reduction:

    • Prevention: Generates aluminium salt waste.

    • Atom Economy: Poor, as the large diisobutylaluminium portion of the molecule is not incorporated into the product.

    • Safer Solvents: Often requires hydrocarbon solvents like toluene or hexanes.

    • Energy Efficiency: Requires significant energy input to maintain cryogenic temperatures.

  • Stephen Aldehyde Synthesis:

    • Prevention: Generates significant heavy metal (tin) waste, which is a primary environmental concern.[8]

    • Atom Economy: Poor, due to the use of stoichiometric tin.

    • Hazardous Reagents: Utilizes corrosive and toxic HCl gas.

    • Safer Solvents: Can be run in ether, but requires strict anhydrous conditions.

A truly "green" alternative would likely involve a catalytic hydrogenation approach, though achieving high selectivity for the partial reduction of a nitrile to an aldehyde via catalysis remains a significant and ongoing research challenge.

Conclusion and Recommendations

For the synthesis of this compound from its nitrile precursor, DIBAL-H remains the reagent of choice for most modern laboratory applications. Its primary advantages are high selectivity, generally good yields, and a well-understood, reliable procedure. The main drawbacks are the stringent safety requirements for handling a pyrophoric reagent and the need for cryogenic temperatures. These are standard and manageable conditions in a well-equipped organic synthesis lab.

The Stephen Aldehyde Synthesis serves as a viable, non-pyrophoric alternative. It is most suitable for laboratories that are not equipped to handle pyrophoric reagents but can safely manage anhydrous HCl gas. However, the researcher must be prepared for potentially lower yields and the significant challenge of disposing of stoichiometric tin waste.

Final Recommendation:

  • For high-yield, reliable synthesis where safety protocols for pyrophorics are in place: DIBAL-H .

  • For situations where pyrophoric reagents must be avoided and heavy metal waste disposal is manageable: Stephen Aldehyde Synthesis .

Researchers should always perform a thorough risk assessment and consult their institution's safety guidelines before attempting either of these procedures.

References

Safety Operating Guide

Definitive Disposal Protocol for 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safety, Compliance, and Best Practices

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 2,6-Dichloro-4-methylnicotinaldehyde, a halogenated organic compound, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and field-proven safety practices. Our objective is to ensure that this compound is managed safely from the moment it is deemed waste to its final, compliant disposal, safeguarding both personnel and the environment.

Hazard Assessment & Chemical Profile

Understanding the chemical's intrinsic properties is the foundation of safe handling. While comprehensive toxicological data for this compound is not widely published, its structure as a chlorinated pyridine derivative necessitates treating it with significant caution. Based on data from structurally similar compounds, we can infer a likely hazard profile. Safety Data Sheets (SDS) for related dichlorinated aromatic compounds indicate risks of skin, eye, and respiratory irritation, as well as potential harm if swallowed[1][2].

As a halogenated organic compound, it falls under specific environmental regulations. The U.S. Environmental Protection Agency (EPA) has stringent rules for the disposal of hazardous wastes containing Halogenated Organic Compounds (HOCs), often prohibiting land disposal without prior treatment[3][4][5]. Therefore, it must never be disposed of via sink drains or in regular trash[6][7].

Table 1: Chemical & Physical Properties of this compound

PropertyValueSource
CAS Number 91591-70-7[8]
Molecular Formula C₇H₅Cl₂NO[8]
Molecular Weight 190.03 g/mol [8]
Appearance Crystalline Solid (inferred from similar compounds)[9]
Storage Store at 4°C under nitrogen[8]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound in any context—especially during disposal and spill cleanup—the correct PPE is non-negotiable. This creates a necessary barrier between the researcher and potential chemical exposure.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and use proper removal technique to avoid skin contact[1][10].

  • Eye Protection : Use safety glasses with side-shields or, preferably, chemical splash goggles to protect against splashes[10].

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, such as cleaning a large spill, a chemical-resistant apron is recommended.

  • Respiratory Protection : All handling of this compound, including waste consolidation, should occur within a certified chemical fume hood to minimize inhalation risk[11]. If a fume hood is not available, a NIOSH-approved respirator for organic vapors may be necessary[10].

Spill Management Protocol

Accidents can happen, but a prepared response minimizes risk. In the event of a spill, immediate and correct action is critical.

Step 1: Evacuate and Ventilate

  • Immediately alert others in the vicinity and evacuate the immediate area.

  • Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

Step 2: Don Appropriate PPE

  • Before re-entering the area, equip yourself with the full PPE detailed in Section 2.

Step 3: Contain and Absorb the Spill

  • For a solid spill, carefully sweep or scoop the material to avoid creating dust.

  • For solutions, cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent[12]. Do not use combustible materials like paper towels as the primary absorbent.

  • Work from the outside of the spill inward to prevent spreading.

Step 4: Collect and Containerize Waste

  • Carefully collect the absorbed material and any contaminated items (e.g., gloves, absorbent pads) into a suitable, sealable container. A high-density polyethylene (HDPE) container is a good choice.

  • Label the container clearly as "Hazardous Waste: this compound Spill Debris"[10].

Step 5: Decontaminate the Area

  • Clean the spill surface with a suitable solvent (such as isopropanol or ethanol), followed by a thorough wash with soap and water[10].

  • All materials used for decontamination must also be disposed of as hazardous waste[10].

Core Disposal Procedure: A Step-by-Step Guide

The guiding principle for disposing of this compound is that it must be handled as regulated hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed contractor.

Step 1: Waste Segregation (The "Why")

  • Action: Collect waste this compound and any items contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) in a dedicated, compatible hazardous waste container[11].

  • Causality: This is the most critical step. Halogenated organic waste must be kept separate from non-halogenated waste[11]. Mixing them complicates the disposal process, significantly increases costs, and can violate regulatory requirements. Furthermore, keeping it separate from other chemical classes, such as strong acids or oxidizing agents, prevents potentially violent reactions[13].

Step 2: Select the Right Container

  • Action: Use a chemically compatible container, preferably plastic (HDPE), that is in good condition and has a secure, screw-top lid[7].

  • Causality: The container must prevent leaks and be non-reactive with the chemical. A secure lid is mandatory to prevent the release of vapors and to be compliant with storage regulations, which state containers must be kept closed except when adding waste[6][11].

Step 3: Proper Labeling

  • Action: Label the waste container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste"[13].

    • The full, unabbreviated chemical name: "this compound"[10].

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date of first accumulation.

  • Causality: Clear, accurate labeling is a legal requirement and is essential for safety. It ensures that anyone handling the container understands its contents and associated risks, which is vital for emergency responders and waste disposal technicians.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated SAA within the laboratory where the waste was generated[7][13]. This area must be under the control of laboratory personnel.

  • Causality: Regulations require that hazardous waste be stored at or near its point of generation in a designated area to prevent it from being misplaced or mishandled[7]. The SAA should have secondary containment to catch any potential leaks. Storing waste for extended periods is regulated; laboratories are typically allowed to accumulate up to 55 gallons of hazardous waste, which must be moved for disposal within a specific timeframe (e.g., 90 days for large quantity generators) once the limit is reached[7][14].

Step 5: Arrange for Disposal

  • Action: Once the container is full or you have finished the project generating the waste, contact your institution's EHS office to schedule a waste pickup[10].

  • Causality: Only licensed hazardous waste transporters and disposal facilities are permitted to handle and treat this type of chemical waste. The EHS office manages this entire process, ensuring full compliance with all federal (EPA), state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of this compound waste.

G start Waste Generation: This compound is_spill Is it a spill? start->is_spill routine_disposal Routine Disposal is_spill->routine_disposal No spill_protocol Execute Spill Management Protocol is_spill->spill_protocol Yes don_ppe 1. Don Appropriate PPE routine_disposal->don_ppe spill_container Containerize Spill Debris & Decontamination Materials spill_protocol->spill_container segregate 2. Segregate as Halogenated Waste don_ppe->segregate containerize 3. Use Compatible & Sealed Container segregate->containerize label_waste 4. Label with 'Hazardous Waste' & Full Chemical Name containerize->label_waste store_saa 5. Store in Designated SAA label_waste->store_saa contact_ehs 6. Contact EHS for Pickup store_saa->contact_ehs spill_container->label_waste Label as Spill Debris

Caption: Workflow for safe disposal of this compound.

References

Definitive Guide to Personal Protective Equipment for Handling 2,6-Dichloro-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2,6-Dichloro-4-methylnicotinaldehyde. As a chlorinated pyridine derivative, this compound requires meticulous handling to ensure personnel safety and experimental integrity. The following procedures are synthesized from authoritative safety data for structurally analogous compounds and established laboratory best practices.

Disclaimer: Specific safety data for this compound is not widely published. The guidance herein is based on the known hazards of similar chemical structures, such as other dichlorinated methyl-nicotinaldehydes[1]. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for this exact compound and to perform a risk assessment for your specific laboratory conditions.

Immediate Hazard Assessment

Before handling this compound, it is crucial to understand its anticipated hazard profile. Based on analogous compounds, this compound is expected to present the following risks. Always assume a compound is hazardous until proven otherwise.

Anticipated Hazard Profile [1]

Hazard Class GHS Pictogram Precautionary Statement
Acute Toxicity, Oral (Category 4) центр H302: Harmful if swallowed.
Skin Corrosion/Irritation (Category 2) ❗️ H315: Causes skin irritation.
Serious Eye Damage/Irritation (Category 2A) ❗️ H319: Causes serious eye irritation.

| Specific Target Organ Toxicity, Single Exposure (Category 3) | ❗️ | H335: May cause respiratory irritation. |

These classifications mandate a stringent approach to exposure prevention, making Personal Protective Equipment (PPE) the final and most critical barrier between the researcher and the chemical.

The Core PPE Protocol: A Multi-Layered Defense

Effective chemical safety begins with engineering controls and administrative procedures, but culminates in the correct selection and use of PPE. The "Hierarchy of Controls" prioritizes eliminating hazards, but in a research context where the chemical is the subject of study, engineering controls (like fume hoods) and PPE are paramount.

Engineering Controls: Your First Line of Defense

All handling of this compound, especially the weighing of the solid powder and the preparation of solutions, must be conducted within a certified chemical fume hood.[2][3] This is non-negotiable. The fume hood contains dusts and vapors, preventing inhalation, which is a primary exposure route for respiratory irritants.[1][2]

Mandatory PPE Ensemble

The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical splash goggles AND face shield[4][5]Chemical-resistant gloves (e.g., Nitrile), double-gloved recommendedFull-sleeved lab coat, buttonedRequired. Work must be done in a fume hood.[3]
Preparing Solutions Chemical splash goggles AND face shield[4][5]Chemical-resistant gloves (e.g., Nitrile)Chemical-resistant apron over a full-sleeved lab coatRequired. Work must be done in a fume hood.[2]
General Handling Chemical splash goggles[2]Chemical-resistant gloves (e.g., Nitrile)Full-sleeved lab coat, buttonedRequired. Work must be done in a fume hood.
Spill Cleanup Chemical splash goggles AND face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl)Chemical-resistant coveralls or suit[6]Air-purifying respirator with organic vapor/particulate cartridge (OV/P100) or SCBA, depending on spill size[4][5].

Causality Behind PPE Choices:

  • Eye and Face Protection : Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[2] A face shield is worn over the goggles during tasks with high splash potential (weighing, transfers) because splashes can circumvent goggles and affect other parts of the face.[4][5][7]

  • Hand Protection : Nitrile gloves are a common choice for incidental contact, but the specific SDS should be consulted for permeation data. For prolonged contact or immersion, more robust gloves like butyl rubber may be necessary. Always inspect gloves for tears or punctures before use.[6] Contaminated gloves can be more dangerous than no gloves due to prolonged, occluded contact.[6]

  • Body Protection : A buttoned lab coat protects the skin on the arms and torso. For larger quantities or tasks with significant splash risk, a chemical-resistant apron provides an additional, impermeable barrier.[2][6]

  • Footwear : Never wear open-toed shoes, sandals, or perforated footwear in a laboratory. Sturdy, closed-toe shoes that cover the entire foot are required.[6]

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_prep 1. Preparation Phase cluster_execution 2. Execution Phase cluster_conclusion 3. Conclusion Phase Read_SDS Consult Supplier SDS & Lab SOP Risk_Assess Perform Risk Assessment (Quantity, Task, Duration) Read_SDS->Risk_Assess Select_PPE Select PPE Based on Task (Refer to Table 2.2) Risk_Assess->Select_PPE Inspect_PPE Inspect PPE for Damage (Gloves, Goggles, etc.) Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly (See Section 3.1) Inspect_PPE->Don_PPE Work_in_Hood Perform Work in Chemical Fume Hood Don_PPE->Work_in_Hood Doff_PPE Doff PPE Safely (Avoid Self-Contamination) Work_in_Hood->Doff_PPE Dispose_Waste Dispose of Contaminated PPE & Chemical Waste Properly Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Decision workflow for safe PPE usage.

Step-by-Step Procedural Guidance

PPE Donning and Doffing Sequence

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Don your lab coat and fasten all buttons. If required, tie the apron.

  • Goggles/Face Shield: Put on chemical splash goggles, ensuring a snug fit. If needed, place the face shield over the goggles.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This protocol is designed to contain contaminants.

  • Gloves: Remove gloves using a glove-to-glove technique (peel one glove off with the other, then slide an ungloved finger under the cuff of the remaining glove to peel it off without touching the exterior). Dispose of them immediately in the designated hazardous waste container.[3]

  • Face Shield/Goggles: Remove the face shield and goggles from the back to the front, avoiding touching the front surface.

  • Lab Coat/Apron: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[2][8]

Safe Handling Protocol
  • Preparation: Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) and place it inside the chemical fume hood before retrieving the chemical.

  • Don PPE: Follow the donning sequence outlined in 3.1.

  • Weighing: Carefully weigh the solid compound on weigh paper or in a tared container. Avoid creating dust. Use a spatula to gently transfer the solid. Do not tap or shake the container unnecessarily.[1][2][3]

  • Transfer/Dissolving: Place the weigh paper or container directly into the destination flask. Slowly add solvent, washing any remaining solid into the flask.

  • Cleanup: Decontaminate any surfaces and equipment before removing them from the fume hood.

  • Storage: Tightly close the primary container and store it in a cool, dry, and well-ventilated place.[2]

  • Doff PPE: Follow the doffing sequence in 3.1.

Emergency Plans: Spills and Exposures

Immediate First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[2][9]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure ventilation is adequate (fume hood is running).

  • Wearing the appropriate spill cleanup PPE (see Table 2.2), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop up the absorbed material and place it in a suitable, closed container for disposal.[1][2]

  • Do not allow the product to enter drains.[2]

Disposal Plan

All waste, including contaminated PPE, empty containers, and the chemical itself, must be treated as hazardous waste.

  • Containers: Collect all waste in clearly labeled, sealed containers.

  • Disposal Service: Disposal must be handled by a licensed professional waste disposal service.[3]

  • Regulations: Adhere strictly to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][3]

By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

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